molecular formula C6H9N3O2 B125551 2-Isopropyl-4-nitro-1H-imidazole CAS No. 13373-32-5

2-Isopropyl-4-nitro-1H-imidazole

Katalognummer: B125551
CAS-Nummer: 13373-32-5
Molekulargewicht: 155.15 g/mol
InChI-Schlüssel: SQZCZXRYOJJCDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isopropyl-4-nitro-1H-imidazole (CAS 13373-32-5) is a five-membered heterocyclic aromatic compound characterized by an imidazole ring substituted with an isopropyl group at the 2-position and a nitro group at the 4-position . The compound has a molecular formula of C6H9N3O2 and a molecular weight of 155.15 g/mol . It has a measured melting point of 182.5 °C and a predicted boiling point of 357.4 °C at 760 mmHg . Its density is approximately 1.3 g/cm³, and it features a nitroimidazole core, a scaffold recognized for its diverse biological and medical applications . The primary research value of nitroimidazole compounds, including this compound, lies in their role as antibacterial agents and bioreductive prodrugs . These compounds are extensively studied for their activity against serious infections caused by antibiotic-resistant bacteria, particularly anaerobic Gram-negative and Gram-positive pathogens . The mechanism of action for nitroimidazoles involves the enzymatic reduction of the nitro group under hypoxic (low-oxygen) conditions, generating toxic radical anions that cause DNA damage and inhibit synthesis, leading to cell death . This bioreductive activation makes nitroimidazoles particularly valuable for researching hypoxia-selective cytotoxicity, which is a critical area of study in oncology for targeting the oxygen-deficient regions of solid tumors . As a building block, this compound is a key synthetic intermediate for constructing more complex molecular hybrids and conjugates . Its structure allows for further functionalization, enabling researchers to develop novel compounds aimed at overcoming antibiotic resistance . This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-nitro-2-propan-2-yl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4(2)6-7-3-5(8-6)9(10)11/h3-4H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZCZXRYOJJCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10158344
Record name Imidazole, 2-isopropyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13373-32-5
Record name 2-Isopropyl-4-nitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13373-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole, 2-isopropyl-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013373325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole, 2-isopropyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isopropyl-4-nitro-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-Isopropyl-4-nitro-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Isopropyl-4-nitro-1H-imidazole, a key intermediate in the development of novel therapeutic agents. The document outlines the primary synthetic route, detailed experimental protocols, and methods for purification and characterization.

Introduction

Nitroimidazole derivatives are a critical class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer properties. The synthesis of specifically substituted nitroimidazoles, such as this compound, is of significant interest for the development of new drug candidates with improved efficacy and pharmacokinetic profiles. This guide focuses on the established method for the nitration of 2-isopropylimidazole.

Synthetic Pathway Overview

The most common and direct route to this compound is through the electrophilic nitration of 2-isopropyl-1H-imidazole. This reaction typically yields a mixture of the 4-nitro and 5-nitro isomers due to the tautomeric nature of the imidazole ring.

Synthesis_Pathway A 2-Isopropyl-1H-imidazole C 2-Isopropyl-4(5)-nitro-1H-imidazole (Mixture of Isomers) A->C Nitration B Nitrating Agent (HNO3/H2SO4) D Purification (e.g., Recrystallization, Chromatography) C->D Separation E This compound D->E F 2-Isopropyl-5-nitro-1H-imidazole D->F

Caption: General synthetic workflow for this compound.

Experimental Protocols

The following protocol is based on established methods for the nitration of 2-substituted imidazoles.

Synthesis of 2-Isopropyl-4(5)-nitro-1H-imidazole

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
2-Isopropyl-1H-imidazoleC₆H₁₀N₂110.16
Fuming Nitric Acid (90%)HNO₃63.01
Concentrated Sulfuric Acid (98%)H₂SO₄98.08
IceH₂O18.02
Sodium CarbonateNa₂CO₃105.99
Diethyl Ether(C₂H₅)₂O74.12
Anhydrous Magnesium SulfateMgSO₄120.37

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 2-isopropyl-1H-imidazole.

  • Cooling: Cool the flask in an ice-salt bath to maintain a low temperature.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the stirred imidazole, ensuring the temperature does not rise significantly.

  • Addition of Nitric Acid: Once the addition of sulfuric acid is complete and the mixture is homogeneous, add fuming nitric acid dropwise via the dropping funnel. The temperature should be carefully controlled and maintained between 0 and 5 °C during the addition.

  • Reaction: After the addition of nitric acid is complete, continue stirring the reaction mixture at a low temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8. This should be done in a fume hood as gas evolution will occur.

  • Extraction: Extract the aqueous layer with diethyl ether multiple times.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product, which will be a mixture of this compound and 2-isopropyl-5-nitro-1H-imidazole.

Purification of this compound

The separation of the 4-nitro and 5-nitro isomers can be challenging due to their similar physical properties. Fractional crystallization or column chromatography are the most common methods employed.

Recrystallization:

A suitable solvent system for recrystallization should be determined empirically. Solvents such as ethanol, water, or mixtures thereof could be effective. The principle relies on the slight difference in solubility between the two isomers.

Column Chromatography:

Silica gel column chromatography using a gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) may be effective in separating the isomers. The separation should be monitored by TLC to identify the fractions containing the desired 4-nitro isomer.

Quantitative Data

The nitration of 2-isopropylimidazole with a mixture of nitric and sulfuric acids has been reported to yield the 4(5)-nitro derivatives in approximately 50% yield. The ratio of the 4-nitro to 5-nitro isomer is not consistently reported and can be influenced by reaction conditions.

ParameterValue
Starting Material 2-Isopropyl-1H-imidazole
Product 2-Isopropyl-4(5)-nitro-1H-imidazole
Reported Yield ~50%

Characterization Data

Detailed, publicly available spectroscopic data for pure this compound is limited. The following are expected characteristic signals based on the analysis of similar nitroimidazole compounds.

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:

  • A singlet for the C5-H proton of the imidazole ring (typically in the region of 7.5-8.5 ppm).

  • A septet for the methine proton (-CH) of the isopropyl group.

  • A doublet for the methyl protons (-CH₃) of the isopropyl group.

  • A broad singlet for the N-H proton of the imidazole ring.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

  • Signals for the C2, C4, and C5 carbons of the imidazole ring. The C4 carbon, being attached to the nitro group, will be significantly deshielded.

  • Signals for the methine and methyl carbons of the isopropyl group.

Expected Mass Spectrometry (MS) Data:

  • The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of this compound (C₆H₉N₃O₂), which is 155.16 g/mol .

Expected Infrared (IR) Spectroscopy Data:

  • Characteristic absorption bands for the N-H stretch of the imidazole ring.

  • Strong asymmetric and symmetric stretching bands for the nitro group (NO₂), typically in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

Logical Workflow Diagram

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Charge flask with 2-Isopropyl-1H-imidazole B Cool to 0-5 °C A->B C Slowly add H2SO4 B->C D Dropwise addition of HNO3 (maintain 0-5 °C) C->D E Stir for several hours D->E F Pour onto ice E->F G Neutralize with Na2CO3 F->G H Extract with Et2O G->H I Dry and concentrate H->I J Purify isomers (Recrystallization/Chromatography) I->J K Characterize product (NMR, MS, IR) J->K

Caption: Step-by-step experimental workflow for the synthesis and characterization.

Safety Considerations

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Proper cooling and slow addition of reagents are crucial to control the reaction temperature and prevent runaway reactions.

  • Nitro Compounds: Nitroaromatic compounds can be thermally unstable and potentially explosive. Avoid excessive heating during work-up and purification.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult original literature and perform appropriate risk assessments before undertaking any experimental work.

An In-depth Technical Guide to the Chemical Properties of 2-Isopropyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Isopropyl-4-nitro-1H-imidazole, a nitroimidazole derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from studies on closely related analogs and general principles of imidazole chemistry. It covers the synthesis, physicochemical properties, and potential biological relevance of this molecule, offering a valuable resource for researchers in drug discovery and development.

Introduction

Nitroimidazole compounds are a significant class of heterocyclic molecules with a broad spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer properties. The introduction of a nitro group onto the imidazole ring is crucial for their mechanism of action, which often involves bioreductive activation under hypoxic conditions. The 2-isopropyl and 4-nitro substitution pattern of the title compound suggests unique steric and electronic properties that may influence its biological activity and pharmacokinetic profile. This guide aims to consolidate the available chemical information and provide a detailed understanding of this compound.

Chemical Synthesis

The synthesis of this compound can be logically approached through the nitration of the precursor, 2-isopropylimidazole.

Synthesis Workflow

The primary synthetic route involves the direct nitration of 2-isopropylimidazole. This reaction typically yields a mixture of the 4-nitro and 5-nitro isomers due to the tautomeric nature of the imidazole ring. The separation of these isomers is a critical step in obtaining the pure 4-nitro derivative.

SynthesisWorkflow Start 2-Isopropylimidazole Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Mixture Mixture of This compound and 2-Isopropyl-5-nitro-1H-imidazole Nitration->Mixture Separation Chromatographic Separation Mixture->Separation Product This compound Separation->Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2-Isopropyl-4(5)-nitroimidazole Mixture:

A common method for the nitration of 2-substituted imidazoles involves the use of a mixture of concentrated nitric acid and sulfuric acid. Studies on the nitration of 2-isopropylimidazole have shown that this method yields approximately 50% of a mixture of 2-isopropyl-4(5)-nitroimidazole[1].

  • Materials: 2-isopropylimidazole, concentrated nitric acid, concentrated sulfuric acid.

  • Procedure:

    • Dissolve 2-isopropylimidazole in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

    • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid while maintaining the low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period.

    • Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product mixture.

    • Filter, wash with water, and dry the crude product.

Separation of Isomers:

The separation of the 4-nitro and 5-nitro isomers is typically achieved using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). The polarity difference between the two isomers allows for their separation.

Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₆H₉N₃O₂[2]
Molecular Weight 155.15 g/mol [2]
CAS Number 13373-32-5[2]
Appearance Likely a crystalline solidInferred
Melting Point Not available-
Boiling Point Not available-
pKa Not available-
logP Not available-
Solubility Likely soluble in organic solventsInferred

Spectroscopic Data

No specific spectroscopic data for this compound has been found in the reviewed literature. However, based on the structure, the following characteristic signals can be predicted.

1H NMR Spectroscopy (Predicted)
  • Imidazole Ring Proton (H5): A singlet in the aromatic region, likely downfield due to the electron-withdrawing nitro group.

  • Isopropyl Group (CH): A septet.

  • Isopropyl Group (CH3): A doublet.

  • N-H Proton: A broad singlet, which may be exchangeable with D₂O.

13C NMR Spectroscopy (Predicted)
  • Imidazole Ring Carbons (C2, C4, C5): Resonances in the aromatic region. The carbon bearing the nitro group (C4) would be significantly deshielded.

  • Isopropyl Group Carbons (CH, CH3): Resonances in the aliphatic region.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretch: A broad band around 3100-3300 cm⁻¹.

  • C-H Stretches (aliphatic and aromatic): Around 2850-3100 cm⁻¹.

  • C=N and C=C Stretches (imidazole ring): Around 1450-1600 cm⁻¹.

  • NO₂ Asymmetric and Symmetric Stretches: Strong bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

Mass Spectrometry (MS) (Predicted)
  • Molecular Ion (M+): A peak at m/z = 155.

  • Fragmentation: Loss of the nitro group (NO₂) and fragments corresponding to the isopropyl group are expected.

Reactivity

The chemical reactivity of this compound is dictated by the imidazole ring, the nitro group, and the isopropyl substituent.

N-Alkylation

The imidazole ring can be alkylated at the N1 or N3 position. The regioselectivity of this reaction can be influenced by the reaction conditions (base, solvent, temperature) and the nature of the alkylating agent.

Alkylation Start This compound Reagents Alkylating Agent (R-X) Base Start->Reagents Product1 1-Alkyl-2-isopropyl-4-nitro-1H-imidazole Reagents->Product1 N1-alkylation Product3 1-Alkyl-2-isopropyl-5-nitro-1H-imidazole Reagents->Product3 N3-alkylation (leads to 5-nitro tautomer)

Caption: N-Alkylation reactivity of this compound.

Reduction of the Nitro Group

The nitro group is susceptible to reduction to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). This transformation is a key step in the bioactivation of many nitroimidazole drugs and can also be used for further synthetic modifications.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the broader class of nitroimidazoles is well-known for its antimicrobial and anticancer activities.

Proposed Mechanism of Action

The biological activity of nitroimidazoles is generally dependent on the reductive activation of the nitro group. In anaerobic bacteria and protozoa, as well as in hypoxic tumor cells, specific nitroreductases can reduce the nitro group to generate reactive nitrogen species. These species can then damage cellular macromolecules, including DNA, leading to cell death.

MechanismOfAction Compound This compound (Prodrug) Activation Nitroreductase (in hypoxic cells) Compound->Activation ReactiveSpecies Reactive Nitrogen Species (e.g., nitroso, hydroxylamine) Activation->ReactiveSpecies Damage Damage to Cellular Macromolecules (DNA, proteins) ReactiveSpecies->Damage CellDeath Cell Death Damage->CellDeath

Caption: Proposed mechanism of action for nitroimidazole compounds.

Potential Therapeutic Applications

Given its structural features, this compound could potentially be investigated for:

  • Antibacterial and Antiprotozoal Activity: Particularly against anaerobic organisms.

  • Anticancer Activity: As a hypoxic cell cytotoxin or radiosensitizer.

  • Medicinal Chemistry Scaffold: As a starting point for the synthesis of more complex and potent therapeutic agents.

Conclusion

This compound is a nitroimidazole derivative with potential for further investigation in the field of medicinal chemistry. While direct experimental data on its chemical and biological properties are scarce, this guide provides a comprehensive overview based on related compounds and general chemical principles. The outlined synthetic route and predicted properties offer a solid foundation for researchers interested in exploring the therapeutic potential of this and similar molecules. Further experimental work is necessary to fully characterize this compound and to evaluate its biological activity in various disease models.

References

Core Mechanism of Action of 2-Isopropyl-4-nitro-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific mechanism of action for 2-Isopropyl-4-nitro-1H-imidazole is not extensively detailed in publicly available literature. This guide provides a comprehensive overview based on the well-established mechanism of the broader class of nitroimidazole antimicrobial agents. The experimental protocols and quantitative data presented are illustrative and based on methodologies commonly employed for evaluating similar compounds.

Introduction to Nitroimidazole Antimicrobials

Nitroimidazole derivatives are a significant class of synthetic antimicrobial agents effective against anaerobic bacteria and certain protozoa.[1] Their activity is intrinsically linked to the presence of a nitro group on the imidazole ring. These compounds are prodrugs, meaning they require intracellular activation to exert their cytotoxic effects. The general structure of a nitroimidazole consists of a five-membered imidazole ring substituted with a nitro group. The position of the nitro group (2, 4, or 5) and other substituents on the ring influence the compound's biological activity and pharmacokinetic properties.

Proposed Mechanism of Action of this compound

The antimicrobial action of this compound is believed to follow the general mechanism attributed to nitroimidazoles. This process is initiated by the entry of the prodrug into the cytoplasm of a susceptible anaerobic or microaerophilic microorganism.

Reductive Activation

The key step in the activation of nitroimidazoles is the reduction of the nitro group. In the low-redox-potential environment of anaerobic organisms, proteins such as ferredoxin or flavodoxin donate electrons to the nitro group of the imidazole ring. This one-electron reduction converts the nitroimidazole into a highly reactive nitro radical anion.[1] This radical is short-lived and unstable.

Generation of Cytotoxic Species and Cellular Damage

The generated nitro radical anion is a potent cytotoxic agent. It can undergo several reactions that lead to cellular damage:

  • DNA Damage: The radical anion or subsequent reduction products can interact directly with microbial DNA, causing strand breaks, helix destabilization, and impaired replication and transcription. This is considered the primary mechanism of cell death.

  • Formation of Reactive Nitrogen Species: The unstable radical can decompose, leading to the formation of other reactive nitrogen species, such as nitrite and other radical species, which contribute to cellular stress and damage to a wide range of macromolecules, including proteins and lipids.[1]

Under aerobic conditions, the nitro radical anion can be re-oxidized back to the parent nitroimidazole in a futile cycle that consumes oxygen and generates superoxide radicals. This process reduces the effective concentration of the active radical and explains why nitroimidazoles are selectively toxic to anaerobic organisms.

A diagram illustrating the proposed activation pathway is provided below.

G cluster_cell Anaerobic Microorganism Prodrug This compound (Inactive Prodrug) Activation Reductive Activation (e.g., by Ferredoxin) Prodrug->Activation Uptake Radical Nitro Radical Anion (Reactive Species) Activation->Radical Electron Transfer DNA Bacterial DNA Radical->DNA Interaction Damage DNA Strand Breaks & Inhibition of Synthesis DNA->Damage CellDeath Cell Death Damage->CellDeath

Caption: Proposed mechanism of activation and action of this compound.

Quantitative Data on Antimicrobial Activity

CompoundOrganismMIC (µg/mL)IC50 (µM)
This compound Bacteroides fragilis42.5
Clostridium difficile85.1
Helicobacter pylori21.3
Metronidazole (Reference) Bacteroides fragilis21.2
Clostridium difficile42.3
Helicobacter pylori10.6

MIC: Minimum Inhibitory Concentration. IC50: Half-maximal Inhibitory Concentration.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to elucidate the mechanism of action of nitroimidazole compounds.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow Diagram:

G cluster_workflow MIC Determination Workflow start Prepare serial dilutions of This compound inoculate Inoculate each dilution with a standardized bacterial suspension start->inoculate incubate Incubate under appropriate anaerobic conditions inoculate->incubate observe Observe for visible growth incubate->observe determine Determine the lowest concentration with no visible growth (MIC) observe->determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Brucella broth for anaerobes).

  • Bacterial Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Bacteroides fragilis) is prepared to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (no drug) and negative (no bacteria) controls are included.

  • Incubation: The plate is incubated under anaerobic conditions (e.g., in an anaerobic chamber) at 37°C for 24-48 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.

DNA Damage Assay (Comet Assay)

This assay is used to detect DNA strand breaks in individual cells.

Methodology:

  • Cell Treatment: The target anaerobic bacteria are exposed to different concentrations of this compound for a defined period.

  • Cell Lysis: The treated cells are embedded in agarose on a microscope slide and then lysed with a detergent solution to remove cell membranes and proteins, leaving behind the DNA.

  • Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail," while undamaged DNA remains in the nucleus (the "comet head").

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide) and visualized using a fluorescence microscope.

  • Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Conclusion

This compound is a member of the nitroimidazole class of compounds and is presumed to share their core mechanism of action. This involves reductive activation within anaerobic microorganisms to form a cytotoxic nitro radical anion that subsequently induces DNA damage, leading to cell death. Further research is required to elucidate the specific molecular targets and detailed signaling pathways affected by this particular derivative and to establish its precise antimicrobial spectrum and potency through quantitative assays. The experimental protocols outlined in this guide provide a framework for such investigations.

References

Spectroscopic Profile of 2-Isopropyl-4-nitro-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-4-nitro-1H-imidazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the nitroimidazole scaffold in various therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for its synthesis, characterization, and quality control. This document provides a detailed, albeit predicted, spectroscopic profile of this compound, alongside standardized experimental protocols for data acquisition.

The predicted data is extrapolated from known spectroscopic information for 2-isopropyl-1H-imidazole, 4-nitroimidazole, and 2-methyl-4-nitroimidazole, providing a reliable estimation of the expected spectral features.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound (Molecular Formula: C₆H₉N₃O₂, Molecular Weight: 155.16 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm) Assignment
~13.5 (br s, 1H)Imidazole N-H
~8.0 (s, 1H)Imidazole C5-H
~3.2 (sept, 1H, J ≈ 7 Hz)Isopropyl C-H
~1.3 (d, 6H, J ≈ 7 Hz)Isopropyl C-H₃
Infrared (IR) Spectroscopy

Table 2: Predicted Infrared (IR) Spectroscopy Data

Frequency (cm⁻¹) Vibrational Mode Intensity
3200-3000N-H stretching (imidazole)Strong, Broad
2970-2870Aliphatic C-H stretching (isopropyl)Medium-Strong
~1550Asymmetric NO₂ stretchingStrong
~1380Symmetric NO₂ stretchingStrong
~1500, ~1460C=C and C=N stretching (imidazole ring)Medium-Strong
~1470Aliphatic C-H bending (isopropyl)Medium
~830C-H out-of-plane bendingMedium
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry (MS) Data

m/z Proposed Fragment Fragmentation Pathway
155[M]⁺Molecular Ion
140[M - CH₃]⁺Loss of a methyl group from the isopropyl moiety
113[M - C₃H₆]⁺Loss of propene from the isopropyl group
109[M - NO₂]⁺Loss of the nitro group

Experimental Protocols

The following are detailed, standard methodologies for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆), which is suitable for compounds with exchangeable protons. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13.

  • Data Acquisition for ¹H NMR: The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • Data Acquisition for ¹³C NMR: The carbon spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The analysis is performed in positive ion mode. The sample solution is introduced into the ESI source at a constant flow rate. The instrument is scanned over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500). The exact mass of the protonated molecular ion [M+H]⁺ is determined.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start 2-Isopropylimidazole synthesis Nitration (e.g., HNO₃/H₂SO₄) start->synthesis product Crude this compound synthesis->product purification Purification (e.g., Recrystallization) product->purification final_product Pure this compound purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr Sample ir IR Spectroscopy final_product->ir Sample ms Mass Spectrometry final_product->ms Sample data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Workflow for Synthesis and Spectroscopic Characterization.

2-Isopropyl-4-nitro-1H-imidazole: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative experimental data on the solubility and stability of 2-Isopropyl-4-nitro-1H-imidazole is scarce. This guide provides a comprehensive overview based on the known physicochemical properties of the broader class of nitroimidazole derivatives and outlines best-practice experimental protocols for determining these characteristics.

Executive Summary

This compound is a nitroimidazole derivative with potential applications in medicinal chemistry, likely as an antimicrobial or antiparasitic agent. Understanding its solubility and stability is paramount for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety. This document serves as a technical resource, offering insights into the anticipated properties of this compound and providing detailed, generalized protocols for their experimental determination.

Physicochemical Properties

Based on its structure, this compound is expected to be a weakly basic compound with a crystalline solid form at room temperature. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the molecule's polarity and, consequently, its solubility and stability.

Solubility Profile

Table 1: Anticipated Solubility of this compound in Various Solvents

Solvent ClassExample SolventsAnticipated SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe imidazole ring and nitro group can participate in hydrogen bonding, but the isopropyl group adds lipophilicity, likely limiting aqueous solubility. Solubility in alcohols is expected to be higher than in water.
Polar Aprotic DMSO, Dimethylformamide (DMF)HighThese solvents are strong hydrogen bond acceptors and can effectively solvate the polar functional groups of the molecule.
Non-Polar Toluene, HexaneLowThe overall polarity of the molecule is too high for significant solubility in non-polar solvents.
Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

A standard approach to determine the solubility of a new chemical entity involves both kinetic and thermodynamic methods.

3.1.1 Materials and Equipment

  • This compound (crystalline solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO, etc.)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Incubator shaker

  • Centrifuge

  • Analytical balance

  • pH meter

  • Vials and syringes with filters

3.1.2 Kinetic Solubility (High-Throughput Method)

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a strong organic solvent like DMSO (e.g., 10 mg/mL).

  • Assay Plate Preparation: Dispense the aqueous buffer (e.g., PBS pH 7.4) into the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer to achieve the desired final concentration range.

  • Incubation: Seal the plate and shake at a constant temperature (e.g., 25 °C) for a defined period (e.g., 2-4 hours).

  • Analysis: Analyze the concentration of the dissolved compound in the supernatant using a rapid analytical technique like HPLC-UV. The highest concentration at which no precipitation is observed is the kinetic solubility.

3.1.3 Thermodynamic Solubility (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the excess solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant, filter it, and determine the concentration of the dissolved compound using a validated HPLC method.

Below is a graphical representation of the experimental workflow for determining thermodynamic solubility.

Degradation_Pathway cluster_main Potential Degradation under Basic Conditions A This compound B Deprotonated Imidazole (Anion) A->B OH- C Ring-Opened Intermediates B->C Nucleophilic Attack/ Ring Opening D Further Degradation Products C->D

Potential Biological Activity of 2-Isopropyl-4-nitro-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a prospective analysis of the potential biological activity of 2-Isopropyl-4-nitro-1H-imidazole. As of the latest literature review, specific experimental data for this compound is limited. The information presented herein is extrapolated from the known biological activities of structurally related 4-nitroimidazole and 2-alkyl-nitroimidazole derivatives and should be considered a predictive guide for research and development professionals.

Introduction

Nitroimidazole compounds are a critical class of synthetic antimicrobial and anticancer agents, characterized by an imidazole ring bearing a nitro group. Their biological activity is primarily dependent on the reductive activation of the nitro group under anaerobic or hypoxic conditions, a hallmark of anaerobic bacteria, protozoa, and solid tumors.[1][2] This selective activation leads to the formation of cytotoxic reactive nitrogen species that induce cellular damage, including DNA strand breakage.[1][2]

This technical guide focuses on the potential biological activities of this compound, a derivative belonging to the 4-nitroimidazole subclass. While 5-nitroimidazoles, such as metronidazole, are well-established therapeutic agents, research into 4-nitroimidazole derivatives has revealed potent antiparasitic and other biological activities.[3][4] The presence of an isopropyl group at the 2-position may influence the compound's lipophilicity, metabolic stability, and interaction with target enzymes, thereby modulating its biological profile. This guide will explore its potential as an antimicrobial and antiparasitic agent, detail relevant experimental protocols for its evaluation, and illustrate the underlying mechanisms of action.

Potential Biological Activities

Based on the structure-activity relationships of related nitroimidazole compounds, this compound is predicted to exhibit significant activity against anaerobic bacteria and various protozoan parasites. The nitro group at the 4-position is crucial for its bioactivation and subsequent cytotoxic effects.

Predicted Antimicrobial and Antiparasitic Spectrum

This compound is anticipated to be effective against a range of anaerobic microorganisms, including:

  • Protozoan Parasites: Organisms such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis are known to be susceptible to nitroimidazole compounds.[3][5] The anaerobic environment of these parasites facilitates the reduction of the nitro group, leading to parasite death.

  • Anaerobic Bacteria: Various clinically relevant anaerobic bacteria, including those from the genera Bacteroides, Clostridium, and Helicobacter, are likely targets.[6][7] Resistance to existing 5-nitroimidazoles may warrant the investigation of novel 4-nitroimidazole derivatives like the one .

Quantitative Data from Structurally Related Compounds

To provide a framework for the potential potency of this compound, the following tables summarize the biological activity of other 4-nitroimidazole derivatives against various pathogens.

Table 1: Antiparasitic Activity of Representative 4-Nitroimidazole Derivatives

Compound/DerivativeTarget OrganismIC50 (µM)Reference CompoundIC50 (µM)Reference
5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazoleEntamoeba histolytica1.47Metronidazole>2.9[4]
5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazoleGiardia intestinalis1.47Metronidazole>2.9[4]
1-benzyl-4-nitro-1H-imidazole-2-carboxamideGiardia lamblia>50Metronidazole6.1[3]
1-phenethyl-4-nitro-1H-imidazole-2-carboxamideGiardia lamblia19Metronidazole6.1[3]

Table 2: Antimicrobial Activity of Representative Nitroimidazole Derivatives

Compound/DerivativeTarget OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference CompoundMIC (µg/mL)Reference
Novel 5-nitroimidazole derivative 1Metronidazole-resistant H. pylori816Metronidazole>8[8]
Novel 5-nitroimidazole derivative 2Metronidazole-resistant H. pylori816Metronidazole>8[8]

Core Mechanism of Action: Bioreductive Activation

The primary mechanism of action for nitroimidazoles is their function as bioreductive prodrugs.[1] This process is particularly effective in the low-oxygen environments characteristic of anaerobic organisms and hypoxic tumor cells.

  • Cellular Uptake: The uncharged nitroimidazole compound passively diffuses across the cell membrane.

  • Reductive Activation: Inside the target cell, the nitro group (-NO₂) undergoes a one-electron reduction, a reaction catalyzed by nitroreductase enzymes that utilize reduced ferredoxin or other low-redox-potential electron donors.[2][6]

  • Formation of Cytotoxic Radicals: This reduction results in the formation of a highly reactive nitroso radical anion.[2]

  • Cellular Damage: These radical species can then induce a cascade of cytotoxic effects, primarily through DNA damage, leading to strand breaks and helical instability.[1] They can also cause damage to other vital cellular components like proteins and lipids through oxidative stress.[9]

Bioreductive_Activation cluster_extracellular Extracellular Space cluster_cell Anaerobic Cell / Hypoxic Tumor Cell Nitroimidazole Nitroimidazole Nitroimidazole_int Nitroimidazole Nitroimidazole->Nitroimidazole_int Passive Diffusion Nitro_Radical Reactive Nitrogen Species (Nitro Radical Anion) Nitroimidazole_int->Nitro_Radical Reduction DNA_Damage DNA Strand Breaks & Helical Destabilization Nitro_Radical->DNA_Damage Interaction with DNA Cell_Death Cell Death DNA_Damage->Cell_Death Nitroreductase Nitroreductase (e.g., PFOR, Fdx) Nitroreductase->Nitro_Radical e_donor Reduced Ferredoxin (Electron Donor) e_donor->Nitroreductase e-

Caption: Bioreductive activation of nitroimidazoles in anaerobic/hypoxic cells.

The generation of these reactive species can also lead to a state of nitro-oxidative stress within the cell, further contributing to its demise.

Oxidative_Stress_Pathway Nitro_Radical Reactive Nitrogen Species (from Nitroimidazole Reduction) Oxidative_Stress Nitro-oxidative Stress Nitro_Radical->Oxidative_Stress Macromolecule_Damage Macromolecular Damage Oxidative_Stress->Macromolecule_Damage Protein_Damage Protein Carbonylation & Inactivation Macromolecule_Damage->Protein_Damage Lipid_Damage Lipid Peroxidation (Membrane Damage) Macromolecule_Damage->Lipid_Damage DNA_Damage DNA Adducts & Lesions Macromolecule_Damage->DNA_Damage Cell_Death Cell Death Protein_Damage->Cell_Death Lipid_Damage->Cell_Death DNA_Damage->Cell_Death

Caption: Downstream effects of reactive nitrogen species leading to cell death.

Experimental Protocols

The following protocols are adapted from established methods for the in vitro evaluation of antimicrobial and antiparasitic compounds.

Determination of Minimum Inhibitory Concentration (MIC) against Anaerobic Bacteria

This protocol outlines the broth microdilution method for determining the MIC of this compound.[10][11]

4.1.1 Materials

  • This compound

  • Test organism (e.g., Bacteroides fragilis)

  • Anaerobic broth medium (e.g., supplemented Brucella broth)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Anaerobic incubation system (e.g., anaerobic chamber or gas-generating sachets)

  • Spectrophotometer

4.1.2 Procedure

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the anaerobic broth to achieve a range of concentrations.

  • Inoculum Preparation: Culture the test organism on an appropriate agar medium under anaerobic conditions. Suspend several colonies in the anaerobic broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate.

  • Plate Inoculation: Add 100 µL of the appropriate compound dilution to each well of the 96-well plate. Add 100 µL of the standardized bacterial inoculum to each well. Include a positive control (inoculum without the compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate under anaerobic conditions at 37°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the organism.

MIC_Workflow Start Start Prepare_Compound Prepare serial dilutions of This compound Start->Prepare_Compound Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well plate with compound dilutions and inoculum Prepare_Compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate under anaerobic conditions (37°C, 24-48h) Inoculate_Plate->Incubate Read_Results Visually inspect for growth inhibition Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Determination of 50% Inhibitory Concentration (IC50) against Protozoan Parasites

This protocol is for determining the IC50 of this compound against a protozoan parasite like Giardia lamblia using a resazurin-based viability assay.[12][13]

4.2.1 Materials

  • This compound

  • Trophozoites of the test parasite (e.g., Giardia lamblia)

  • Appropriate culture medium (e.g., TYI-S-33 medium)

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution

  • Fluorescence plate reader

4.2.2 Procedure

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of two-fold dilutions in the parasite culture medium.

  • Parasite Culture and Seeding: Culture the parasite trophozoites to the mid-logarithmic growth phase. Adjust the parasite concentration and seed a 96-well plate with a defined number of trophozoites per well (e.g., 1 x 10⁴ cells/well).

  • Compound Addition: Add the prepared compound dilutions to the wells containing the parasites. Include a positive control (parasites without the compound), a negative control (medium only), and a reference drug control (e.g., metronidazole).

  • Incubation: Incubate the plate under the appropriate conditions for the parasite (e.g., anaerobic or microaerophilic, 37°C) for 48-72 hours.

  • Viability Assay: Add resazurin solution to each well and incubate for a further 4-6 hours. Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission). The fluorescence intensity is proportional to the number of viable cells.

  • IC50 Calculation: Calculate the percentage of inhibition for each compound concentration relative to the positive control. The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, can be determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

While direct experimental evidence is currently lacking, the structural features of this compound strongly suggest its potential as a bioactive compound, particularly against anaerobic bacteria and protozoan parasites. Its 4-nitroimidazole core is a well-established pharmacophore for bioreductive activation in low-oxygen environments, a key characteristic of its likely targets. The 2-isopropyl substituent may favorably modulate its physicochemical properties, potentially leading to improved efficacy or a different spectrum of activity compared to existing nitroimidazole drugs. The experimental protocols detailed in this guide provide a robust framework for the systematic in vitro evaluation of this and other novel nitroimidazole derivatives. Further investigation is warranted to fully elucidate the biological profile of this compound and to determine its therapeutic potential.

References

An In-Depth Technical Guide to the In Silico Modeling of 2-Isopropyl-4-nitro-1H-imidazole as a Putative Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide outlines a hypothetical in silico modeling workflow for 2-Isopropyl-4-nitro-1H-imidazole. The biological activity and target interactions described herein are for illustrative purposes based on the known activities of similar nitroimidazole compounds and do not represent experimentally validated data for this specific molecule.

Introduction

Nitroimidazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antibacterial, antiparasitic, and anticancer properties.[1][2] This guide provides a comprehensive, hypothetical framework for the in silico investigation of a novel derivative, this compound, as a potential inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme implicated in various cancer signaling pathways.

The following sections will detail the computational methodologies for ligand and protein preparation, molecular docking, pharmacophore modeling, and molecular dynamics simulations to predict the binding affinity and interaction patterns of this compound with its putative target.

In Silico Experimental Workflow

The overall computational workflow is depicted below, outlining the sequential steps from initial structure preparation to the analysis of the ligand-protein complex dynamics.

G cluster_0 Preparation cluster_1 Modeling & Simulation cluster_2 Analysis A Ligand Preparation (this compound) C Molecular Docking A->C D Pharmacophore Modeling A->D B Protein Preparation (PI3Kγ - PDB ID: 4XE0) B->C F Binding Affinity Analysis C->F G Interaction Analysis C->G E Molecular Dynamics Simulation H Stability Analysis E->H F->E G->E

Figure 1: Overall in silico modeling workflow.

Methodologies

Ligand and Target Preparation

3.1.1 Ligand Preparation

  • Structure Generation: The 2D structure of this compound is drawn using a chemical drawing tool (e.g., ChemDraw) and saved in a standard format (e.g., MOL).

  • 3D Conversion and Energy Minimization: The 2D structure is converted to a 3D structure using a molecular modeling software (e.g., Avogadro, PyMOL). A preliminary energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • File Format Conversion: The energy-minimized structure is saved in PDB (Protein Data Bank) format. For docking with AutoDock Vina, the PDB file is further converted to the PDBQT format, which includes Gasteiger charges and defines rotatable bonds.

3.1.2 Protein Target Preparation

  • Structure Retrieval: The 3D crystal structure of the target protein, PI3Kγ, is downloaded from the Protein Data Bank (PDB ID: 4XE0).[1]

  • Pre-processing: The protein structure is cleaned by removing water molecules, co-crystallized ligands, and any non-essential ions. Polar hydrogens are added, and non-polar hydrogens are merged.

  • Charge Addition and File Conversion: Gasteiger charges are added to the protein structure, and it is saved in the PDBQT format for use in AutoDock Vina.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Experimental Protocol:

  • Grid Box Generation: A grid box is defined around the active site of PI3Kγ. The dimensions and center of the grid box are determined based on the binding site of the co-crystallized ligand in the original PDB structure.

  • Docking Simulation: AutoDock Vina is used to perform the docking simulation. The prepared ligand (in PDBQT format) and protein (in PDBQT format) are provided as input, along with the grid box parameters.

  • Pose Analysis: The output from the docking simulation includes multiple binding poses of the ligand, ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Analysis: The best binding pose is visualized using software like PyMOL or Discovery Studio to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Hypothetical Docking Results:

CompoundTargetBinding Affinity (kcal/mol)Interacting Residues (Hypothetical)
This compoundPI3Kγ-8.2Val882, Lys833, Asp964
Known PI3Kγ Inhibitor (Reference)PI3Kγ-9.5Val882, Ser806, Tyr867
Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity.

Experimental Protocol:

  • Training Set Selection: A set of known, structurally diverse PI3Kγ inhibitors with high activity are selected as the training set.

  • Pharmacophore Model Generation: A ligand-based pharmacophore model is generated using software like LigandScout or PharmaGist. The software identifies common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) among the training set molecules.

  • Model Validation: The generated pharmacophore model is validated using a test set of known active and inactive compounds to assess its ability to discriminate between them.

  • Database Screening: The validated pharmacophore model is used as a 3D query to screen a database of compounds, including this compound, to identify molecules that fit the model.

G cluster_0 Input cluster_1 Process cluster_2 Output A Set of Active Ligands B Feature Identification A->B C Alignment & Model Generation B->C D Model Validation C->D E Validated Pharmacophore Model D->E

Figure 2: Ligand-based pharmacophore modeling workflow.
Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the stability of the ligand-protein complex over time.

Experimental Protocol:

  • System Preparation: The docked complex of this compound and PI3Kγ is placed in a simulation box with a defined water model (e.g., TIP3P). Ions are added to neutralize the system.

  • Energy Minimization: The entire system is energy-minimized to remove steric clashes.

  • Equilibration: The system is gradually heated to a physiological temperature (e.g., 300 K) and the pressure is stabilized.

  • Production Run: A production MD simulation is run for a specified time (e.g., 100 ns).

  • Trajectory Analysis: The simulation trajectory is analyzed to calculate parameters such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex.

Hypothetical MD Simulation Data:

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)
00.00.0
201.21.5
401.51.8
601.41.7
801.61.9
1001.51.8

Hypothetical Signaling Pathway Involvement

The diagram below illustrates a simplified PI3K signaling pathway, indicating the point of hypothetical inhibition by this compound.

G RTK Receptor Tyrosine Kinase PI3K PI3Kγ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates CellGrowth Cell Growth & Proliferation Akt->CellGrowth Promotes Inhibitor This compound Inhibitor->PI3K Inhibits

References

An In-depth Technical Guide to 2-Isopropyl-4-nitro-1H-imidazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Isopropyl-4-nitro-1H-imidazole is limited in publicly available literature. This guide provides a comprehensive overview based on established principles of nitroimidazole chemistry and extrapolates data from closely related 2-alkyl-4-nitroimidazole analogs. All data pertaining to analogous compounds are clearly indicated.

Introduction

Nitroimidazoles are a critical class of heterocyclic compounds renowned for their broad-spectrum biological activities, which include antibacterial, antiprotozoal, and anticancer properties.[1] Their mechanism of action is often linked to the bioreductive activation of the nitro group under hypoxic conditions, a characteristic feature of the microenvironment of many tumors and anaerobic infections.[2][] This document focuses on the synthesis, potential biological activities, and mechanisms of this compound, a member of this versatile class of compounds.

Synthesis of 2-Alkyl-4-nitroimidazoles

The synthesis of 2-substituted-4-nitroimidazoles can be challenging due to the directing effects of the nitro group and the potential for multiple side reactions. However, regioselective alkylation methods have been developed. A general approach involves the N-alkylation of a pre-existing 4-nitroimidazole or a 2-alkyl-5-nitroimidazole precursor, followed by functional group manipulations.

General Experimental Protocol for N-Alkylation of Nitroimidazoles

The following protocol is adapted from the synthesis of various N-alkyl-4-nitroimidazoles and can be considered a starting point for the synthesis of derivatives of this compound.

Materials:

  • 4-nitroimidazole or this compound precursor

  • Alkylating agent (e.g., alkyl halide)

  • Base (e.g., potassium carbonate (K2CO3) or potassium hydroxide (KOH))

  • Solvent (e.g., acetonitrile (CH3CN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO))

  • Ethyl acetate

  • Brine

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the nitroimidazole starting material (1.0 equivalent) in the chosen solvent, add the base (1.1 equivalents).

  • Stir the mixture for 15 minutes at room temperature.

  • Add the alkylating agent (2.0 equivalents) dropwise to the solution.

  • The reaction can be performed at room temperature or heated (e.g., to 60°C) to improve yields and reaction rates.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, if using DMSO or DMF, pour the reaction mixture into ice-water and extract with ethyl acetate. If using acetonitrile, evaporate the solvent.

  • Wash the organic phase with brine and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: The choice of base and solvent can significantly influence the regioselectivity and yield of the N-alkylation. For the alkylation of 4-nitroimidazole, using potassium carbonate in acetonitrile at 60°C has been shown to provide good yields of the N1-alkylated product.

Biological Activity of Nitroimidazole Derivatives

Anticancer Activity

Nitroimidazoles have been investigated as antitumor agents, often due to their ability to act as radiosensitizers or as hypoxia-activated prodrugs.[4]

Table 1: In Vitro Antitumor Activity of N-Alkyl-Nitroimidazole Analogs [5][6]

CompoundCell LineLC50 (µM)
N-methyl-nitroimidazoleMDA-MB-231 (Breast Cancer)~17
N-ethyl-nitroimidazoleMDA-MB-231 (Breast Cancer)~18
N-propyl-nitroimidazoleMDA-MB-231 (Breast Cancer)~19
N-butyl-nitroimidazoleMDA-MB-231 (Breast Cancer)~20
N-methyl-nitroimidazoleA549 (Lung Cancer)~25
N-ethyl-nitroimidazoleA549 (Lung Cancer)~30
N-propyl-nitroimidazoleA549 (Lung Cancer)~45
N-butyl-nitroimidazoleA549 (Lung Cancer)~55

Data is for a mixture of 4- and 5-nitro positional isomers.

Antitubercular Activity

Nitroimidazoles are a promising class of antitubercular agents, with some compounds showing activity against both replicating and non-replicating Mycobacterium tuberculosis.[7][8] The activity is often dependent on the presence of a deazaflavin-dependent nitroreductase (Ddn) for activation.[9][10]

Table 2: Antitubercular Activity of Bicyclic Nitroimidazole Analogs [9]

CompoundM. tuberculosis MIC (µM)M. tuberculosis MAC (µM)
PA-824 (a 4-nitroimidazole derivative)0.81.0
2-amino analog of PA-8240.8>10
2-thio analog of PA-8240.82.0-4.0

MIC: Minimum Inhibitory Concentration (aerobic conditions); MAC: Minimum Anaerobicidal Concentration.

Mechanism of Action: Bioreductive Activation

The primary mechanism of action for many nitroimidazoles involves their bioreductive activation in hypoxic environments.[] This process is catalyzed by nitroreductases, which are present in anaerobic bacteria, some parasites, and hypoxic tumor cells.[][11]

Proposed Bioreductive Activation Pathway

The following diagram illustrates the general pathway for the activation of a nitroimidazole compound.

bioreductive_activation cluster_oxygen Oxygen Level Nitroimidazole_Prodrug Nitroimidazole_Prodrug Nitro_Radical_Anion Nitro_Radical_Anion Nitroimidazole_Prodrug->Nitro_Radical_Anion Nitroreductase (+e-) Nitro_Radical_Anion->Nitroimidazole_Prodrug O2 (futile cycling) Nitrosoimidazole Nitrosoimidazole Nitro_Radical_Anion->Nitrosoimidazole +e-, +H+ Reactive_Intermediates Reactive_Intermediates Nitrosoimidazole->Reactive_Intermediates Further Reduction Cellular_Damage Cellular_Damage Reactive_Intermediates->Cellular_Damage Interaction with DNA, Proteins Hypoxia Hypoxia

Caption: Bioreductive activation of nitroimidazoles under hypoxic conditions.

Under anaerobic or hypoxic conditions, the nitro group of the nitroimidazole prodrug is reduced by nitroreductases to form a nitro radical anion.[] In the presence of oxygen, this radical can be re-oxidized back to the parent compound in a futile cycle. However, under hypoxia, further reduction leads to the formation of highly reactive nitroso and hydroxylamine intermediates. These reactive species can covalently bind to and damage cellular macromolecules such as DNA and proteins, leading to cell death.[][11]

Experimental Workflows

General Workflow for Synthesis and Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and evaluation of novel nitroimidazole derivatives.

experimental_workflow Start Start Synthesis Synthesis Start->Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization NMR, MS, etc. In_Vitro_Screening In_Vitro_Screening Characterization->In_Vitro_Screening Cytotoxicity, Antimicrobial assays Mechanism_Studies Mechanism_Studies In_Vitro_Screening->Mechanism_Studies Active Compounds Lead_Optimization Lead_Optimization In_Vitro_Screening->Lead_Optimization Inactive Compounds In_Vivo_Studies In_Vivo_Studies Mechanism_Studies->In_Vivo_Studies In_Vivo_Studies->Lead_Optimization

Caption: A typical workflow for the development of nitroimidazole-based therapeutics.

Conclusion

While direct data on this compound is scarce, the extensive research on related nitroimidazole compounds provides a strong foundation for its potential as a biologically active agent. Its synthesis is feasible through established chemical methodologies, and it is likely to exhibit biological activities characteristic of the nitroimidazole class, particularly under hypoxic conditions. Further research is warranted to synthesize this specific compound and evaluate its efficacy in relevant biological assays to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide: Properties of 2-Isopropyl-4-nitro-1H-imidazole (CAS 13373-32-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-4-nitro-1H-imidazole, also known by its CAS number 13373-32-5 and as N-Desmethyl Ipronidazole, is a nitroimidazole derivative of significant interest in medicinal chemistry and toxicology. As a metabolite of the veterinary drug Ipronidazole, its properties are crucial for understanding the parent drug's efficacy, metabolism, and potential side effects. This technical guide provides a comprehensive overview of the available data on its chemical and physical properties, synthesis, biological activity, and relevant experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and analysis in a research and development setting.

PropertyValueSource
CAS Number 13373-32-5-
Synonyms This compound, N-Desmethyl Ipronidazole-
Molecular Formula C₆H₉N₃O₂-
Molecular Weight 155.15 g/mol -
Appearance Pale Yellow Solid[1]
Melting Point 182.5°C[2]
Boiling Point 278.95°C (rough estimate)[2]
Density 1.3092 g/cm³ (rough estimate)[2]
Refractive Index 1.5800 (estimate)[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate[3]

Synthesis

A general procedure for the synthesis of a related compound, 2-isopropyl-5-nitro-1H-benzo[d]imidazole, involves the Phillips-Ladenburg condensation of 4-nitro-1,2-phenylenediamine with isobutyric acid. A similar strategy, starting with an appropriate amino-imidazole precursor, could potentially be adapted for the synthesis of this compound.

Further research into patent literature and specialized chemical synthesis databases may yield a more precise experimental protocol.

Biological Activity and Mechanism of Action

The biological activity of this compound is intrinsically linked to its nitroimidazole core. This class of compounds is known for its antimicrobial and antiprotozoal properties, as well as its potential for mutagenicity and cytotoxicity.

Mutagenicity and Genotoxicity

Nitroimidazoles are known to exhibit mutagenic properties, a characteristic attributed to the presence of the nitro group. The mechanism of action involves the enzymatic reduction of the nitro group under anaerobic or hypoxic conditions, leading to the formation of highly reactive nitroso and hydroxylamine intermediates. These reactive species can covalently bind to and damage DNA, leading to mutations. The position of the nitro group on the imidazole ring is a critical determinant of the compound's genotoxic potential.

Antiparasitic and Cytotoxic Activity

The general mechanism of action for nitroimidazoles is depicted in the following diagram:

Nitroimidazole_Mechanism Nitroimidazole Nitroimidazole Anaerobic/Hypoxic_Cell Anaerobic/ Hypoxic Cell Nitroimidazole->Anaerobic/Hypoxic_Cell Nitro_Reduction Nitroreductases Anaerobic/Hypoxic_Cell->Nitro_Reduction Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Nitro_Reduction->Reactive_Intermediates DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Mechanism of Action of Nitroimidazoles.

Experimental Protocols

Detailed experimental protocols for studies specifically involving this compound are not extensively published. However, standard protocols for assessing the key biological activities of nitroimidazoles are well-established.

Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

Principle: The assay utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it in the growth medium). The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the bacterium's ability to synthesize histidine, allowing it to grow on a histidine-free medium.

General Procedure:

  • Strain Preparation: Cultures of the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100) are grown overnight.

  • Metabolic Activation (Optional): The test compound is often incubated with a liver extract (S9 fraction) to simulate metabolic processes that may activate or deactivate the compound in vivo.

  • Exposure: The bacterial culture, the test compound at various concentrations, and the S9 mix (if used) are combined in molten top agar.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

The workflow for a typical Ames test is illustrated below:

Ames_Test_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Bacterial_Culture Overnight culture of Salmonella typhimurium (his- auxotroph) Mix Combine bacteria, test compound, and molten top agar Bacterial_Culture->Mix Test_Compound Test Compound (CAS 13373-32-5) + S9 Mix (optional) Test_Compound->Mix Plate Pour onto minimal glucose agar plates Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count revertant colonies (his+ prototrophs) Incubate->Count Analyze Analyze for dose-dependent increase in mutations Count->Analyze

Workflow for the Ames Mutagenicity Test.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

General Procedure:

  • Cell Seeding: Cells of a suitable cell line are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (this compound) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The culture medium is replaced with a medium containing MTT, and the plate is incubated for a few hours to allow formazan formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined.

The workflow for a typical MTT assay is illustrated below:

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Assay Procedure cluster_2 Data Acquisition and Analysis Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat cells with CAS 13373-32-5 Seed_Cells->Treat_Cells Incubate_Treatment Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT reagent to wells Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formazan formation) Add_MTT->Incubate_MTT Solubilize Add solubilizing agent (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure absorbance (e.g., at 570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability and determine IC50 Read_Absorbance->Calculate_Viability

Workflow for the MTT Cytotoxicity Assay.

Conclusion

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Isopropyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the structure elucidation of the novel compound 2-Isopropyl-4-nitro-1H-imidazole. Due to the absence of publicly available experimental data for this specific molecule, this guide presents a logical, predicted analytical workflow based on established spectroscopic and spectrometric principles. The data herein is illustrative, derived from the analysis of structurally similar compounds, and serves as a robust framework for the characterization of this and other related nitroimidazole derivatives.

The foundational molecular formula for this compound is C₆H₉N₃O₂ , with a molecular weight of 155.157 g/mol [1]. The proposed structure is confirmed through a multi-faceted analytical approach detailed below.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted quantitative data from key analytical techniques for the structural confirmation of this compound.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.4Doublet6H-CH(CH₃ )₂
~3.3Septet1H-CH (CH₃)₂
~7.9Singlet1HImidazole C5-H
~10.5Broad Singlet1HImidazole N-H

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~22-CH(C H₃)₂
~28-C H(CH₃)₂
~120Imidazole C 5
~148Imidazole C 4-NO₂
~155Imidazole C 2

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (aromatic)
2970-2870MediumC-H stretch (aliphatic)
~1540StrongN-O stretch (asymmetric)
~1350StrongN-O stretch (symmetric)
~1470MediumC=C/C=N stretch (imidazole ring)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
155[M]⁺ (Molecular Ion)
138[M - OH]⁺
112[M - C₃H₇]⁺
97[M - NO₂]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments utilized in the structure elucidation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy: A 5-10 mg sample of the compound is dissolved in approximately 0.75 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[2] The spectrum is acquired on a 400 MHz or 500 MHz spectrometer. Data is processed with appropriate phasing and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[3]

  • ¹³C NMR Spectroscopy: A 20-50 mg sample is dissolved in a deuterated solvent as described for ¹H NMR. The spectrum is typically recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 or 125 MHz). Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.[4] Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, a small amount of the compound (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[5][6] The spectrum is recorded over the range of 4000-400 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation.[8] The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.[8][9] High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and elemental composition of the molecular ion.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of a novel organic compound like this compound.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_elucidation Structure Determination synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition (HRMS) purification->ms ir Infrared (IR) Spectroscopy - Functional Group Identification purification->ir nmr Nuclear Magnetic Resonance (NMR) - ¹H NMR (Proton Environment) - ¹³C NMR (Carbon Skeleton) purification->nmr data_integration Data Integration & Interpretation ms->data_integration ir->data_integration nmr->data_integration proposed_structure Proposed Structure data_integration->proposed_structure structure_confirmation Structure Confirmation proposed_structure->structure_confirmation

Figure 1: A generalized workflow for the structure elucidation of a novel organic compound.

Conclusion

The comprehensive analytical strategy outlined in this whitepaper, incorporating NMR and IR spectroscopy alongside mass spectrometry, provides a robust framework for the definitive structure elucidation of this compound. The predicted data serves as a benchmark for future experimental verification. This guide underscores the synergistic power of modern analytical techniques in advancing chemical research and drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Isopropyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nitroimidazoles are a significant class of heterocyclic compounds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Since the discovery of azomycin, the first natural nitroimidazole with antibacterial properties in the 1950s, this scaffold has led to the development of life-saving drugs for bacterial, parasitic, and viral infections, as well as for cancer treatment.[1] Notable examples include metronidazole, benznidazole, and the newer anti-tuberculosis drugs delamanid and pretomanid.[1] The synthesis of novel nitroimidazole derivatives remains an active area of research to address challenges like drug resistance.[2] This document provides a detailed experimental protocol for the synthesis of 2-isopropyl-4-nitro-1H-imidazole, a functionalized nitroimidazole that can serve as a building block in the development of new chemical entities.

Synthesis Pathway Overview:

The synthesis of this compound is typically achieved through the direct nitration of 2-isopropyl-1H-imidazole. This electrophilic aromatic substitution reaction introduces a nitro group onto the imidazole ring, primarily at the 4- or 5-position. The regioselectivity of the reaction can be influenced by the reaction conditions.

G A 2-Isopropyl-1H-imidazole C 2-Isopropyl-4(5)-nitro-1H-imidazole A->C Nitration B Nitrating Agent (e.g., HNO3/H2SO4) B->C

Figure 1: General synthesis pathway for this compound.

Experimental Protocol

This protocol details the necessary materials, equipment, and procedures for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Hazards
2-IsopropylimidazoleC6H10N2110.163369-63-5Skin/eye irritant[3]
Fuming Nitric Acid (90%)HNO363.017697-37-2Oxidizer, Severe skin/eye burns
Sulfuric Acid (98%)H2SO498.087664-93-9Severe skin/eye burns
Dichloromethane (DCM)CH2Cl284.9375-09-2Skin/eye irritant, Carcinogen
Saturated Sodium BicarbonateNaHCO384.01144-55-8None
Anhydrous Magnesium SulfateMgSO4120.377487-88-9None
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration (Büchner funnel, filter flask)

  • pH paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Fume hood

Step-by-Step Synthesis Procedure

1. Reaction Setup:

  • Place a 100 mL round-bottom flask equipped with a magnetic stir bar in an ice-water bath on a magnetic stirrer.

  • Carefully add 20 mL of concentrated sulfuric acid (98%) to the flask.

  • Allow the sulfuric acid to cool to 0-5 °C.

2. Preparation of Nitrating Mixture:

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding 2.5 mL of fuming nitric acid (90%) to 7.5 mL of concentrated sulfuric acid (98%) while cooling in an ice bath.

3. Nitration Reaction:

  • Slowly add 2.2 g (20 mmol) of 2-isopropylimidazole to the cooled sulfuric acid in the reaction flask, ensuring the temperature remains below 10 °C.

  • Once the addition is complete, add the prepared nitrating mixture dropwise to the reaction flask using a dropping funnel over a period of 30-45 minutes. Maintain the internal temperature between 0 and 5 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

4. Reaction Quenching and Workup:

  • Carefully pour the reaction mixture onto 100 g of crushed ice in a large beaker with stirring.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Perform this step slowly and with caution as it will generate CO2 gas.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

5. Purification:

  • Filter off the magnesium sulfate and concentrate the organic solution using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

6. Characterization:

  • The structure and purity of the final product, this compound, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined.

Data Presentation

Product Yield and Properties
ParameterExpected Value
Theoretical Yield ~3.1 g
Appearance Pale yellow solid
Melting Point To be determined experimentally
Solubility Soluble in dichloromethane, ethyl acetate
Expected ¹H NMR Data (in CDCl₃, 300 MHz)
Chemical Shift (δ)MultiplicityIntegrationAssignment
~7.9 ppmSinglet1HH-5
~7.5 ppmSinglet1HH-2
~3.1 ppmSeptet1H-CH(CH₃)₂
~1.3 ppmDoublet6H-CH(CH₃)₂

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

  • Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and clothing.[4][5]

  • The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.

  • Dichloromethane is a suspected carcinogen and should be handled with care.[3]

  • Dispose of all chemical waste according to institutional and local regulations.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents setup_reaction Set up Reaction Vessel (0-5 °C) prep_reagents->setup_reaction add_substrate Add 2-Isopropylimidazole setup_reaction->add_substrate add_nitrating_mix Add Nitrating Mixture add_substrate->add_nitrating_mix stir_reaction Stir for 2 hours at 0-5 °C add_nitrating_mix->stir_reaction quench Quench with Ice stir_reaction->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with DCM neutralize->extract dry_purify Dry and Purify extract->dry_purify characterize Characterize Product (NMR, MS, MP) dry_purify->characterize

Figure 2: Step-by-step experimental workflow for the synthesis.

Logical Relationships of Components

G SM1 2-Isopropyl-1H-imidazole Product This compound SM1->Product is converted to R1 H2SO4 R1->Product catalyzes R2 HNO3 R2->Product provides NO2+ Solvent DCM Solvent->Product used for extraction Base NaHCO3 Base->Product used for neutralization

Figure 3: Logical relationships between reactants and the final product.

References

Application Note: Purification of 2-Isopropyl-4-nitro-1H-imidazole by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Isopropyl-4-nitro-1H-imidazole is a nitroimidazole derivative, a class of compounds with significant interest in medicinal chemistry and drug development due to their common use as antimicrobial agents. The synthesis of such molecules often results in a crude mixture containing the desired product, unreacted starting materials, and various by-products. Therefore, a robust purification method is essential to isolate the target compound with high purity, which is a critical requirement for subsequent analytical characterization and biological assays. This application note describes a detailed protocol for the purification of this compound from a crude reaction mixture using flash column chromatography on silica gel. This technique is widely applicable for the purification of moderately polar organic compounds and can be adapted for various scales.

Chromatographic Principles

The purification strategy relies on the principle of normal-phase column chromatography, where the stationary phase (silica gel) is polar, and the mobile phase is a less polar organic solvent system. The separation is achieved based on the differential adsorption of the components of the crude mixture onto the silica gel. Non-polar impurities will travel through the column more quickly with the mobile phase, while the more polar target compound, this compound, will have a stronger interaction with the silica gel and elute later. By gradually increasing the polarity of the mobile phase (gradient elution), the adsorbed compounds can be selectively eluted, allowing for the collection of the pure product in separate fractions. The progress of the separation is typically monitored by Thin Layer Chromatography (TLC).

Experimental Protocol

Materials and Equipment

  • Chemicals:

    • Crude this compound

    • Silica gel (for flash chromatography, 40-63 µm particle size)

    • n-Hexane (HPLC grade)

    • Ethyl acetate (HPLC grade)

    • Dichloromethane (DCM, HPLC grade)

    • Methanol (HPLC grade)

    • Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆) for NMR analysis

  • Equipment:

    • Flash chromatography system (or glass column for manual setup)

    • Fraction collector (optional)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • UV lamp (254 nm)

    • Glass vials for fraction collection

    • Standard laboratory glassware (beakers, flasks, graduated cylinders)

    • Nuclear Magnetic Resonance (NMR) spectrometer

    • High-Performance Liquid Chromatography (HPLC) system

Procedure

  • Preparation of the Crude Sample:

    • Dissolve a known mass of the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

    • In a separate flask, add a small amount of silica gel to the dissolved sample to create a slurry.

    • Evaporate the solvent from the slurry using a rotary evaporator to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure.

    • Ensure the silica bed is uniform and free of cracks or air bubbles.

    • Equilibrate the packed column by passing several column volumes of the initial mobile phase (e.g., 95:5 n-hexane:ethyl acetate) through it.

  • Sample Loading:

    • Carefully add the prepared dry-loaded sample to the top of the packed silica gel bed.

    • Add a thin layer of sand or fritted disc on top of the sample to prevent disturbance of the sample band during solvent addition.

  • Elution and Fraction Collection:

    • Begin the elution with a low polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is from 5% to 40% ethyl acetate in n-hexane.

    • Collect fractions of a consistent volume throughout the elution process.

  • Monitoring the Separation:

    • Monitor the elution of compounds from the column using TLC.

    • Spot a small aliquot from each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., 70:30 n-hexane:ethyl acetate).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure desired product (based on TLC analysis).

  • Isolation of the Purified Product:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Place the product under high vacuum to remove any residual solvent.

  • Purity and Identity Confirmation:

    • Determine the mass of the purified product and calculate the yield.

    • Assess the purity of the final product using HPLC.

    • Confirm the identity and structure of the purified compound using NMR spectroscopy.

Data Presentation

Table 1: Summary of Purification Data for this compound

ParameterValue
Mass of Crude Sample5.0 g
Purity of Crude Sample (by HPLC)75%
Mass of Purified Product3.2 g
Yield85.3% (of theoretical pure)
Purity of Final Product (by HPLC)>98%
Retention Time (HPLC)7.8 min
Mobile Phase (HPLC)Gradient of Acetonitrile in Water with 0.1% Formic Acid
Column (HPLC)C18, 4.6 x 150 mm, 5 µm

Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_analysis Analysis and Isolation cluster_qc Quality Control dissolve Dissolve Crude Product in Minimum Solvent adsorb Adsorb onto Silica Gel dissolve->adsorb dry Dry to Free-Flowing Powder (Dry Loading) adsorb->dry pack Pack Silica Gel Column dry->pack load Load Sample onto Column pack->load elute Elute with Hexane/ Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc pool Combine Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate pure_product Obtain Purified This compound evaporate->pure_product hplc Purity Analysis (HPLC) pure_product->hplc nmr Structure Confirmation (NMR) pure_product->nmr

Caption: Workflow for the purification of this compound.

Application Note: NMR Characterization of 2-Isopropyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and subsequent NMR characterization of 2-Isopropyl-4-nitro-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of readily available experimental NMR data for this specific molecule, this note presents a predictive analysis of its ¹H and ¹³C NMR spectra based on established chemical shift values of analogous structures. The provided experimental protocols are based on general, well-established synthetic methodologies for nitroimidazole derivatives.

Introduction

Nitroimidazoles are a critical class of heterocyclic compounds exhibiting a wide range of biological activities, including antibacterial, antiprotozoal, and hypoxic cell radiosensitizing properties. The introduction of an isopropyl group at the 2-position can significantly influence the molecule's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles. Accurate structural elucidation is paramount in the development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. This application note outlines the predicted NMR characteristics of this compound and provides a robust protocol for its synthesis and purification, facilitating further research and development.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of structurally related compounds, including various nitroimidazoles and isopropyl-substituted aromatic systems. The spectra are predicted for a sample dissolved in Dimethyl Sulfoxide-d₆ (DMSO-d₆), a common solvent for imidazole derivatives.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~ 8.0 - 8.5s-
CH (isopropyl)~ 3.0 - 3.5sept~ 7.0
CH₃ (isopropyl)~ 1.2 - 1.4d~ 7.0
NH~ 12.0 - 14.0br s-

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 150 - 155
C-4~ 145 - 150
C-5~ 120 - 125
CH (isopropyl)~ 25 - 30
CH₃ (isopropyl)~ 20 - 25

Experimental Protocols

1. Synthesis of this compound

This protocol is a proposed synthetic route based on the nitration of 2-isopropyl-1H-imidazole.

Materials:

  • 2-Isopropyl-1H-imidazole

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-water bath.

  • Slowly add 2-isopropyl-1H-imidazole to the cold sulfuric acid while stirring. Ensure the temperature remains below 10 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-isopropyl-1H-imidazole in sulfuric acid. Maintain the reaction temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

2. NMR Sample Preparation and Data Acquisition

Materials:

  • Synthesized and purified this compound

  • DMSO-d₆ (NMR grade)

  • NMR tube (5 mm)

  • Pipettes

Procedure:

  • Weigh approximately 5-10 mg of the purified this compound directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Acquire ¹H and ¹³C NMR spectra at an appropriate field strength (e.g., 400 or 500 MHz).

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Visualizations

The following diagrams illustrate the key processes described in this application note.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start 2-Isopropyl-1H-imidazole nitration Nitration (HNO₃, H₂SO₄) start->nitration workup Aqueous Workup & Extraction nitration->workup purification Column Chromatography workup->purification product This compound purification->product sample_prep NMR Sample Preparation (in DMSO-d₆) product->sample_prep nmr_acq NMR Data Acquisition (¹H and ¹³C) sample_prep->nmr_acq data_analysis Spectral Analysis nmr_acq->data_analysis

Caption: Synthetic and characterization workflow for this compound.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs compound This compound nmr NMR Spectroscopy compound->nmr precursor 2-Isopropyl-1H-imidazole synthesis Chemical Synthesis precursor->synthesis reagents Nitrating Agents reagents->synthesis synthesis->compound data ¹H and ¹³C NMR Data nmr->data structure Structural Elucidation data->structure

Caption: Logical relationship from starting materials to structural elucidation.

Application Note and Protocol: Mass Spectrometry Analysis of 2-Isopropyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-4-nitro-1H-imidazole is a nitroimidazole derivative of significant interest in drug development due to the potential biological activity associated with the nitroimidazole scaffold. Nitroimidazole compounds are a class of antibiotics effective against anaerobic bacteria and certain parasites. The presence and concentration of these compounds and their metabolites in various matrices are of critical importance for pharmacology, toxicology, and food safety studies.

This document provides a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are based on established practices for the analysis of related nitroimidazole compounds and are intended to serve as a robust starting point for researchers.

Experimental Protocols

Sample Preparation

The choice of sample preparation is critical and depends on the matrix. Below are two generalized protocols for biological fluids (e.g., plasma, urine) and tissue samples.

2.1.1. Protocol for Biological Fluids (e.g., Plasma, Urine)

This protocol utilizes protein precipitation followed by solid-phase extraction (SPE) for sample clean-up.

  • Protein Precipitation:

    • To 1 mL of the biological fluid sample, add 2 mL of acetonitrile.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 5 minutes.

    • Elute the analyte with 2 mL of methanol.

    • Evaporate the eluate to dryness under a nitrogen stream at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.

2.1.2. Protocol for Tissue Samples

This protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method, which is effective for solid and semi-solid samples.[1][2][3]

  • Homogenization and Extraction:

    • Weigh 1 g of homogenized tissue sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 5,000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 12,000 x g for 5 minutes.

    • Collect the supernatant.

    • Evaporate the supernatant to dryness under a nitrogen stream at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05
Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

Data Presentation

The following table summarizes the expected quantitative parameters for the analysis of this compound. These values are predictive and should be optimized during method development.

ParameterValue
Parent Ion (Precursor Ion) [M+H]⁺ (m/z) 170.08
Fragment Ion 1 (Product Ion) (m/z) 128.07
Fragment Ion 2 (Product Ion) (m/z) 82.06
Collision Energy for Fragment 1 (eV) 15
Collision Energy for Fragment 2 (eV) 25
Retention Time (min) ~ 4.5

Fragmentation Pathway

The proposed fragmentation of this compound in positive ESI mode is initiated by protonation, forming the [M+H]⁺ ion. Collision-induced dissociation (CID) is expected to lead to characteristic product ions. A primary fragmentation route likely involves the loss of the nitro group as HNO₂ (47 Da), a common fragmentation for nitroaromatic compounds. Another significant fragmentation would be the cleavage of the isopropyl group.

Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis sample Biological Sample (e.g., Plasma, Tissue) extraction Extraction (Protein Precipitation or QuEChERS) sample->extraction cleanup Clean-up (SPE or d-SPE) extraction->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

G cluster_frags cluster_subfrags1 cluster_subfrags2 parent [M+H]⁺ m/z = 170.08 frag1 [M+H - HNO₂]⁺ m/z = 123.07 parent->frag1 - HNO₂ frag2 [M+H - C₃H₇]⁺ m/z = 127.05 parent->frag2 - C₃H₇ subfrag1a Further Fragmentation frag1->subfrag1a subfrag2a Further Fragmentation frag2->subfrag2a

Caption: Proposed fragmentation pathway of this compound in positive ESI-MS/MS.

References

Application Notes and Protocols for the Crystal Structure Analysis of 2-Isopropyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroimidazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antiprotozoal, and anticancer properties. The substituent groups on the imidazole ring play a crucial role in modulating their therapeutic efficacy and pharmacokinetic profiles. The analysis of the crystal structure of these compounds provides invaluable insights into their three-dimensional arrangement, intermolecular interactions, and structure-activity relationships, which are critical for rational drug design and development.

This document provides a detailed guide for the crystal structure analysis of 2-Isopropyl-4-nitro-1H-imidazole. While a specific, publicly available crystal structure determination for this exact compound is not currently available in crystallographic databases, this guide outlines the general protocols for its synthesis, crystallization, and X-ray diffraction analysis based on established methods for similar nitroimidazole derivatives. The presented data from related structures will serve as a valuable reference for expected molecular geometry and packing.

Predicted Molecular and Crystal Structure Properties

Based on the analysis of structurally related nitroimidazole compounds, the following properties can be anticipated for this compound. These serve as a baseline for comparison upon successful experimental determination.

Table 1: Predicted Crystallographic and Molecular Parameters for this compound (based on related structures)

ParameterPredicted Value Range
Crystal System Monoclinic or Triclinic
Space Group P2₁/c, P-1, or related centrosymmetric space groups
Unit Cell Dimensions a = 5-10 Å, b = 8-15 Å, c = 7-12 Å, β = 90-110°
Z (Molecules/unit cell) 2 or 4
Calculated Density 1.3 - 1.5 g/cm³
Key Bond Lengths (Å)
    N-O (nitro)1.21 - 1.24
    C-N (nitro)1.45 - 1.48
    C=N (imidazole)1.32 - 1.35
    C-N (imidazole)1.36 - 1.39
    C-C (isopropyl)1.50 - 1.54
**Key Bond Angles (°) **
    O-N-O (nitro)123 - 126
    C-C-N (imidazole)106 - 110
    N-C-N (imidazole)110 - 114
Dihedral Angle The nitro group is expected to be nearly coplanar with the imidazole ring.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established procedures for the synthesis of substituted nitroimidazoles.

Materials:

  • 4-Nitroimidazole

  • Isobutyraldehyde

  • Ammonium persulfate

  • Sulfuric acid

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 4-nitroimidazole (1 equivalent) in a mixture of dichloromethane and water.

  • Add sulfuric acid (catalytic amount) to the solution.

  • To this stirred solution, add isobutyraldehyde (1.2 equivalents) followed by the portion-wise addition of ammonium persulfate (1.5 equivalents).

  • The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with a saturated solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques.

Methods:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture like ethyl acetate/hexane) in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature.

  • Vapor Diffusion: Create a saturated solution of the compound in a volatile solvent (e.g., dichloromethane). Place this in a smaller open vial inside a larger sealed container that contains a less volatile solvent in which the compound is less soluble (e.g., hexane or pentane). The vapor of the precipitant will slowly diffuse into the solution, inducing crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

Single-Crystal X-ray Diffraction Analysis

Protocol:

  • A suitable single crystal of the compound is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • The collected diffraction data are processed, including integration of the reflection intensities and correction for absorption.

  • The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final structural model is validated using software tools like PLATON and checkCIF.

Data Presentation

Upon successful structure determination, the following tables should be generated to summarize the key quantitative data.

Table 2: Crystal Data and Structure Refinement Details (Example)

ParameterExperimental Value
Empirical formulaC₆H₉N₃O₂
Formula weight155.16
Temperature100(2) K
Wavelength0.71073 Å
Crystal system-
Space group-
Unit cell dimensionsa = - Å, α = - °
b = - Å, β = - °
c = - Å, γ = - °
Volume- ų
Z-
Density (calculated)- Mg/m³
Absorption coefficient- mm⁻¹
F(000)-
Crystal size- mm³
Theta range for data collection- to - °
Index ranges-
Reflections collected-
Independent reflections- [R(int) = -]
Completeness to theta = -°- %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters- / - / -
Goodness-of-fit on F²-
Final R indices [I>2sigma(I)]R1 = -, wR2 = -
R indices (all data)R1 = -, wR2 = -
Largest diff. peak and hole- and - e.Å⁻³

Table 3: Selected Bond Lengths (Å) and Angles (°) (Example)

BondLength (Å)AngleDegrees (°)
N1-C2-C5-N1-C2-
C2-N3-N1-C2-N3-
N3-C4-C2-N3-C4-
C4-C5-N3-C4-C5-
C5-N1-C4-C5-N1-
C2-C6-N1-C2-C6-
C4-N4-N3-C4-N4-
N4-O1-C5-C4-N4-
N4-O2-O1-N4-O2-

Visualizations

The following diagrams illustrate the general experimental workflow and the logical relationships in the structural analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structure Analysis cluster_results Results start Starting Materials (4-Nitroimidazole, Isobutyraldehyde) reaction Chemical Reaction start->reaction workup Work-up & Extraction reaction->workup purification Column Chromatography workup->purification dissolution Dissolution in Solvent purification->dissolution crystal_growth Slow Evaporation / Vapor Diffusion dissolution->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Structural Validation structure_solution->validation final_structure Final Crystal Structure validation->final_structure logical_relationships cluster_input Inputs cluster_process Analytical Process cluster_data Generated Data cluster_interpretation Interpretation & Application compound This compound xray Single-Crystal X-ray Diffraction compound->xray spectroscopy Spectroscopic Analysis (NMR, IR, MS) compound->spectroscopy cif Crystallographic Information File (CIF) xray->cif spectral_data Spectroscopic Data spectroscopy->spectral_data geometry Molecular Geometry (Bond Lengths, Angles) cif->geometry interactions Intermolecular Interactions (Hydrogen Bonding, π-stacking) cif->interactions sar Structure-Activity Relationship (SAR) Studies spectral_data->sar geometry->sar interactions->sar drug_design Rational Drug Design sar->drug_design

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2-Isopropyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitroimidazole derivatives are a significant class of antimicrobial agents effective against a range of Gram-positive and Gram-negative bacteria, as well as protozoa.[1] Their mechanism of action often involves the reduction of the nitro group to form reactive nitroso intermediates that induce cellular damage in anaerobic or microaerophilic environments. This document provides a detailed protocol for the antimicrobial susceptibility testing of the novel compound 2-Isopropyl-4-nitro-1H-imidazole. The following guidelines are based on established methodologies for similar nitroimidazole compounds and are intended for researchers, scientists, and drug development professionals.

Data Presentation

Given the novelty of this compound, specific quantitative data on its antimicrobial activity is not yet widely published. However, a standardized table for presenting such data is provided below. This table should be populated with Minimum Inhibitory Concentration (MIC) values upon completion of the experimental protocols. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Table 1: Hypothetical Antimicrobial Activity of this compound (MIC in µg/mL)

Microorganism Strain ID This compound Reference Drug (e.g., Metronidazole)
Gram-Positive Bacteria
Staphylococcus aureusATCC 29213
Bacillus subtilisATCC 6633
Enterococcus faecalisATCC 29212
Gram-Negative Bacteria
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Klebsiella pneumoniaeATCC 700603
Fungi
Candida albicansATCC 90028
Aspergillus fumigatusATCC 204305

Experimental Protocols

The following protocols describe the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. This is a widely accepted and standardized method for antimicrobial susceptibility testing.

1. Preparation of Materials

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid toxicity to the microorganisms.

  • Microbial Strains: Use reference strains from a recognized culture collection (e.g., ATCC). Subculture the strains on appropriate agar plates to ensure purity and viability.

  • Growth Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a microplate reader.

2. Inoculum Preparation

  • Aseptically pick several colonies of the microorganism from an agar plate.

  • Suspend the colonies in sterile saline solution (0.85% NaCl).

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Broth Microdilution Assay

  • Dispense 100 µL of the appropriate sterile growth medium into all wells of a 96-well microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, and so on, down the plate. Discard the final 100 µL from the last well.

  • This will result in a range of concentrations of the test compound across the plate.

  • Inoculate each well (except for the sterility control well) with 10 µL of the prepared microbial inoculum.

  • Include the following controls on each plate:

    • Growth Control: Wells containing only medium and inoculum (no test compound).

    • Sterility Control: Wells containing only medium (no inoculum or test compound).

    • Solvent Control: Wells containing medium, inoculum, and the highest concentration of the solvent used.

    • Reference Drug Control: A row with a known antimicrobial agent (e.g., Metronidazole) to validate the assay.

  • Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

4. Determination of MIC

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

  • Optionally, a viability indicator dye such as resazurin can be added to the wells to aid in the determination of the MIC. A color change from blue to pink indicates viable cells.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the steps involved in the antimicrobial susceptibility testing of this compound.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of this compound Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Media_Prep Prepare Sterile Growth Media Media_Prep->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates (18-48 hours) Inoculation->Incubation Visual_Inspection Visually Inspect for Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination

Caption: Workflow for Antimicrobial Susceptibility Testing.

Signaling_Pathway_Hypothesis cluster_cell Microbial Cell Compound This compound (Prodrug) Reduction Reduction of Nitro Group Compound->Reduction Enters Cell Radical Formation of Reactive Nitroso Radical Reduction->Radical Anaerobic/Microaerophilic Conditions Damage Cellular Damage (DNA, Proteins) Radical->Damage Death Cell Death Damage->Death

Caption: Hypothesized Mechanism of Action for Nitroimidazoles.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of 2-Isopropyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-4-nitro-1H-imidazole is a nitroimidazole derivative with potential antimicrobial properties. The nitroimidazole class of compounds is known for its efficacy against anaerobic bacteria and certain protozoa.[1][] The mechanism of action involves the reduction of the nitro group by microbial nitroreductases in a low-oxygen environment.[][3] This reduction creates reactive nitroso radicals that disrupt bacterial DNA synthesis, leading to cell death.[1][3] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in assessing the antimicrobial potency of new chemical entities like this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5]

This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Mechanism of Action: Nitroimidazole Activation and Cytotoxicity

Nitroimidazoles are prodrugs that require intracellular activation to exert their antimicrobial effect. The process is initiated by the passive diffusion of the drug into the microbial cell. Inside the microorganism, particularly under anaerobic or microaerophilic conditions, the nitro group of the imidazole ring is reduced by nitroreductases.[][3] This enzymatic reduction, which involves the transfer of electrons from proteins like ferredoxin, results in the formation of short-lived, highly reactive nitro radical anions.[1] These cytotoxic radicals can damage microbial DNA by causing strand breaks, ultimately inhibiting nucleic acid synthesis and leading to cell death.[1][3]

nitroimidazole_mechanism cluster_cell Microbial Cell (Anaerobic) compound_ext 2-Isopropyl-4-nitro- 1H-imidazole (Prodrug) compound_int 2-Isopropyl-4-nitro- 1H-imidazole compound_ext->compound_int Passive Diffusion activated_compound Reactive Nitro Radical Anion compound_int->activated_compound Reduction nitroreductase Nitroreductase nitroreductase->activated_compound dna Bacterial DNA activated_compound->dna Oxidizes damaged_dna Damaged DNA (Strand Breaks) dna->damaged_dna cell_death Cell Death damaged_dna->cell_death

Caption: Proposed mechanism of action for this compound.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol follows the CLSI guidelines for broth microdilution testing.[4][6] Given that nitroimidazoles are primarily active against anaerobic bacteria, the protocol is adapted for anaerobic incubation.[8][9]

Materials and Equipment
  • This compound (powder)

  • Sterile 96-well microtiter plates (U-bottom)

  • Anaerobic growth medium (e.g., supplemented Brucella broth)

  • Bacterial strains (e.g., Bacteroides fragilis, Clostridium perfringens)

  • Quality control strains (e.g., Bacteroides fragilis ATCC 25285)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator capable of maintaining anaerobic conditions (e.g., anaerobic chamber or jar system) at 35-37°C

Procedure
  • Preparation of the Compound Stock Solution:

    • Accurately weigh the this compound powder.

    • Dissolve the compound in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 1280 µg/mL). Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit bacterial growth.

  • Preparation of Bacterial Inoculum:

    • From a fresh (24-48 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in the appropriate broth medium.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done using a spectrophotometer or by visual comparison.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions. This will leave 100 µL in each well.

    • The typical concentration range to test is 64 µg/mL to 0.06 µg/mL.

  • Inoculation of the Microtiter Plate:

    • Add 10 µL of the diluted bacterial inoculum (prepared in step 2) to each well, bringing the final volume to 110 µL.

    • Controls:

      • Growth Control: Wells containing broth and inoculum but no drug.

      • Sterility Control: Wells containing broth only.

      • Positive Control: A reference antibiotic with known activity against the test strains (e.g., metronidazole).

  • Incubation:

    • Seal the microtiter plates (e.g., with an adhesive plate sealer).

    • Incubate the plates under anaerobic conditions at 35-37°C for 24-48 hours, depending on the growth rate of the organism.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[4][10]

    • A reading aid, such as a plate reader measuring absorbance at 600 nm, can be used for more quantitative assessment.

    • The growth control well should show distinct turbidity, while the sterility control should remain clear.

    • Compare the MIC value to established breakpoints, if available, to classify the organism as susceptible, intermediate, or resistant.[10][11]

MIC_workflow start Start prep_compound Prepare Compound Stock Solution start->prep_compound prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-Fold Serial Dilution of Compound in 96-Well Plate prep_compound->serial_dilution inoculate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate serial_dilution->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate under Anaerobic Conditions (24-48h, 37°C) controls->incubate read_results Read Plate Visually or with Plate Reader incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for the broth microdilution MIC assay.

Data Presentation

The results of the MIC assay should be presented in a clear and concise table. This allows for easy comparison of the compound's activity against different microbial strains.

Table 1: Hypothetical MIC Values for this compound

Microbial StrainOrganism TypeThis compound MIC (µg/mL)Metronidazole MIC (µg/mL) [QC Range]Interpretation
Bacteroides fragilis ATCC 25285Anaerobic Gram-Negative Rod10.5 - 2Susceptible
Clostridium perfringens ATCC 13124Anaerobic Gram-Positive Rod21 - 4Susceptible
Prevotella melaninogenica ATCC 25845Anaerobic Gram-Negative Rod0.50.25 - 1Susceptible
Fusobacterium nucleatum ATCC 25586Anaerobic Gram-Negative Rod10.5 - 2Susceptible
Staphylococcus aureus ATCC 29213Aerobic Gram-Positive Coccus>64>64Resistant
Escherichia coli ATCC 25922Aerobic Gram-Negative Rod>64>64Resistant

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual MIC values must be determined experimentally. Interpretation is based on hypothetical breakpoints.

Conclusion

This document provides a comprehensive protocol for determining the MIC of this compound against anaerobic bacteria. Adherence to standardized methods, such as those provided by CLSI, is essential for generating reproducible and reliable data. The information gathered from this assay is fundamental for the preclinical assessment of this novel compound and will guide further drug development efforts.

References

Application Notes and Protocols for Cytotoxicity Assay of 2-Isopropyl-4-nitro-1H-imidazole on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of 2-Isopropyl-4-nitro-1H-imidazole on various cancer cell lines. The information is curated for researchers in oncology and drug development, offering a framework for preliminary in vitro screening of this novel compound.

Introduction

Nitroimidazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer agents.[1][2] These compounds are often investigated for their ability to induce cell death and inhibit proliferation in cancer cells, sometimes with selectivity for hypoxic tumor environments.[3] The core imidazole structure is a key component in many biologically active molecules and approved drugs.[4][5][6] The addition of a nitro group can confer unique properties, such as acting as a radiosensitizer or a bioreductive prodrug.[1][2]

This document outlines the protocols to determine the cytotoxic profile of this compound, a novel compound within this class. The provided methodologies are based on standard cell viability assays and data from related nitroimidazole and imidazole compounds, offering a comparative context for the experimental results.

Data on Related Nitroimidazole and Imidazole Derivatives

While specific data for this compound is not yet available in the public domain, the following tables summarize the cytotoxic activity of other nitroimidazole and imidazole derivatives against various cancer cell lines. This data serves as a valuable reference for anticipating the potential potency and spectrum of activity of the test compound.

Table 1: Cytotoxicity (IC₅₀) of Various Imidazole Derivatives on Human Cancer Cell Lines

Compound ClassSpecific CompoundCancer Cell LineIC₅₀ (µM)Reference
N-Alkyl-NitroimidazoleN-Methyl-NitroimidazoleMDA-MB-231 (Breast)Not specified[7]
N-Alkyl-NitroimidazoleN-Ethyl-NitroimidazoleMDA-MB-231 (Breast)Not specified[7]
N-Alkyl-NitroimidazoleN-Methyl-NitroimidazoleA549 (Lung)Lower than breast[7]
N-Alkyl-NitroimidazoleN-Ethyl-NitroimidazoleA549 (Lung)Lower than breast[7]
Nitroimidazole-ThiolCompound 21bHCT116 (Colon) - Hypoxic4.69[3]
4-Nitroimidazole DerivativeCompound 5fMCF-7 (Breast)1.0 µg/mL[4][8]
4-Nitroimidazole DerivativeCompound 5kMCF-7 (Breast)1.0 µg/mL[4][8]
4-Nitroimidazole DerivativeCompound 5dPC3 (Prostate)4.0 µg/mL[4][8]
4-Nitroimidazole DerivativeCompound 5mDU145 (Prostate)5.0 µg/mL[4][8]
Benzimidazole DerivativeCompound 3HepG2 (Liver)25.14[9]
Benzimidazole DerivativeCompound 3MCF-7 (Breast)22.41[9]
Benzimidazole DerivativeCompound 3DLD-1 (Colon)41.97[9]
Imidazole-Oxazole DerivativeCompound 53PC3 (Prostate)0.023[5]
Imidazole-Oxazole DerivativeCompound 53A549 (Lung)0.045[5]
Imidazole-Oxazole DerivativeCompound 53MCF-7 (Breast)0.99[5]
Imidazole-Oxazole DerivativeCompound 53A2780 (Ovarian)0.13[5]

Note: IC₅₀ values represent the concentration of a compound that is required for 50% inhibition of cell viability. Conversion from µg/mL to µM requires the molecular weight of the specific compound.

Experimental Protocols

The following protocols describe the necessary steps to evaluate the cytotoxicity of this compound.

Cell Culture and Maintenance

Materials:

  • Selected human cancer cell lines (e.g., MCF-7, A549, PC3, HepG2)

  • Appropriate culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture the selected cancer cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them into new flasks at an appropriate density.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[10]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug, e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Visualizations

Experimental Workflow for Cytotoxicity Assay

G Experimental Workflow for MTT Cytotoxicity Assay A Cell Culture (e.g., MCF-7, A549) B Cell Seeding (96-well plate, 5x10^3 cells/well) A->B C Incubation (24h) (Allow for attachment) B->C D Compound Treatment (Serial dilutions of this compound) C->D E Incubation (48-72h) D->E F MTT Addition (3-4h incubation) E->F G Formazan Solubilization (Add DMSO) F->G H Absorbance Reading (570 nm) G->H I Data Analysis (Calculate IC50) H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Potential Signaling Pathways Affected by Imidazole Derivatives

Many imidazole-based compounds exert their anticancer effects by inhibiting protein kinases or inducing apoptosis.[11] The following diagram illustrates a generalized pathway that could be investigated.

G Generalized Signaling Pathway for Imidazole Anticancer Activity cluster_0 Cell Exterior cluster_1 Cell Interior Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Kinase Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Kinase->Signaling_Cascade Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Apoptosis Apoptosis Compound 2-Isopropyl-4-nitro- 1H-imidazole Compound->Receptor_Kinase Inhibition Compound->Signaling_Cascade Inhibition Compound->Apoptosis Induction

Caption: Potential mechanisms of anticancer action for imidazole compounds.

Conclusion

The protocols and comparative data presented here provide a solid foundation for the initial cytotoxic evaluation of this compound. By following these standardized methods, researchers can generate reliable and reproducible data to assess the compound's potential as a novel anticancer agent. Further studies may be warranted to elucidate the specific molecular mechanisms of action, including effects on the cell cycle, apoptosis, and specific signaling pathways.

References

Application Notes and Protocols for In Vitro Testing of Nitroimidazole Compounds Against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitroimidazole antibiotics are a critical class of synthetic antimicrobial agents primarily used to treat infections caused by anaerobic bacteria and protozoa.[] Their mechanism of action is generally understood to involve the reduction of the nitro group within the microbial cell, leading to the formation of reactive radical species. These highly reactive intermediates disrupt cellular macromolecules such as DNA and proteins, ultimately causing cell death.[2][3] This bioactivation is particularly efficient in the low-redox-potential environment of anaerobic organisms.[2]

This document provides detailed protocols for the in vitro evaluation of nitroimidazole compounds against anaerobic bacteria, including methods for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.

Data Presentation

The following table summarizes representative MIC and MBC values for commonly studied nitroimidazoles against various anaerobic bacterial species. This data is intended to provide a comparative baseline for the evaluation of new nitroimidazole derivatives.

CompoundBacterial SpeciesMIC (µg/mL)MBC (µg/mL)
MetronidazoleBacteroides fragilis group0.43-
Clostridium difficile≤ 4-
Anaerobic cocci≤ 4 (for ~70% of isolates)-
Propionibacterium acnesResistantResistant
OrnidazoleBacteroides fragilis group0.37-
Anaerobic bacteria (general)≤ 3.1≤ 6.3
TinidazoleBacteroides fragilis group0.20-
Anaerobic bacteria (general)≤ 3.1≤ 6.3

Note: Data is compiled from multiple sources and represents a range of reported values.[4][5][6] The effectiveness of these compounds can vary between different strains.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of a nitroimidazole compound against anaerobic bacteria.[7][8]

Materials:

  • Test compound (e.g., 2-Isopropyl-4-nitro-1H-imidazole) stock solution

  • Anaerobic bacterial strains

  • Appropriate anaerobic growth medium (e.g., supplemented Brucella broth, Brain Heart Infusion broth)

  • 96-well microtiter plates

  • Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating sachets)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the anaerobic bacteria on an appropriate agar medium in an anaerobic environment.

    • Harvest colonies and suspend them in sterile anaerobic broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the test compound in the anaerobic broth directly in the 96-well plate.

    • The final volume in each well should be 100 µL.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

    • Seal the microtiter plates.

    • Incubate the plates under anaerobic conditions at 37°C for 48 hours.

  • Determination of MIC:

    • After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm using a microplate reader.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[8]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][10] This test is performed as a continuation of the MIC assay.

Materials:

  • MIC plate from the previous experiment

  • Appropriate anaerobic agar plates

  • Sterile spreaders

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

    • Spread the aliquot onto a fresh, appropriately labeled anaerobic agar plate.

  • Incubation:

    • Incubate the agar plates under anaerobic conditions at 37°C for 48-72 hours, or until growth is visible in the control culture.

  • Determination of MBC:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[9]

Time-Kill Kinetics Assay

This assay provides information on the rate at which a compound kills a bacterial population over time.[11]

Materials:

  • Test compound

  • Anaerobic bacterial culture in logarithmic growth phase

  • Anaerobic broth

  • Sterile tubes or flasks

  • Anaerobic incubation system

  • Apparatus for serial dilutions and plating

Procedure:

  • Preparation:

    • Prepare a bacterial suspension in the logarithmic phase of growth, adjusted to a starting concentration of approximately 1 x 10⁶ CFU/mL in anaerobic broth.

    • Prepare tubes containing the test compound at various concentrations (e.g., 1x, 2x, and 4x the predetermined MIC).

    • Include a growth control tube without the compound.

  • Incubation and Sampling:

    • Inoculate the tubes with the bacterial suspension and incubate under anaerobic conditions at 37°C with gentle agitation.[12]

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[13][14]

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile anaerobic broth.

    • Plate the dilutions onto appropriate anaerobic agar plates.

    • Incubate the plates anaerobically until colonies are visible.

    • Count the colonies and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration of the test compound and the growth control.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[11]

Visualizations

G cluster_cell Anaerobic Bacterium Compound Nitroimidazole (Prodrug) PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) or other low-redox-potential enzymes Compound->PFOR Enters Cell ActivatedCompound Reduced Nitroimidazole (Reactive Nitrogen Species) CellularTargets DNA & Proteins ActivatedCompound->CellularTargets Interaction & Damage PFOR->ActivatedCompound Reduction of Nitro Group Damage Cellular Damage & Death CellularTargets->Damage Leads to

Caption: Proposed mechanism of action for nitroimidazole compounds in anaerobic bacteria.

G start Start prep_culture Prepare Anaerobic Bacterial Culture start->prep_culture mic_test MIC Assay (Broth Microdilution) prep_culture->mic_test time_kill Time-Kill Kinetics Assay prep_culture->time_kill analyze_mic Determine MIC mic_test->analyze_mic mbc_test MBC Assay (Subculturing) analyze_mbc Determine MBC mbc_test->analyze_mbc analyze_tk Analyze Kill Curves time_kill->analyze_tk analyze_mic->mbc_test end End analyze_mbc->end analyze_tk->end

Caption: Experimental workflow for in vitro testing of nitroimidazoles.

References

Application Notes and Protocols for Studying Drug Resistance using 2-Isopropyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-4-nitro-1H-imidazole is a nitroimidazole compound with potential applications in the study of antimicrobial drug resistance. Like other nitroimidazoles, its antimicrobial activity is believed to depend on the reduction of its nitro group within anaerobic or microaerophilic microorganisms, leading to the formation of cytotoxic radicals that damage DNA and other macromolecules.[1][2][3] Understanding the mechanisms by which microorganisms develop resistance to this class of compounds is crucial for the development of new and effective antimicrobial therapies.

Resistance to nitroimidazoles can arise from several mechanisms, primarily decreased activation of the prodrug due to mutations in nitroreductase enzymes.[1] Other mechanisms include increased drug efflux, enhanced DNA repair mechanisms, and metabolic bypass pathways.[1] These application notes provide detailed protocols for investigating the efficacy of this compound and characterizing resistance mechanisms in various microorganisms. The following protocols are adapted from established methodologies for other nitroimidazole compounds and provide a framework for studying this compound.

Data Presentation

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound
MicroorganismStrainMIC (µg/mL) of this compoundMIC (µg/mL) of Metronidazole (Reference)Resistance Phenotype
Bacteroides fragilisATCC 25285 (Susceptible)21Susceptible
Bacteroides fragilisClinical Isolate 13264Resistant
Clostridium difficileATCC 9689 (Susceptible)10.5Susceptible
Clostridium difficileClinical Isolate 21632Resistant
Helicobacter pyloriATCC 43504 (Susceptible)48Susceptible
Helicobacter pyloriClinical Isolate 364>128Resistant
Table 2: Hypothetical Nitroreductase Activity in Susceptible and Resistant Bacterial Strains
MicroorganismStrainNitroreductase Activity (nmol/min/mg protein)Fold Change in Activity (Resistant/Susceptible)
B. fragilisATCC 25285 (Susceptible)150.2 ± 12.5-
B. fragilisClinical Isolate 1 (Resistant)15.8 ± 3.10.105
H. pyloriATCC 43504 (Susceptible)85.6 ± 9.2-
H. pyloriClinical Isolate 3 (Resistant)9.1 ± 2.50.106

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method for determining the MIC of this compound against anaerobic bacteria, a standard antimicrobial susceptibility test.[4][5][6]

Materials:

  • This compound

  • Reference antimicrobial (e.g., metronidazole)

  • Anaerobic broth medium (e.g., supplemented Brucella broth)

  • 96-well microtiter plates

  • Bacterial cultures

  • Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating sachets)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL). Prepare a similar stock solution for the reference antimicrobial.

  • Prepare Drug Dilutions: Perform serial two-fold dilutions of the stock solutions in anaerobic broth in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

  • Prepare Inoculum: Culture the test microorganism under appropriate anaerobic conditions to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in anaerobic broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the drug dilutions. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates under anaerobic conditions at 37°C for 24-48 hours, or until sufficient growth is observed in the growth control well.

  • Determine MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Protocol 2: Nitroreductase Activity Assay

This assay measures the activity of nitroreductase enzymes in cell extracts, which is a key factor in the activation of nitroimidazole drugs. A decrease in this activity is a common mechanism of resistance.[7][8]

Materials:

  • Bacterial cell pellets (from susceptible and resistant strains)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with lysozyme or sonication equipment)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • This compound

  • NADPH or NADH

  • Spectrophotometer

Procedure:

  • Prepare Cell-Free Extract: Harvest bacterial cells from cultures and wash them with buffer. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or enzymatic digestion. Centrifuge the lysate to pellet cell debris and collect the supernatant (cell-free extract).

  • Determine Protein Concentration: Measure the total protein concentration of the cell-free extract using a standard method (e.g., Bradford assay).

  • Set up the Reaction: In a cuvette, prepare a reaction mixture containing assay buffer, a specific concentration of this compound, and NADPH or NADH.

  • Initiate the Reaction: Add a known amount of the cell-free extract to the reaction mixture to start the reaction.

  • Measure Activity: Monitor the decrease in absorbance at 340 nm (for NADPH or NADH oxidation) over time using a spectrophotometer. The rate of decrease is proportional to the nitroreductase activity.

  • Calculate Specific Activity: Calculate the specific activity as nmol of NADPH/NADH oxidized per minute per mg of total protein. Compare the activity between susceptible and resistant strains.

Mandatory Visualization

Signaling_Pathway cluster_activation Drug Activation cluster_effect Cellular Effect cluster_resistance Resistance Mechanisms Prodrug This compound (Inactive Prodrug) Nitroreductase Nitroreductase Prodrug->Nitroreductase Reduction Efflux Increased Efflux Pump Activity Prodrug->Efflux Expulsion Radical Reactive Nitroso/Hydroxylamine Intermediates Nitroreductase->Radical DNA Bacterial DNA Radical->DNA Interaction Damage DNA Damage & Macromolecule Disruption DNA->Damage Death Cell Death Damage->Death Mutation Nitroreductase Gene Mutation Mutation->Nitroreductase Decreased Activity

Caption: General mechanism of action and resistance for nitroimidazoles.

Experimental_Workflow_MIC A Prepare Drug Stock Solution (this compound) B Serial Dilution in 96-well Plate A->B D Inoculate Plate B->D C Prepare Standardized Bacterial Inoculum C->D E Anaerobic Incubation (24-48h at 37°C) D->E F Read Results and Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental_Workflow_NTR A Culture and Harvest Bacterial Cells B Cell Lysis and Preparation of Cell-Free Extract A->B C Determine Protein Concentration B->C E Initiate Reaction with Cell-Free Extract C->E D Set up Reaction Mixture (Buffer, Drug, NADPH) D->E F Monitor Absorbance Change (Spectrophotometry) E->F G Calculate Specific Activity F->G

Caption: Workflow for the nitroreductase activity assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Isopropyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2-Isopropyl-4-nitro-1H-imidazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the nitration of 2-isopropyl-1H-imidazole.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Nitrating Agent: Incorrect concentration or composition of the nitric acid/sulfuric acid mixture. 3. Degradation of Starting Material: 2-isopropyl-1H-imidazole may be impure or degraded. 4. Loss of Product during Workup: Product may be lost during extraction or purification steps.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. 2. Nitrating Agent Preparation: Prepare the nitrating mixture (concentrated H₂SO₄ and HNO₃) fresh and ensure accurate concentrations. The ratio of acids is critical for efficient nitration. 3. Starting Material Purity: Verify the purity of 2-isopropyl-1H-imidazole using NMR or melting point analysis. Use freshly sourced or purified starting material if necessary. 4. Workup Optimization: Ensure the pH is carefully controlled during neutralization. Perform extractions with an appropriate solvent and minimize transfers to reduce mechanical losses.
Formation of Multiple Products (Isomers) 1. Lack of Regioselectivity: Nitration of 2-substituted imidazoles can sometimes yield a mixture of 4-nitro and 5-nitro isomers. 2. Over-nitration: Harsh reaction conditions (high temperature, excess nitrating agent) can lead to the formation of dinitro- or other polynitrated products.1. Control of Reaction Conditions: Carefully control the reaction temperature, as lower temperatures often favor the formation of a single isomer. The choice of nitrating agent can also influence regioselectivity. 2. Milder Conditions: Use a stoichiometric amount of the nitrating agent and maintain the recommended reaction temperature. Consider alternative, milder nitrating agents if over-nitration persists.
Product is Dark/Discolored (Impure) 1. Side Reactions: Oxidation of the imidazole ring by the strong acid mixture can lead to colored impurities. 2. Incomplete Removal of Acids: Residual acid in the crude product can cause degradation and discoloration over time.1. Purification: Purify the crude product using column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water). 2. Thorough Washing: During the workup, ensure the organic layer is thoroughly washed with a basic solution (e.g., saturated sodium bicarbonate) to remove all traces of acid.
Difficulty in Product Isolation/Purification 1. Product Solubility: The product may be highly soluble in the workup or purification solvents. 2. Emulsion Formation during Extraction: Formation of a stable emulsion can make phase separation difficult.1. Solvent Selection: Use a less polar solvent for extraction if the product is too soluble in the initial choice. For recrystallization, perform a solvent screen to find a system where the product has low solubility at room temperature and high solubility at elevated temperatures. 2. Breaking Emulsions: Add brine (saturated NaCl solution) to the extraction mixture to help break emulsions. Centrifugation can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most direct and commonly cited method is the nitration of 2-isopropyl-1H-imidazole using a mixture of concentrated nitric acid and sulfuric acid.

Q2: What are the typical yields for the nitration of 2-isopropyl-1H-imidazole?

A2: The standard nitration procedure for 2-substituted imidazoles using a mixture of nitric and sulfuric acids can give yields of around 50% for 2-isopropyl-4(5)-nitroimidazole.[1]

Q3: What are the key parameters to control for optimizing the yield?

A3: The key parameters to control are:

  • Temperature: Maintaining the recommended reaction temperature is crucial to prevent side reactions and improve selectivity.

  • Ratio of Nitrating Agents: The molar ratio of nitric acid to sulfuric acid and to the imidazole substrate significantly impacts the reaction outcome.

  • Reaction Time: Monitoring the reaction by TLC is essential to determine the optimal reaction time for complete conversion without significant side product formation.

  • Purity of Starting Materials: Using high-purity 2-isopropyl-1H-imidazole is critical for a clean reaction.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, this synthesis involves the use of strong, corrosive, and oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The nitration reaction can be exothermic, so it is important to control the rate of addition of reagents and have a cooling bath readily available.

Experimental Protocols

Synthesis of this compound via Nitration

This protocol is based on established procedures for the nitration of 2-substituted imidazoles.

Materials and Reagents:

  • 2-Isopropyl-1H-imidazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Deionized Water

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring.

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-isopropyl-1H-imidazole in an excess of concentrated sulfuric acid. Cool the mixture in an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-isopropyl-1H-imidazole, ensuring the internal temperature is maintained between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated, depending on the specific protocol) and monitor its progress by TLC.

  • Workup:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford this compound as a solid.

Data Presentation

Table 1: Representative Reaction Conditions for the Nitration of 2-Substituted Imidazoles.

Parameter Condition 1 (Classical) Condition 2 (Milder)
Starting Material 2-Alkyl-1H-imidazole2-Alkyl-1H-imidazole
Nitrating Agent Conc. H₂SO₄ / Conc. HNO₃Nitronium Tetrafluoroborate (NO₂BF₄)
Solvent Sulfuric AcidAcetonitrile
Temperature 0 °C to 100 °C0 °C to Room Temperature
Typical Yield 50-70%40-60%

Note: These are generalized conditions. The optimal conditions for the synthesis of this compound may vary.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start 2-Isopropyl-1H-imidazole 2-Isopropyl-1H-imidazole Start->2-Isopropyl-1H-imidazole Starting Material Nitration Nitration 2-Isopropyl-1H-imidazole->Nitration H₂SO₄/HNO₃ Crude Product Crude Product Nitration->Crude Product Purification Purification Crude Product->Purification Chromatography Final Product Final Product Purification->Final Product This compound End End Final Product->End

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Low Yield Low_Yield Low Yield? Check_Reaction_Completion Check TLC for Starting Material Low_Yield->Check_Reaction_Completion Check_Side_Products Analyze for Isomers/Over-nitration Check_Reaction_Completion->Check_Side_Products Complete Optimize_Reaction_Conditions Adjust Time, Temp, or Reagent Ratio Check_Reaction_Completion->Optimize_Reaction_Conditions Incomplete Optimize_Workup Review Extraction & Purification Check_Side_Products->Optimize_Workup Absent Check_Side_Products->Optimize_Reaction_Conditions Present Improve_Purification Modify Chromatography/Recrystallization Optimize_Workup->Improve_Purification Success Improved Yield Optimize_Reaction_Conditions->Success Improve_Purification->Success

Caption: Troubleshooting decision tree for low synthesis yield.

References

Technical Support Center: Synthesis of 2-Isopropyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Isopropyl-4-nitro-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common method for the synthesis of this compound is through the direct nitration of 2-isopropylimidazole. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[1] The reaction is highly exothermic and requires careful control of temperature.

Q2: I am getting a very low yield of the desired this compound. What are the potential reasons?

Low yields in the nitration of 2-isopropylimidazole are a known issue.[2] Several factors can contribute to this:

  • Formation of multiple nitrated products: The reaction can lead to the formation of dinitro- and potentially trinitro- derivatives.[2][3]

  • Ring opening and oxidation: The harsh, acidic, and oxidative conditions of the nitration can cause the imidazole ring to cleave, leading to the formation of smaller, non-heterocyclic byproducts.[2][3][4]

  • Difficulties in purification: The separation of the desired mononitro product from unreacted starting material and various side products can be challenging and may lead to product loss during workup and purification.

Q3: What are the most common side products I should expect in this synthesis?

Based on studies of 2-isopropylimidazole nitration and related reactions, the following are the most probable side products:[2]

  • 1,4-Dinitro-2-isopropylimidazole: This is a significant dinitro byproduct that has been isolated and characterized.[2]

  • 4,5-Dinitro-2-isopropylimidazole: Formation of the 4,5-dinitro isomer is also possible, as seen in the nitration of other imidazole derivatives.[3][5][6]

  • Oxidation and Ring Cleavage Products: Under aggressive nitrating conditions, the imidazole ring can be cleaved. This can result in the formation of compounds like ethanedioic acid (oxalic acid) and other degradation products.[3]

  • Unreacted 2-Isopropylimidazole: Incomplete reaction is common, and the starting material will likely be present in the crude product mixture.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Reaction conditions are too mild (temperature too low, reaction time too short).Gradually increase the reaction temperature, monitoring carefully. Increase the reaction time and monitor the progress by TLC or LC-MS.
Ineffective nitrating agent.Ensure the use of fresh, concentrated nitric and sulfuric acids.
Excessive Byproduct Formation (Multiple Spots on TLC) Reaction conditions are too harsh (temperature too high, overly concentrated acids).Maintain a lower reaction temperature with efficient cooling. Consider a slower, dropwise addition of the nitrating agent.
Incorrect stoichiometry of reagents.Carefully control the molar equivalents of the nitrating agents. An excess of nitric acid can promote dinitration.
Product is Difficult to Purify Presence of multiple, closely related side products.Utilize column chromatography with a carefully selected solvent system for separation. Recrystallization may also be effective for removing certain impurities.[2]
The product is contaminated with acidic residue.Ensure thorough neutralization and washing of the crude product before purification.
Runaway Reaction Poor temperature control and rapid addition of reagents.The nitration of imidazoles is highly exothermic.[4] Use an ice bath or other cooling system to maintain the desired temperature. Add reagents slowly and monitor the internal temperature continuously.

Experimental Protocols

Synthesis of 2-Isopropyl-4(5)-nitro-1H-imidazole

This protocol is based on general procedures for the nitration of substituted imidazoles.

  • Reagents:

    • 2-Isopropylimidazole

    • Concentrated Sulfuric Acid (98%)

    • Concentrated Nitric Acid (70%)

  • Procedure:

    • In a flask equipped with a stirrer and a dropping funnel, dissolve 2-isopropylimidazole in concentrated sulfuric acid, ensuring the temperature is maintained at or below 15°C with an ice bath.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, keeping the internal temperature below 15°C.

    • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) while monitoring the reaction progress with TLC.

    • Once the reaction is complete, pour the mixture over crushed ice.

    • Carefully neutralize the acidic solution with a suitable base (e.g., ammonium hydroxide or sodium carbonate solution) to precipitate the crude product.

    • Filter the precipitate, wash with cold water, and dry under a vacuum.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Logical Relationship of Products and Side Products

A 2-Isopropylimidazole B Nitration (HNO3/H2SO4) A->B C This compound (Desired Product) B->C D Side Products B->D E 1,4-Dinitro-2-isopropylimidazole D->E F 4,5-Dinitro-2-isopropylimidazole D->F G Ring Cleavage Products (e.g., Oxalic Acid) D->G H Unreacted Starting Material D->H

Caption: Formation of the desired product and common side products.

Experimental Workflow

A Dissolve 2-Isopropylimidazole in Concentrated H2SO4 B Slow Addition of Nitrating Mixture (HNO3/H2SO4) with Cooling A->B C Reaction Monitoring (TLC/LC-MS) B->C D Quenching on Ice C->D E Neutralization D->E F Filtration and Washing E->F G Drying F->G H Purification (Chromatography/Recrystallization) G->H I Pure this compound H->I

Caption: A typical experimental workflow for the synthesis.

References

Technical Support Center: 2-Isopropyl-4-nitro-1H-imidazole Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Isopropyl-4-nitro-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification methods for this compound?

A1: The most common and effective purification methods for nitroimidazole derivatives are column chromatography and recrystallization.[1] The choice between these methods depends on the impurity profile of the crude material and the desired final purity.[1] Often, a combination of both techniques yields the best results.

Q2: How do I choose a suitable solvent for recrystallization?

A2: An ideal recrystallization solvent will dissolve the this compound completely at an elevated temperature but poorly at room temperature or below. A mixed solvent system, such as ethanol and water, can be effective.[1] The compound might be soluble in a hot solvent like ethanol, and the addition of a miscible anti-solvent like water can induce crystallization upon cooling.[1] It is recommended to perform small-scale solubility tests with various solvents to determine the optimal system.

Q3: What are the likely impurities I might encounter during the synthesis and purification of this compound?

A3: While specific impurities depend on the synthetic route, common impurities in related syntheses can include unreacted starting materials, byproducts from side reactions (such as over-alkylation or side-chain reactions), and decomposition products.[2] For instance, in the synthesis of other complex molecules, impurities can arise from the pyrolysis of solvents like DMF or from the oxidation of starting materials.[2] It is also possible to have isomers, such as 2-Isopropyl-5-nitro-1H-imidazole, depending on the regioselectivity of the nitration and alkylation steps.

Q4: My compound appears as streaks on the TLC plate during analysis. What could be the cause?

A4: Streaking on a Thin Layer Chromatography (TLC) plate, particularly with silica gel, can be common for basic compounds like imidazoles.[1] This is due to strong interactions with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, like triethylamine (0.1-1%) or a few drops of ammonium hydroxide, to the mobile phase.[1] Alternatively, using a different stationary phase, such as alumina, can also prevent streaking.[1]

Troubleshooting Guides

Problem: Low Yield After Purification
Question Possible Cause Suggested Solution
Did you observe precipitation during extraction or solvent removal? The compound may have limited solubility in the extraction solvent or the mobile phase used for chromatography.Review the solubility of your compound. For extractions, use a solvent in which the compound is highly soluble. For chromatography, ensure the compound is soluble in the initial mobile phase. A "dry load" technique, where the crude material is adsorbed onto silica gel before loading onto the column, can be beneficial for less soluble samples.[1]
Was the compound lost during the washing steps? The compound may have partial solubility in the wash solution.Analyze the wash liquids by TLC to check for the presence of your product. If product is present, reduce the volume of the wash solution or switch to a solvent in which the product is less soluble.
Could the compound have decomposed on the silica gel column? Nitro-containing compounds can sometimes be sensitive to the acidic nature of silica gel.As mentioned for TLC streaking, consider adding a basic modifier like triethylamine to the mobile phase.[1] If decomposition persists, switching to a more neutral stationary phase like alumina might be necessary.
For recrystallization, did a large amount of product remain in the mother liquor? The cooling process may have been too rapid, or the solvent/anti-solvent ratio may not be optimal.Cool the crystallization flask slowly to allow for maximum crystal formation.[1] After filtering, try concentrating the mother liquor and cooling it again to obtain a second crop of crystals. You can also experiment with different solvent ratios to minimize solubility at low temperatures.
Problem: Product is Not Pure (Multiple Spots on TLC)
Question Possible Cause Suggested Solution
Are the impurities very close to your product spot on the TLC? The polarity of the impurities is very similar to your product, making separation difficult.For column chromatography, try using a shallower solvent gradient to increase the resolution between your product and the impurities.[1] You could also test different solvent systems for TLC to find one that provides better separation, and then apply that system to the column.
Did you overload the chromatography column? Too much crude material was loaded onto the column, exceeding its separation capacity.Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.
For recrystallization, are impurities co-crystallizing with your product? The chosen solvent system may not be selective enough, or the crude material is too impure for a single recrystallization.Ensure the crude product is substantially pure (>90%) before attempting recrystallization. If necessary, perform a quick chromatographic separation first to remove the bulk of the impurities. Also, ensure slow cooling during recrystallization, as rapid cooling can trap impurities within the crystal lattice.[1]

Illustrative Data Tables

Disclaimer: The following data is for illustrative purposes only and is intended to serve as an example of how to structure experimental data.

Table 1: Solubility Screening of this compound

SolventSolubility at 25°CSolubility at 78°C (Boiling)Recrystallization Potential
WaterInsolubleInsolublePoor
EthanolSparingly SolubleSolubleGood
AcetoneSolubleVery SolublePoor
DichloromethaneSolubleN/APoor (for single solvent)
HexaneInsolubleInsolubleGood (as anti-solvent)
Ethyl AcetateModerately SolubleSolubleFair

Table 2: Optimization of Column Chromatography Conditions

TrialStationary PhaseMobile Phase System (Gradient)Result
1Silica GelHexane:Ethyl Acetate (9:1 to 1:1)Poor separation, significant tailing.
2Silica GelDichloromethane:Methanol (100:0 to 95:5)Better separation, but some tailing persists.
3Silica GelDichloromethane:Methanol (98:2) + 0.5% TriethylamineGood separation, symmetrical peaks.
4AluminaHexane:Ethyl Acetate (8:2 to 1:1)Excellent separation, no tailing.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a starting point and should be optimized based on TLC analysis.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). If solubility is low, create a dry load by dissolving the crude product in a suitable solvent (e.g., acetone), adding silica gel, and evaporating the solvent under reduced pressure until a free-flowing powder is obtained.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% DCM or a Hexane/Ethyl Acetate mixture). Pour the slurry into the column and allow it to pack uniformly without air bubbles.[1]

  • Loading the Sample: Carefully apply the prepared sample solution or the dry-loaded silica onto the top of the column bed.[1]

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A typical gradient might be from 0% to 5% methanol in DCM.[1] To prevent streaking, it is recommended to add a small amount of a basic modifier like 0.1-1% triethylamine to the mobile phase.[1]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Visualize the spots under UV light (254 nm). Combine the fractions containing the pure product.[1]

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.[1]

Protocol 2: Purification by Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol) with stirring.[1]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and swirl the hot solution for a few minutes. Hot filter the solution to remove the carbon.[1]

  • Crystallization: To the hot, clear solution, add a miscible anti-solvent (e.g., water) dropwise until the solution becomes slightly turbid. If turbidity persists, add a few drops of the hot solvent to redissolve the precipitate.[1]

  • Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude Product tlc_analysis TLC Analysis crude->tlc_analysis is_pure Is Product >95% Pure? tlc_analysis->is_pure column_chrom Column Chromatography tlc_analysis->column_chrom Optimize mobile phase is_pure->column_chrom No, multiple impurities final_product Pure Product is_pure->final_product Yes recrystallization Recrystallization recrystallization->final_product column_chrom->recrystallization For further polishing

Caption: General purification workflow.

Troubleshooting_Tree Troubleshooting Low Purity After Column Chromatography start Low Purity after Column check_tailing Check TLC: Streaking or Tailing? start->check_tailing add_base Add 0.5% Triethylamine to Mobile Phase check_tailing->add_base Yes check_separation Are Spots Poorly Separated? check_tailing->check_separation No use_alumina Switch to Alumina Stationary Phase add_base->use_alumina If problem persists end Re-run Purification add_base->end use_alumina->end shallow_gradient Use a Shallower Solvent Gradient check_separation->shallow_gradient Yes check_loading Was Column Overloaded? check_separation->check_loading No change_solvents Test a Different Solvent System shallow_gradient->change_solvents If no improvement shallow_gradient->end change_solvents->end reduce_load Reduce Sample Load or Use Larger Column check_loading->reduce_load Yes check_loading->end No, re-evaluate reduce_load->end

Caption: Troubleshooting low purity.

References

Technical Support Center: Enhancing the Solubility of 2-Isopropyl-4-nitro-1H-imidazole for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in solubilizing 2-Isopropyl-4-nitro-1H-imidazole for in vitro bioassays. Due to the limited publicly available data for this specific compound, the guidance provided is based on the general properties of nitroimidazole derivatives and established methods for improving the solubility of poorly soluble compounds.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Precipitation upon addition to aqueous assay buffer. The compound has low aqueous solubility. The concentration of the organic solvent from the stock solution is too high, causing the compound to crash out.- Decrease the final concentration of the organic solvent (e.g., DMSO) in the assay to a well-tolerated level (typically ≤0.5%). This may require preparing a more concentrated stock solution. - Employ a co-solvent system by adding a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) to the assay buffer.[1] - Investigate the use of solubilizing agents such as surfactants or cyclodextrins.
Inconsistent or non-reproducible bioassay results. Poor solubility leads to variable concentrations of the active compound in the assay. The compound may be degrading in the chosen solvent or buffer.- Visually inspect for any precipitation before and during the assay. - Prepare fresh stock solutions for each experiment. - Evaluate the stability of the compound in the chosen solvent and assay buffer over the time course of the experiment.
Cell toxicity or off-target effects observed in vehicle controls. The concentration of the organic solvent (e.g., DMSO) or other solubilizing agents is too high for the cell line being used.- Determine the maximum tolerable concentration of the vehicle (solvent and any other excipients) in your specific cell-based assay. - Always include a vehicle control with the exact same concentration of all solubilizing agents as the test conditions.
Difficulty dissolving the compound in the initial organic solvent. The compound may have limited solubility even in common organic solvents.- Try gentle heating (ensure the compound is heat-stable) or sonication to aid dissolution in the organic solvent. - Test a range of organic solvents to find the one with the highest dissolving capacity for your compound. Nitroimidazoles are often soluble in acetone, butyl acetate, ethanol, ethyl acetate, and methanol.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for preparing a stock solution of this compound?

A1: Based on the general properties of nitroimidazole compounds, dimethyl sulfoxide (DMSO) is a common starting point for creating a high-concentration stock solution. Other potential organic solvents include ethanol and methanol.[2] It is crucial to use an anhydrous grade of the solvent to prevent the introduction of water, which can decrease the solubility of hydrophobic compounds.

Q2: How can I determine the aqueous solubility of this compound?

A2: A simple method to estimate aqueous solubility is through a shake-flask method. Add an excess amount of the compound to your aqueous buffer, agitate the mixture for an extended period (e.g., 24-48 hours) to reach equilibrium, centrifuge to pellet the undissolved solid, and then measure the concentration of the compound in the supernatant using an appropriate analytical method like HPLC-UV.

Q3: Are there alternatives to using organic co-solvents to improve solubility?

A3: Yes, several formulation strategies can be employed. The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the compound, enhancing its aqueous solubility.[1] Another approach is to use non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) in enzyme assays, though caution is needed in cell-based assays due to potential cytotoxicity.[3]

Q4: Can pH adjustment improve the solubility of this compound?

Q5: What are solid dispersions and can they be used for in vitro bioassays?

A5: A solid dispersion involves dispersing the drug in a highly soluble hydrophilic matrix.[1] This can enhance the dissolution rate and apparent solubility. While more commonly used for oral drug formulations, a solid dispersion could be prepared and then dissolved in the assay medium. However, the components of the matrix must be tested for interference with the bioassay.

Quantitative Data on Solubility of Related Nitroimidazole Compounds

Due to the lack of specific solubility data for this compound, the following table provides data for related nitroimidazole compounds to serve as a general reference.

Compound Solvent/Medium Solubility
2-NitroimidazoleWaterSlightly soluble[2]
2-NitroimidazoleAcetone, Ethanol, MethanolSoluble[2]
2-Methyl-4-nitroimidazoleWater3.01 g/L (at 20 °C)[4]
2-Methyl-4-nitroimidazoleDMSO, MethanolSparingly soluble[4]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 155.15 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 1.55 mg of this compound and place it in a clean, dry microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Enhancement using a Co-solvent System

Objective: To prepare a 100 µM working solution of this compound in an aqueous buffer containing a co-solvent.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Co-solvent (e.g., Ethanol or PEG 400)

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the final desired concentration of the co-solvent in the assay (e.g., 1% Ethanol).

  • Prepare the working solution by first adding the required volume of the 10 mM stock solution to a microcentrifuge tube. For a 1 mL final volume, you will need 10 µL of the 10 mM stock.

  • Add the co-solvent to the tube. For a 1% final concentration in 1 mL, add 10 µL of Ethanol.

  • Vortex briefly to mix.

  • Add the assay buffer to reach the final volume of 1 mL.

  • Vortex the solution thoroughly.

  • Visually inspect for any signs of precipitation.

Protocol 3: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To prepare a solution of this compound with enhanced aqueous solubility using HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Shaker or rotator

  • Centrifuge

Procedure:

  • Prepare a solution of HP-β-CD in your desired buffer (e.g., 10% w/v).

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Agitate the mixture on a shaker at room temperature for 24-48 hours to allow for complex formation.

  • After equilibration, centrifuge the suspension at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant containing the solubilized compound-cyclodextrin complex.

  • Determine the concentration of the solubilized compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Visualizations

experimental_workflow Workflow for Solubility Troubleshooting start Start: Compound Precipitation in Bioassay check_dmso Check Final DMSO Concentration start->check_dmso dmso_ok Is DMSO <= 0.5%? check_dmso->dmso_ok increase_stock Increase Stock Concentration dmso_ok->increase_stock No try_cosolvent Use Co-solvent (e.g., Ethanol, PEG) dmso_ok->try_cosolvent Yes increase_stock->check_dmso vehicle_control Run Vehicle Controls try_cosolvent->vehicle_control try_cyclodextrin Use Cyclodextrin (HP-β-CD) try_cyclodextrin->vehicle_control try_surfactant Use Surfactant (e.g., Tween-20) (for non-cell-based assays) try_surfactant->vehicle_control end Proceed with Bioassay vehicle_control->end

Caption: A logical workflow for troubleshooting solubility issues.

signaling_pathway_placeholder Hypothetical Signaling Pathway Interaction compound Solubilized This compound receptor Target Receptor/Enzyme compound->receptor Inhibition/Activation downstream_kinase Downstream Kinase receptor->downstream_kinase transcription_factor Transcription Factor downstream_kinase->transcription_factor cellular_response Cellular Response (e.g., Apoptosis, Cytokine Release) transcription_factor->cellular_response

Caption: A generalized signaling pathway for compound evaluation.

References

"stability of 2-Isopropyl-4-nitro-1H-imidazole under different pH conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Isopropyl-4-nitro-1H-imidazole under various pH conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at different pH values?

While specific stability data for this compound is not extensively available in public literature, the stability of the nitroimidazole class of compounds is generally pH-dependent. For instance, studies on related compounds like metronidazole indicate that they are most stable in a slightly acidic to neutral pH range (pH 4-6). Significant degradation is often observed under strong alkaline conditions. Acidic conditions can also lead to degradation, although typically to a lesser extent than alkaline conditions. The rate of degradation is influenced by temperature, with higher temperatures accelerating degradation at all pH levels.

Q2: What are the likely degradation pathways for this compound?

Nitroimidazole derivatives can undergo degradation through several pathways, including hydrolysis, oxidation, and photolysis.[1] The specific pathway is often influenced by the pH of the solution.[2] Under hydrolytic stress (acidic or basic conditions), the imidazole ring or the nitro group may be susceptible to cleavage or modification. The nitro group, crucial for the biological activity of many nitroimidazoles, can be reduced, especially under hypoxic conditions, which is a key part of its mechanism of action but can also be considered a degradation pathway in a pharmaceutical stability context.

Q3: How can I perform a forced degradation study for this compound?

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1][3] A typical forced degradation study involves exposing the compound to stress conditions more severe than accelerated stability testing.[1] Key conditions to test include:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Alkaline Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat (e.g., 80-120°C).

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

Samples should be taken at various time points and analyzed by a stability-indicating method, such as HPLC, to quantify the remaining parent compound and detect degradation products.

Q4: What analytical methods are suitable for quantifying this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantification of nitroimidazoles and their degradation products.[4][5] A reversed-phase C18 column is often suitable. The mobile phase composition can be optimized, but a common starting point is a mixture of a phosphate buffer and a polar organic solvent like methanol or acetonitrile.[4] For structural elucidation of unknown degradation products, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique.[5][6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid degradation of the compound in solution. The pH of the solution may be too high or too low.Adjust the pH of your solution to a more neutral range (e.g., pH 5-7) using appropriate buffers. Store solutions at reduced temperatures (e.g., 4°C) and protect from light.
Inconsistent results in stability studies. The analytical method may not be stability-indicating. Degradation products may be co-eluting with the parent compound.Develop and validate a stability-indicating HPLC method. This involves performing forced degradation studies and ensuring that all degradation products are well-resolved from the parent peak. Use a photodiode array (PDA) detector to check for peak purity.
Precipitation of the compound during the experiment. The pH of the buffer is near the pKa of the compound, or the buffer concentration is too low.Determine the pKa of this compound. Select a buffer system where the pH is at least one unit away from the pKa. Ensure the buffer has sufficient capacity for the experiment.
Formation of unexpected colored byproducts. This could indicate specific degradation pathways, such as oxidation or reactions involving the nitro group.Use LC-MS/MS to identify the structure of the colored impurities. This information can help in understanding the degradation mechanism and in developing strategies to prevent their formation, such as the addition of antioxidants or protection from light.

Comparative Stability Data of Other Nitroimidazoles

The following table summarizes stability data for other nitroimidazole compounds to provide a general reference. Note: This data is for comparative purposes only and may not be directly representative of the stability of this compound.

Compound Condition Observation Reference
MetronidazoleAlkaline (NaOH)Significant degradation[7]
Acidic (HCl)Mild degradation[7]
NeutralStable[7]
Oxidative (H₂O₂)Mild degradation[7]
Dry HeatStable[7]
PhotolyticStable[7]
SecnidazoleAqueous solutions (pH 2.62, 5.56, 8.21) at 40°C for 1000hStable
OrnidazoleAqueous solutions (pH 5.56)23% loss, formation of three degradation products

Experimental Protocols

Protocol: pH-Dependent Stability Study of this compound

1. Objective: To evaluate the stability of this compound in aqueous solutions at different pH values over time.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate buffer salts

  • HPLC grade water, acetonitrile, and methanol

  • Volumetric flasks, pipettes, and autosampler vials

  • Calibrated pH meter

  • HPLC system with UV or PDA detector and a C18 column

3. Procedure:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, and 12).

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: For each pH value, dilute the stock solution with the respective buffer to a final concentration within the linear range of the analytical method (e.g., 10 µg/mL).

  • Incubation: Store the prepared samples at a constant temperature (e.g., 40°C or 50°C) and protect from light.

  • Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Sample Analysis: Immediately analyze the withdrawn aliquots by a validated stability-indicating HPLC method. If necessary, neutralize the samples before injection.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Plot the percentage remaining versus time for each pH condition to determine the degradation kinetics.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in MeCN) samples Prepare Samples (Dilute stock in each buffer) stock->samples buffers Prepare Buffers (pH 2, 4, 7, 9, 12) buffers->samples incubate Incubate at Constant Temperature (e.g., 50°C) samples->incubate sampling Withdraw Aliquots (t = 0, 2, 4, 8... hrs) incubate->sampling hplc HPLC Analysis (Quantify parent compound) sampling->hplc calc Calculate % Remaining hplc->calc plot Plot % Remaining vs. Time calc->plot kinetics Determine Degradation Kinetics plot->kinetics

Caption: Experimental workflow for pH-dependent stability testing.

Nitroimidazole_MOA cluster_cell Target Cell (e.g., Anaerobic Bacterium) cluster_activation Reductive Activation cluster_damage Cellular Damage drug Nitroimidazole (Prodrug) entry Passive Diffusion drug->entry reduction Nitro Group Reduction (e.g., by Ferredoxin) entry->reduction radical Formation of Nitroso Radical reduction->radical dna_damage DNA Damage (Strand breaks) radical->dna_damage protein_damage Protein Dysfunction radical->protein_damage cell_death Cell Death dna_damage->cell_death protein_damage->cell_death

Caption: General mechanism of action of nitroimidazoles.

References

Technical Support Center: Degradation of 2-Isopropyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation pathways of 2-Isopropyl-4-nitro-1H-imidazole. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

Based on studies of analogous nitroimidazole compounds, the primary degradation pathways for this compound are expected to be photodegradation and thermal degradation. While specific data for this molecule is limited, photodegradation of other nitroimidazoles often involves the conversion of the nitro group into a nitrite ester, which can then cleave into radical species. Thermal degradation of similar compounds, such as 4-nitroimidazole, has been shown to initiate with the cleavage of the C-NO2 bond.

Q2: What are the likely degradation products of this compound?

While specific degradation products for this compound have not been extensively documented, based on related nitroimidazole compounds, potential products could arise from:

  • Denitration: Removal of the nitro group.

  • Hydroxylation: Addition of a hydroxyl group to the imidazole ring or the isopropyl substituent.

  • Ring cleavage: Opening of the imidazole ring structure under harsh conditions.

  • Reduction of the nitro group: Conversion of the nitro group to a nitroso, hydroxylamino, or amino group, particularly under biological or reductive conditions.

Q3: How does pH influence the stability of this compound in aqueous solutions?

The influence of pH on the stability of nitroimidazoles can vary. For some nitroimidazoles, degradation rates are affected by pH, which can influence the molecule's charge and susceptibility to hydrolysis or photolysis. It is crucial to evaluate the stability of this compound across a range of pH values relevant to your experimental conditions (e.g., physiological pH, acidic, and basic conditions).

Q4: Is this compound susceptible to biodegradation?

Nitroimidazole compounds are generally reported to be poorly biodegradable by common microorganisms found in wastewater treatment plants.[1] Therefore, it is anticipated that this compound will exhibit resistance to significant microbial degradation under standard environmental conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental investigation of this compound degradation.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent degradation rates in photodegradation studies. Fluctuation in light intensity or wavelength. Temperature variations in the experimental setup. Changes in the sample matrix (e.g., presence of photosensitizers or quenchers).Use a calibrated and stable light source. Employ a temperature-controlled sample chamber. Ensure consistent composition of the sample matrix or use a well-defined buffer system.
Poor recovery of the parent compound or degradation products during sample extraction. Inappropriate extraction solvent. Adsorption of analytes to container surfaces. Degradation during the extraction process.Test a range of solvents with varying polarities to optimize extraction efficiency. Use silanized glassware or polypropylene tubes to minimize adsorption. Perform extractions at low temperatures and protect samples from light.
Multiple, unidentified peaks in chromatograms from forced degradation studies. Formation of complex degradation products. Presence of impurities in the starting material. Matrix effects in complex samples.Utilize mass spectrometry (LC-MS/MS) for identification of unknown peaks. Analyze a sample of the starting material to identify any pre-existing impurities. Employ sample cleanup techniques such as solid-phase extraction (SPE) to reduce matrix interference.[2]
Baseline noise or ghost peaks in HPLC analysis. Contaminated mobile phase or HPLC system. Carryover from previous injections.Filter all mobile phases and use high-purity solvents. Implement a thorough needle and column wash protocol between injections.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for the analysis of related nitroimidazole compounds and should be optimized for this compound.

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent drug from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The gradient should be optimized to achieve adequate separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find its λmax.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Samples from degradation studies should be diluted with the mobile phase to an appropriate concentration. Filtration through a 0.22 µm filter is recommended before injection.

Protocol 2: Identification of Degradation Products by LC-MS/MS

This protocol is for the structural elucidation of degradation products.

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but may require adjustments to be compatible with the mass spectrometer interface.

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes to determine the best ionization for the parent compound and its degradants.

  • Mass Analysis:

    • Full Scan (MS1): To determine the molecular weights of the parent compound and degradation products.

    • Product Ion Scan (MS2): To obtain fragmentation patterns of the parent and degradation products for structural identification.

  • Data Analysis: Compare the fragmentation patterns of the degradation products with that of the parent compound to propose structures.

Visualizations

The following diagrams illustrate potential degradation pathways and a typical experimental workflow for studying the degradation of this compound.

G Potential Photodegradation Pathway of this compound parent This compound intermediate Nitrite Ester Intermediate parent->intermediate UV light (hν) radicals Oxyl and Nitric Oxide Radicals intermediate->radicals Cleavage products Various Degradation Products (e.g., hydroxylated species, ring-opened products) radicals->products Further Reactions

Caption: A generalized photodegradation pathway for nitroimidazoles.

G Experimental Workflow for Degradation Studies cluster_0 Stress Conditions cluster_1 Sample Analysis cluster_2 Data Interpretation A Photolytic (UV/Vis light) D Sample Preparation (Dilution, Extraction) A->D B Thermal (Elevated Temperature) B->D C Hydrolytic (Acidic, Basic, Neutral pH) C->D E HPLC-UV Analysis (Quantification) D->E F LC-MS/MS Analysis (Identification) D->F G Determine Degradation Kinetics E->G H Propose Degradation Pathways F->H

References

Technical Support Center: Recrystallization of 2-Isopropyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the recrystallization of 2-Isopropyl-4-nitro-1H-imidazole.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Failure to Dissolve - Inappropriate solvent choice.- Insufficient solvent volume.- Insufficient heating.- Solvent Selection: Test the solubility of a small amount of the compound in various solvents of different polarities (see Table 1). A good recrystallization solvent will dissolve the compound when hot but not when cold.- Increase Solvent: Gradually add more solvent in small portions while heating and stirring until the solid dissolves completely.- Increase Temperature: Ensure the solvent is heated to its boiling point, but do not exceed it. Use a reflux setup for prolonged heating.
Oiling Out - The melting point of the compound is lower than the boiling point of the solvent.- The solution is supersaturated with impurities.- Cooling is too rapid.[1]- Reheat and Add Solvent: Reheat the solution until the oil dissolves, add more solvent to decrease the saturation, and allow it to cool more slowly.[1]- Change Solvent: Select a solvent with a lower boiling point.- Pre-purification: If impurities are suspected, consider a preliminary purification step like column chromatography.
No Crystal Formation - Too much solvent was used, resulting in a solution that is not saturated upon cooling.[2]- The solution is supersaturated.- Reduce Solvent Volume: Evaporate some of the solvent by gently heating the solution and then allow it to cool again.[2]- Induce Crystallization: - Scratch the inside of the flask with a glass rod just below the surface of the liquid. - Add a "seed" crystal of the pure compound. - Cool the solution in an ice bath to further decrease solubility.
Low Crystal Yield - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.[3]- Premature filtration before crystallization is complete.- Crystals were washed with a solvent in which they are soluble.- Recover from Mother Liquor: Concentrate the filtrate by evaporation to see if more crystals form.[3]- Ensure Complete Crystallization: Allow sufficient time for cooling and crystallization. Check for crystal formation before filtration.- Use Cold Solvent for Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Crystals are Colored - Presence of colored impurities.- Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling. Be aware that charcoal can also adsorb some of the desired product.[3]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Given the polar nitro group and the imidazole ring, polar solvents are a good starting point. It is recommended to perform small-scale solubility tests with various solvents to determine the best option.

Q2: Can I use a mixed solvent system?

A2: Yes, a mixed solvent system can be very effective if a single solvent is not ideal. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes turbid. The solution is then heated until it becomes clear and allowed to cool slowly. Common mixed solvent systems include ethanol/water and ethyl acetate/hexane.[2]

Q3: My compound is not very pure. Can I still use recrystallization?

A3: Recrystallization is most effective for removing small amounts of impurities. If the compound is highly impure, a preliminary purification step, such as column chromatography, may be necessary before proceeding with recrystallization to achieve high purity.

Q4: How can I improve the size and quality of my crystals?

A4: Slow cooling generally leads to larger and purer crystals. Rapid cooling can trap impurities within the crystal lattice.[1] Allowing the solution to cool to room temperature undisturbed before placing it in an ice bath can promote the formation of better crystals.

Experimental Protocols

While a specific, validated protocol for this compound is not available, the following general procedure can be adapted based on the chosen solvent.

General Recrystallization Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Data Presentation

Table 1: Potential Solvents for Recrystallization

Solvent Boiling Point (°C) Polarity Notes
Ethanol78HighA common and effective solvent for many organic compounds. Can be used in a mixed system with water.
Isopropanol82MediumSimilar to ethanol, may offer different solubility characteristics.
Ethyl Acetate77MediumA versatile solvent, often used in combination with a non-polar solvent like hexane.
Acetone56MediumA good solvent, but its low boiling point may not provide a large solubility differential.
Water100HighDue to the polar nature of the imidazole and nitro groups, water could be a potential solvent, especially in a mixed system.
Toluene111LowMay be suitable if the compound has significant non-polar character.

Mandatory Visualization

TroubleshootingWorkflow Recrystallization Troubleshooting Workflow start Start Recrystallization dissolve Dissolve Compound in Hot Solvent start->dissolve oiling_out Compound Oils Out? dissolve->oiling_out cool Cool Solution crystals_form Crystals Form? cool->crystals_form collect Collect Crystals crystals_form->collect Yes no_crystals No Crystals Form crystals_form->no_crystals No end End collect->end oiling_out->cool No reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization still_no_crystals Still No Crystals? induce_crystallization->still_no_crystals still_no_crystals->collect No, Crystals Formed reduce_solvent Reduce Solvent Volume still_no_crystals->reduce_solvent Yes reduce_solvent->cool

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Synthesis of 2-Isopropyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Isopropyl-4-nitro-1H-imidazole. The information addresses common challenges encountered during laboratory-scale experiments and scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The principal challenge lies in the nitration of the 2-isopropylimidazole precursor. The imidazole ring is susceptible to acid-catalyzed decomposition under harsh nitrating conditions, and the isopropyl group can also be sensitive to oxidation. Standard nitration with mixed nitric and sulfuric acids often results in modest yields, typically around 50%, due to these side reactions.[1]

Q2: What are the common side products formed during the nitration of 2-isopropylimidazole?

A2: A known byproduct is 1,4-dinitro-2-isopropylimidazole, which can be formed under certain conditions.[1] Additionally, over-nitration or oxidative degradation of the imidazole ring can lead to a variety of other impurities, complicating purification. The formation of reddish-brown nitrogen dioxide (NO₂) gas is also a common indicator of side reactions.

Q3: What are the critical safety precautions for this synthesis, especially during scale-up?

A3: Nitration reactions are highly exothermic and pose a significant risk of thermal runaway.[2] Key safety measures include:

  • Strict Temperature Control: Maintain the recommended reaction temperature with an efficient cooling system.

  • Controlled Reagent Addition: Add the nitrating agent slowly and sub-surface to ensure rapid mixing and heat dissipation.

  • Adequate Agitation: Ensure good mixing to avoid localized "hot spots" where the reaction can accelerate uncontrollably.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent the accumulation of flammable vapors.

  • Emergency Preparedness: Have an emergency plan and appropriate quenching agents readily available.

Q4: How can the yield of this compound be improved?

A4: Yield improvement can be approached by:

  • Optimizing Nitrating Agent: Exploring alternative nitrating agents, such as nitronium tetrafluoroborate, may offer milder reaction conditions and improved yields.[1]

  • Protecting Groups: Temporarily protecting the imidazole nitrogen before nitration can sometimes lead to cleaner reactions and higher yields.

  • Reaction Conditions Tuning: Systematically optimizing temperature, reaction time, and solvent can help to minimize side product formation.

  • Purification Efficiency: An efficient purification strategy is crucial to isolate the desired product from a complex mixture of byproducts.

Troubleshooting Guide

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Degradation of Starting Material - Ensure the 2-isopropylimidazole is pure before starting the reaction.- Lower the reaction temperature and extend the reaction time.- Consider a milder nitrating agent.
Over-Nitration - Reduce the equivalents of the nitrating agent.- Shorten the reaction time.- Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, HPLC).
Incomplete Reaction - Increase the reaction time or temperature cautiously.- Ensure efficient mixing to promote contact between reactants.
Losses During Work-up/Purification - Optimize the extraction and crystallization solvents.- Consider chromatographic purification for complex mixtures.
Problem 2: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Presence of Multiple Byproducts - Optimize reaction conditions to minimize side reactions.- Employ multi-step purification: start with an acid-base extraction, followed by column chromatography, and finally recrystallization.
Oily Product Instead of Solid - Ensure all solvents are thoroughly removed.- Try different crystallization solvents or solvent mixtures.- Seeding with a small crystal of pure product can induce crystallization.
Co-crystallization of Impurities - Perform multiple recrystallizations from different solvent systems.- Consider a final purification step using preparative HPLC if high purity is required.
Problem 3: Runaway Reaction During Scale-Up
Possible Cause Troubleshooting Steps
Inadequate Heat Removal - Improve the efficiency of the reactor's cooling system.- Reduce the rate of addition of the nitrating agent.- Use a larger volume of solvent to increase the thermal mass of the reaction mixture.
Poor Mixing - Increase the agitation speed.- Use a more efficient stirrer design (e.g., a pitched-blade turbine instead of an anchor stirrer).- Ensure the nitrating agent is added below the surface of the reaction mixture.
Localized Concentration of Reagents - Optimize the addition point of the nitrating agent to ensure rapid dispersion.- Consider using a continuous flow reactor for better control over mixing and heat transfer.

Experimental Protocols

Note: The following protocols are illustrative and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Synthesis of this compound (Lab Scale)

This protocol is based on the general principles of imidazole nitration.

Materials:

  • 2-Isopropylimidazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 2-isopropylimidazole to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-isopropylimidazole in sulfuric acid, ensuring the reaction temperature does not exceed 10-15 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Data Presentation

Table 1: Illustrative Data on the Impact of Reaction Conditions on Yield and Purity

Parameter Condition A (Lab Scale) Condition B (Optimized Lab Scale) Condition C (Pilot Scale)
Temperature 20-25 °C5-10 °C5-10 °C
Reaction Time 4 hours6 hours8 hours
Yield ~50%~65%~60%
Purity (by HPLC) 90%97%95%
Major Impurity (Dinitro-derivative) 5%1.5%3%

Note: This data is illustrative and intended to highlight common trends observed during synthesis and scale-up.

Visualizations

Synthesis_Pathway 2-Isopropyl-1H-imidazole 2-Isopropyl-1H-imidazole Reaction Reaction 2-Isopropyl-1H-imidazole->Reaction Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Reaction This compound This compound Reaction->this compound Main Product Byproducts (e.g., dinitro-derivative) Byproducts (e.g., dinitro-derivative) Reaction->Byproducts (e.g., dinitro-derivative) Side Reaction

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or Purity Issue check_temp Is Temperature Controlled? start->check_temp check_mixing Is Mixing Efficient? check_temp->check_mixing Yes adjust_temp Optimize Temperature check_temp->adjust_temp No check_reagents Are Reagents Pure? check_mixing->check_reagents Yes improve_mixing Improve Agitation check_mixing->improve_mixing No purify_reagents Purify Starting Materials check_reagents->purify_reagents No optimize_purification Optimize Purification Protocol check_reagents->optimize_purification Yes adjust_temp->check_mixing improve_mixing->check_reagents purify_reagents->optimize_purification end Problem Resolved optimize_purification->end

Caption: Troubleshooting workflow for synthesis issues.

ScaleUp_Challenges scale_up Scale-Up heat_transfer Heat Transfer Issues scale_up->heat_transfer mixing Inefficient Mixing scale_up->mixing impurity Impurity Profile Change scale_up->impurity runaway Thermal Runaway Risk heat_transfer->runaway mixing->runaway low_yield Lower Yield mixing->low_yield purification_difficulty Purification Difficulty impurity->purification_difficulty

Caption: Logical relationships of challenges in scaling up the synthesis.

References

Technical Support Center: Interpreting NMR Spectra of 2-Isopropyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the 1H and 13C NMR spectra of 2-Isopropyl-4-nitro-1H-imidazole.

Predicted NMR Data

Predicted 1H NMR Data (in CDCl3, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5~ 7.8 - 8.2Singlet (s)-1H
N-HBroad singlet (br s)--1H
CH (isopropyl)~ 3.0 - 3.5Septet (sept)~ 7.01H
CH3 (isopropyl)~ 1.3 - 1.5Doublet (d)~ 7.06H

Predicted 13C NMR Data (in CDCl3, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 150 - 155
C-4~ 145 - 150
C-5~ 120 - 125
CH (isopropyl)~ 25 - 30
CH3 (isopropyl)~ 20 - 25

Troubleshooting Guide

This guide addresses specific issues you might encounter during the acquisition and interpretation of the NMR spectra for this compound.

Q1: The signal for the H-5 proton is broader than expected or is not a sharp singlet.

A1: This could be due to several factors:

  • Unresolved long-range coupling: There might be a small, unresolved coupling to the N-H proton or the isopropyl CH proton. Try acquiring the spectrum in a different solvent, such as DMSO-d6, which can sometimes resolve these fine couplings.

  • Tautomerism: Although the 4-nitro and 5-nitro tautomers are distinct, a slow exchange between them on the NMR timescale can lead to peak broadening. Acquiring the spectrum at a lower temperature might resolve the signals for both tautomers.

  • Quadrupolar broadening: The adjacent nitrogen atoms (14N, I=1) can cause quadrupolar broadening of the H-5 signal. This is an inherent property of the molecule.

Q2: The N-H proton signal is very broad and difficult to locate.

A2: The N-H proton of an imidazole is acidic and can undergo rapid exchange with residual water in the NMR solvent or with other imidazole molecules. This exchange leads to significant broadening.

  • D2O Exchange: To confirm the N-H signal, add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. The N-H peak should disappear or significantly decrease in intensity due to proton-deuterium exchange.

  • Solvent Choice: Using a hydrogen-bond accepting solvent like DMSO-d6 can sometimes sharpen the N-H signal and shift it further downfield.

Q3: The septet for the isopropyl CH proton is not well-resolved.

A3: A poorly resolved septet can be due to:

  • Shimming: The magnetic field homogeneity might not be optimal. Ensure the instrument is properly shimmed before acquisition.

  • Viscosity: A highly concentrated sample can be viscous, leading to broader lines. Try diluting your sample.

  • Second-order effects: If the chemical shift difference between the CH and CH3 protons of the isopropyl group is small compared to their coupling constant, second-order spectral effects can distort the multiplicity.[1] This is less likely at higher field strengths (e.g., 400 MHz or above).

Q4: I am seeing extra peaks in my spectrum that I cannot assign.

A4: These could be:

  • Solvent impurities: Check the chemical shifts of common NMR solvents and their impurities.

  • Starting materials or byproducts: If the compound was synthesized, residual starting materials or reaction byproducts could be present.

  • Tautomers: As mentioned, it's possible to see signals from both the 4-nitro and 5-nitro tautomers if the exchange rate is slow. The presence of two distinct sets of imidazole ring signals would indicate this.

Frequently Asked Questions (FAQs)

Q1: Why is the H-5 proton shifted so far downfield?

A1: The H-5 proton is significantly deshielded due to the strong electron-withdrawing effect of the adjacent nitro group.[2] The aromatic nature of the imidazole ring also contributes to its downfield chemical shift.

Q2: How can I definitively assign the signals for the C-2, C-4, and C-5 carbons in the 13C NMR spectrum?

A2: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most effective way to assign these carbons.

  • The H-5 proton will show a correlation to C-4 and likely a weaker correlation to C-2.

  • The isopropyl CH proton will show correlations to C-2 and the isopropyl methyl carbons.

  • The isopropyl methyl protons will show a correlation to the isopropyl CH carbon and C-2.

Q3: Does this compound exhibit tautomerism, and how would that affect the NMR spectrum?

A3: Yes, unsymmetrical 1H-imidazoles can exist as two different tautomers. In this case, this compound can exist in equilibrium with 2-isopropyl-5-nitro-1H-imidazole.

  • Fast Exchange: If the tautomeric interconversion is fast on the NMR timescale, you will observe a single, time-averaged set of signals. The chemical shifts will be a weighted average of the two tautomers.

  • Slow Exchange: If the interconversion is slow, you will see two distinct sets of signals, one for each tautomer. The relative integration of the peaks will correspond to the equilibrium ratio of the two tautomers. The rate of exchange can be influenced by temperature and the choice of solvent.[3][4][5]

Q4: What is the expected coupling constant (J-value) for the isopropyl group?

A4: The typical vicinal coupling constant (3JHH) between the CH and CH3 protons of an isopropyl group is around 7.0 Hz.[6] This results in the characteristic doublet for the methyl groups and a septet for the methine proton.

Experimental Protocols

Standard Protocol for NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for 1H NMR, or 20-30 mg for 13C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl3) is a good starting point for many organic molecules. If solubility is an issue, or to observe the N-H proton more clearly, deuterated dimethyl sulfoxide (DMSO-d6) can be used.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean, dry vial. Gently vortex or sonicate to ensure complete dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Visualizations

NMR_Interpretation_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_structure Structure Verification prep Prepare Sample (Dissolve in Deuterated Solvent) acquire Acquire 1D NMR Spectra (1H, 13C) prep->acquire acquire_2d Acquire 2D NMR (optional) (COSY, HSQC, HMBC) acquire->acquire_2d If needed for full assignment process Process Spectra (FT, Phasing, Baseline Correction) acquire->process assign_carbons Assign Carbon Signals acquire_2d->assign_carbons analyze_1d Analyze 1D Spectra (Chemical Shift, Integration, Multiplicity) process->analyze_1d assign_protons Assign Proton Signals analyze_1d->assign_protons assign_protons->assign_carbons verify Verify Structure of This compound assign_carbons->verify

Caption: Workflow for the interpretation of NMR spectra.

References

Technical Support Center: Synthesis of 2-Isopropyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 2-Isopropyl-4-nitro-1H-imidazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of impurities.

Issue 1: Presence of a Regioisomeric Impurity (2-Isopropyl-5-nitro-1H-imidazole)

  • Question: My final product shows two distinct spots on TLC with very similar Rf values, and the NMR spectrum displays two sets of imidazole proton signals. How can I confirm the presence of the 5-nitro isomer and how can I avoid its formation?

  • Answer: The presence of the 2-isopropyl-5-nitro-1H-imidazole regioisomer is a common impurity due to competitive nitration at the C4 and C5 positions of the imidazole ring.

    Confirmation:

    • HPLC Analysis: A well-developed HPLC method can typically resolve the two isomers.

    • ¹H NMR Spectroscopy: The chemical shifts of the imidazole ring protons will be different for the 4-nitro and 5-nitro isomers. Careful analysis of the spectrum, potentially with the aid of 2D NMR techniques like NOESY, can help in assigning the structures.

    Mitigation Strategies:

    • Control of Reaction Temperature: Lowering the reaction temperature during nitration can enhance the regioselectivity. The formation of the 5-nitro isomer may be favored at higher temperatures.

    • Choice of Nitrating Agent: The choice of nitrating agent and solvent system can significantly influence the isomer ratio. Nitration with nitric acid in sulfuric acid is a common method. Experimenting with milder nitrating agents or different acid catalysts may improve selectivity.[1]

    • Purification: Careful column chromatography on silica gel is often effective in separating the two isomers. A slow gradient elution with a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) is recommended.

Issue 2: Formation of Dinitro (2-Isopropyl-4,5-dinitro-1H-imidazole) and Other Over-Nitrated Impurities

  • Question: My mass spectrometry analysis indicates the presence of a compound with a higher molecular weight than the desired product, suggesting over-nitration. How can I prevent this?

  • Answer: Over-nitration, leading to the formation of 2-isopropyl-4,5-dinitro-1H-imidazole, can occur under harsh reaction conditions.

    Prevention:

    • Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent, typically close to a 1:1 molar ratio with the 2-isopropyl-1H-imidazole starting material.

    • Reaction Time and Temperature: Monitor the reaction progress closely using TLC or HPLC. The reaction should be quenched as soon as the starting material is consumed to prevent further nitration. Avoid excessively high temperatures, which can accelerate the formation of dinitro compounds.

Issue 3: Incomplete Reaction and Presence of Starting Material (2-Isopropyl-1H-imidazole)

  • Question: My crude product contains a significant amount of the unreacted starting material, 2-isopropyl-1H-imidazole. How can I drive the reaction to completion?

  • Answer: The presence of unreacted starting material indicates an incomplete reaction.

    Troubleshooting:

    • Reaction Conditions: Ensure that the reaction temperature is adequate for the nitration to proceed. The reaction time may also need to be extended.

    • Purity of Reagents: The purity of the starting material and the concentration of the nitric and sulfuric acids are critical. Use high-purity reagents.

    • Mixing: Ensure efficient stirring of the reaction mixture to promote contact between the reactants.

Issue 4: Product Degradation and Formation of Colored Impurities

  • Question: The final product has a dark color, and the yield is low. What could be the cause, and how can I minimize degradation?

  • Answer: Dark coloration and low yields often point to product degradation, which can be caused by overly aggressive reaction conditions.

    Preventative Measures:

    • Temperature Control: Maintain the recommended temperature range throughout the reaction. Runaway reactions can lead to significant decomposition.

    • Controlled Addition of Reagents: Add the nitrating agent slowly and in a controlled manner to manage the exothermic nature of the reaction.

    • Work-up Procedure: Quench the reaction by pouring it onto ice-water to rapidly cool and dilute the strong acid, minimizing product degradation during work-up.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of this compound?

A1: A general procedure for the nitration of 2-isopropyl-1H-imidazole is as follows:

Experimental Protocol: Nitration of 2-Isopropyl-1H-imidazole

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5-10 equivalents) to 0-5 °C in an ice bath.

  • Addition of Starting Material: Slowly add 2-isopropyl-1H-imidazole (1 equivalent) to the cold sulfuric acid while maintaining the temperature below 10 °C.[2]

  • Preparation of Nitrating Mixture: In a separate flask, prepare a mixture of concentrated nitric acid (1-1.2 equivalents) and concentrated sulfuric acid.

  • Nitration: Add the nitrating mixture dropwise to the solution of 2-isopropyl-1H-imidazole in sulfuric acid, ensuring the temperature does not exceed 10-15 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) and monitor its progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium carbonate solution) to precipitate the crude product.

  • Isolation: Filter the precipitate, wash it with cold water, and dry it under vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.[3]

Q2: What are the key parameters to control to maximize yield and purity?

A2: The following table summarizes the key parameters and their impact on the synthesis:

ParameterRecommended RangeImpact on YieldImpact on Purity
Temperature 0-25 °CHigher temperatures may increase reaction rate but can lead to degradation and lower yield.Lower temperatures favor regioselectivity and reduce the formation of over-nitrated and degradation products.
Molar Ratio of Nitrating Agent 1.0 - 1.2 equivalentsExcess nitrating agent can lead to over-nitration and reduced yield of the desired product.A controlled ratio is crucial to minimize the formation of dinitro impurities.
Reaction Time Varies (monitor by TLC/HPLC)Insufficient time leads to incomplete reaction; excessive time can promote side reactions.Optimal reaction time ensures complete conversion of starting material without significant impurity formation.
Purity of Reagents High PurityImpurities in starting materials or reagents can lead to side reactions and lower yields.High purity reagents are essential for a clean reaction profile.

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the desired product and any impurities, including regioisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the product and helps in the identification and quantification of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurities.

Visualizations

experimental_workflow start Start: 2-Isopropyl-1H-imidazole dissolution Dissolution in conc. H₂SO₄ at 0-5 °C start->dissolution nitration Dropwise addition of Nitrating Mixture (HNO₃/H₂SO₄) at 0-15 °C dissolution->nitration reaction Reaction Monitoring by TLC/HPLC nitration->reaction workup Quenching on Ice reaction->workup neutralization Neutralization with Base workup->neutralization isolation Filtration and Drying neutralization->isolation purification Purification (Column Chromatography/Recrystallization) isolation->purification analysis Purity and Structural Analysis (HPLC, NMR, MS) purification->analysis end Final Product: This compound analysis->end troubleshooting_impurities start Impurity Detected? isomer Regioisomer (5-nitro) start->isomer Similar Rf/Retention Time dinitro Dinitro Compound start->dinitro Higher MW in MS starting_material Unreacted Starting Material start->starting_material Presence of Starting Material Spot/Peak degradation Degradation Products start->degradation Dark Color/Low Yield solution1 Optimize Temperature and Nitrating Agent isomer->solution1 solution2 Control Stoichiometry and Reaction Time dinitro->solution2 solution3 Increase Reaction Time/ Temperature Moderately starting_material->solution3 solution4 Ensure Strict Temperature Control and Slow Addition degradation->solution4 parameter_relationships temp Reaction Temperature regio Regioisomer Formation temp->regio Increases dinitro Dinitro Formation temp->dinitro Increases degradation Degradation temp->degradation Increases ratio Nitrating Agent Ratio ratio->dinitro Increases time Reaction Time time->dinitro Increases (if excessive) incomplete Incomplete Reaction time->incomplete Decreases purity Product Purity regio->purity Decreases dinitro->purity Decreases incomplete->purity Decreases degradation->purity Decreases

References

Validation & Comparative

A Comparative Analysis of 2-Isopropyl-4-nitro-1H-imidazole and Metronidazole: A Data-Deficient Landscape for a Direct Showdown

Author: BenchChem Technical Support Team. Date: December 2025

A direct, data-driven comparison between the antimicrobial and pharmacokinetic properties of 2-Isopropyl-4-nitro-1H-imidazole and the widely-used drug metronidazole is not feasible at present due to a significant lack of publicly available experimental data for this compound. While metronidazole is a well-characterized 5-nitroimidazole antibiotic with extensive documentation of its efficacy and mechanism, this compound remains largely uncharacterized in scientific literature beyond its chemical identity. This guide, therefore, provides a comprehensive overview of metronidazole, alongside a general discussion of the nitroimidazole class to which both compounds belong, to offer a contextual framework for future research.

Metronidazole: The Gold Standard Nitroimidazole

Metronidazole is a cornerstone in the treatment of anaerobic bacterial and protozoal infections. Its mechanism of action, antimicrobial spectrum, and pharmacokinetic profile have been extensively studied and are summarized below.

Physicochemical and Pharmacokinetic Properties

Metronidazole is a small, highly bioavailable molecule that readily penetrates tissues. A summary of its key properties is presented in Table 1.

PropertyMetronidazoleThis compound
Molecular Formula C₆H₉N₃O₃C₆H₉N₃O₂
Molecular Weight 171.15 g/mol 155.16 g/mol
Oral Bioavailability >90%[1][2]No data available
Protein Binding <20%[2][3]No data available
Volume of Distribution 0.51 - 1.1 L/kg[1][2]No data available
Elimination Half-life 6 - 8 hours[1]No data available
Metabolism Hepatic, to active hydroxy and inactive acid metabolites[1][2]No data available
Excretion Primarily renal[1][2]No data available

Table 1: Physicochemical and Pharmacokinetic Properties of Metronidazole and this compound.

Mechanism of Action

Metronidazole is a prodrug that requires reductive activation within the target organism. This process is characteristic of the nitroimidazole class and is most efficient in anaerobic environments.

  • Entry into the Cell: Metronidazole, being a small and lipophilic molecule, passively diffuses across the cell membranes of both anaerobic and aerobic microorganisms.

  • Reductive Activation: In anaerobic bacteria and protozoa, the nitro group of metronidazole is reduced by low-redox-potential electron-transfer proteins, such as ferredoxin. This reduction forms a highly reactive nitro radical anion.[4][5]

  • DNA Damage: This reactive intermediate, and subsequent reduction products, interact with and induce damage to the helical structure of DNA, leading to strand breakage and, ultimately, cell death.[5][6]

  • Drug Recycling: The process of reduction creates a concentration gradient that favors the further uptake of metronidazole into the cell.[5]

Metronidazole_Mechanism_of_Action Metronidazole Mechanism of Action Metronidazole Metronidazole (Prodrug) Cell_Membrane Anaerobic Cell Membrane Metronidazole->Cell_Membrane Passive Diffusion Activation Reductive Activation (e.g., by Ferredoxin) Cell_Membrane->Activation Radical Reactive Nitro Radical Anion Activation->Radical DNA Bacterial/Protozoal DNA Radical->DNA Interaction Damage DNA Strand Breakage & Cell Death DNA->Damage

Caption: Metronidazole's activation pathway in anaerobic organisms.

Antimicrobial Spectrum

Metronidazole exhibits potent activity against a broad range of anaerobic bacteria and several protozoan parasites. It is largely ineffective against aerobic or facultative anaerobic bacteria.

Table 2: Antimicrobial Spectrum of Metronidazole.

Organism TypeExamples
Anaerobic Gram-Negative Bacilli Bacteroides spp. (including B. fragilis), Fusobacterium spp., Prevotella spp.[4]
Anaerobic Gram-Positive Bacilli Clostridium spp. (including C. difficile), Peptostreptococcus spp.[4]
Protozoa Trichomonas vaginalis, Entamoeba histolytica, Giardia lamblia[4][7]

This compound: An Enigma in the Nitroimidazole Family

As of late 2025, there is a notable absence of peer-reviewed studies detailing the biological activity of this compound. Chemical suppliers list the compound, and one source vaguely classifies it as an "amebicide and trichomonacide and antiprotozoal," but without any supporting experimental evidence.

Based on its structure as a 4-nitroimidazole, it can be hypothesized that its mechanism of action would be similar to other nitroimidazoles, requiring reductive activation to exert its cytotoxic effects. The presence of an isopropyl group at the 2-position could influence its lipophilicity, which in turn may affect its cellular uptake and pharmacokinetic properties. However, without experimental data, any discussion of its potential efficacy, spectrum of activity, or pharmacokinetic profile remains purely speculative.

Experimental Protocols: A Look at How Nitroimidazoles are Evaluated

To facilitate future research on this compound and enable direct comparisons with metronidazole, the following standard experimental protocols are provided.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Protocol: Broth Microdilution Method for Anaerobic Bacteria

  • Preparation of Inoculum: A standardized suspension of the anaerobic bacterium is prepared from a fresh culture, typically adjusted to a 0.5 McFarland turbidity standard.

  • Drug Dilution: A serial two-fold dilution of the test compound (e.g., this compound) and the reference compound (metronidazole) is prepared in a suitable anaerobic broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under anaerobic conditions at 37°C for 24-48 hours.

  • Reading: The MIC is determined as the lowest concentration of the drug that shows no visible growth.

MIC_Workflow MIC Determination Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Result Inoculum Prepare Bacterial Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Drug_Dilution Serial Dilution of Compounds Drug_Dilution->Inoculation Incubation Anaerobic Incubation Inoculation->Incubation Reading Read MIC Value Incubation->Reading

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Antiprotozoal Activity Assay (e.g., against Trichomonas vaginalis)

Protocol: IC50 Determination

  • Parasite Culture: T. vaginalis is cultured in a suitable axenic medium.

  • Drug Preparation: Serial dilutions of the test and reference compounds are prepared.

  • Assay Setup: A defined number of trophozoites are incubated with the various drug concentrations in a 96-well plate.

  • Incubation: The plate is incubated at 37°C for a specified period (e.g., 24 or 48 hours).

  • Viability Assessment: Parasite viability is assessed using a colorimetric assay (e.g., MTT or resazurin reduction) or by direct counting using a hemocytometer.

  • Data Analysis: The concentration of the drug that inhibits 50% of the parasite growth (IC50) is calculated by plotting the percentage of inhibition against the drug concentration.

Conclusion

While a direct comparison between this compound and metronidazole is currently impossible due to the absence of data for the former, this guide provides a comprehensive overview of the well-established properties of metronidazole. The provided experimental protocols offer a roadmap for the necessary research to characterize this compound. Such studies are crucial to determine if this compound holds any potential as a novel antimicrobial agent and how it would compare to the existing therapeutic options within the nitroimidazole class. Until such data becomes available, metronidazole remains the benchmark against which all new nitroimidazole derivatives must be measured.

References

Comparative Analysis of In Vitro Activity: 2-Isopropyl-4-nitro-1H-imidazole and Tinidazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available data on the Minimum Inhibitory Concentration (MIC) values for 2-Isopropyl-4-nitro-1H-imidazole and the established antimicrobial agent, tinidazole, reveals a significant disparity in the extent of current research. While tinidazole has been extensively studied against a wide range of anaerobic bacteria, a thorough search of scientific literature yielded no publicly available data on the antimicrobial activity of this compound.

This guide, intended for researchers, scientists, and drug development professionals, presents a detailed summary of the known MIC values for tinidazole against clinically relevant anaerobic pathogens. The absence of data for this compound underscores a critical knowledge gap and highlights an opportunity for future research in the discovery of novel antimicrobial agents.

Tinidazole: A Profile of Antimicrobial Potency

Tinidazole is a second-generation nitroimidazole antimicrobial agent with a well-established spectrum of activity against anaerobic bacteria and certain protozoa. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of tinidazole against various anaerobic bacterial species as reported in several studies. These values are crucial for understanding its efficacy and for guiding clinical use.

Table 1: MIC Values of Tinidazole Against Various Anaerobic Bacteria
Bacterial SpeciesNumber of Strains TestedMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Bacteroides fragilis420.25 - 4--[1]
Bacteroides spp.-≤3.13--[2]
Clostridium difficile40---[3]
Clostridium difficile38---[4][5]
Clostridium spp.4---[1]
Peptostreptococcus spp.6---[1]
Peptostreptococcus spp.-≤6.25--[2]
Peptostreptococcus anaerobius11---[4][5]
Prevotella bivia10---[3]
Fusobacterium spp.-≤3.13--[2]

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. A hyphen (-) indicates that the value was not reported in the cited study.

Experimental Protocols for MIC Determination

The determination of MIC values is a standardized process critical for evaluating the efficacy of antimicrobial agents. The two primary methods employed for anaerobic bacteria, as referenced in the compiled data, are the Agar Dilution Method and the Broth Microdilution Method.

Agar Dilution Method

The agar dilution method is considered a reference standard for antimicrobial susceptibility testing of anaerobic bacteria.[6][7] This method involves the incorporation of varying concentrations of the antimicrobial agent into an agar medium, upon which the test microorganisms are inoculated.

Workflow:

  • Preparation of Antimicrobial Stock Solutions: The antimicrobial agent (e.g., tinidazole) is dissolved in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: A series of twofold dilutions of the stock solution are prepared.

  • Incorporation into Agar: Each dilution is added to molten and cooled agar medium (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood).

  • Pouring Plates: The agar-antimicrobial mixtures are poured into Petri dishes and allowed to solidify. A control plate containing no antimicrobial agent is also prepared.

  • Inoculum Preparation: The anaerobic bacterial isolates are grown in an appropriate broth medium to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

  • Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of the agar plates, including the control plate.

  • Anaerobic Incubation: The inoculated plates are incubated in an anaerobic environment at 35-37°C for 48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Agar_Dilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading stock Antimicrobial Stock Solution dilutions Serial Dilutions stock->dilutions agar Molten Agar dilutions->agar plates Pour Plates agar->plates inoculate Inoculate Plates plates->inoculate culture Bacterial Culture inoculum Standardized Inoculum culture->inoculum inoculum->inoculate incubate Anaerobic Incubation (48h, 37°C) inoculate->incubate read Read MIC incubate->read

References

Comparative Analysis of 2-Isopropyl-4-nitro-1H-imidazole Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-isopropyl-4-nitro-1H-imidazole derivatives, focusing on their potential as antimicrobial and anticancer agents. Due to the limited availability of direct research on this specific scaffold, this guide extrapolates data from closely related 2-alkyl-4-nitroimidazole and other nitroimidazole analogues to provide a predictive framework for drug design and development.

Core Structure and Key Pharmacophoric Features

The this compound scaffold possesses distinct chemical features that are crucial for its biological activity. The nitro group at the 4-position is a key electron-withdrawing group, essential for the reductive activation that is a hallmark of the antimicrobial and hypoxic cell-sensitizing effects of nitroimidazoles. The isopropyl group at the 2-position influences the compound's lipophilicity and steric profile, which can significantly impact target binding and pharmacokinetic properties.

Antimicrobial Activity: A Comparative Outlook

While specific data on this compound derivatives is scarce, studies on related 2-alkyl-4-nitroimidazoles and other nitroaromatic compounds suggest a strong potential for antimicrobial, particularly antibacterial and antiprotozoal, activity. The mechanism of action is believed to involve the reductive activation of the nitro group under the low-oxygen conditions characteristic of anaerobic bacteria and certain protozoa, leading to the formation of cytotoxic radicals that damage DNA and other macromolecules.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

Based on the analysis of related nitroimidazole series, the following SAR can be proposed for this compound derivatives:

  • Nitro Group Position: The 4-nitro position is critical for activity. Isomeric shifts to the 5-nitro position can drastically alter the biological profile, often favoring activity against different microbial strains.

  • Substitution at N1: Alkylation or arylation at the N1 position of the imidazole ring is a common strategy to modulate potency and pharmacokinetic properties. The nature of the substituent can influence solubility, cell permeability, and interaction with efflux pumps.

  • Modification of the 2-Isopropyl Group: While the isopropyl group provides a certain level of lipophilicity, modifications to this alkyl substituent could fine-tune the activity. Increasing the alkyl chain length may enhance lipophilicity, potentially improving membrane penetration, but could also lead to increased cytotoxicity. Branching of the alkyl chain can also impact steric interactions with the target enzyme.

Table 1: Comparative Antimicrobial Activity of Hypothetical this compound Derivatives

Compound IDR1-Substituent (at N1)Modification at C2Predicted MIC (µg/mL) vs. Anaerobic BacteriaPredicted Selectivity Index (SI)
Parent HIsopropylModerate-
A1 MethylIsopropylPotentially IncreasedModerate
A2 EthylIsopropylPotentially IncreasedModerate-High
A3 2-HydroxyethylIsopropylPotentially Decreased Lipophilicity, Variable ActivityVariable
B1 Htert-ButylPotentially Decreased due to Steric HindranceVariable
B2 HCyclopropylPotentially Similar or Slightly IncreasedVariable

Note: This table is predictive and based on SAR from related nitroimidazole series. Experimental validation is required.

Anticancer Activity: Targeting Tumor Hypoxia and Tubulin Polymerization

Nitroimidazoles are also recognized for their potential as anticancer agents, primarily through two mechanisms: as bioreductive drugs that target hypoxic tumor cells and as inhibitors of tubulin polymerization.

Bioreductive Anticancer Activity

Similar to their antimicrobial mechanism, the 4-nitro group can be reduced in the hypoxic environment of solid tumors, leading to the formation of cytotoxic agents that selectively kill cancer cells. The efficiency of this process is dependent on the redox potential of the compound.

Tubulin Polymerization Inhibition

Several imidazole-based compounds have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, a critical process for cell division. This leads to cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationship (SAR) for Anticancer Activity

For this compound derivatives, the following SAR for anticancer activity can be inferred:

  • Lipophilicity and Substitution at C2: The size and nature of the alkyl group at the 2-position can significantly influence tubulin polymerization inhibition. The isopropyl group's steric bulk and lipophilicity may contribute to favorable interactions with the colchicine binding site on tubulin.

  • Aromatic Substituents at N1: The introduction of aromatic or heteroaromatic rings at the N1 position has been a successful strategy in developing potent tubulin inhibitors. These moieties can engage in additional binding interactions within the target protein.

Table 2: Comparative Anticancer Activity of Hypothetical this compound Derivatives

Compound IDR1-Substituent (at N1)Predicted IC50 (µM) - Tubulin PolymerizationPredicted Cytotoxicity (IC50 in µM) vs. Cancer Cell Lines
Parent HModerateModerate
C1 PhenylPotentially HighPotentially High
C2 4-MethoxyphenylPotentially Very HighPotentially Very High
C3 3,4,5-TrimethoxyphenylPotentially a Strong CandidatePotentially a Strong Candidate
D1 BenzylPotentially HighPotentially High

Note: This table is predictive and based on SAR from related imidazole-based tubulin inhibitors. Experimental validation is required.

Experimental Protocols

General Synthesis of 1-Substituted-2-isopropyl-4-nitro-1H-imidazoles

A general synthetic route to N1-substituted derivatives involves the alkylation of this compound.

Procedure:

  • To a solution of this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkylating agent (e.g., alkyl halide or benzyl halide) (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture at a temperature ranging from 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-substituted-2-isopropyl-4-nitro-1H-imidazole derivative.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification This compound This compound Mixing Mixing This compound->Mixing Alkylating Agent (R-X) Alkylating Agent (R-X) Alkylating Agent (R-X)->Mixing Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Mixing Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Mixing Heating (60-80°C) Heating (60-80°C) Mixing->Heating (60-80°C) TLC Monitoring TLC Monitoring Heating (60-80°C)->TLC Monitoring Quenching (H2O) Quenching (H2O) TLC Monitoring->Quenching (H2O) Extraction (EtOAc) Extraction (EtOAc) Quenching (H2O)->Extraction (EtOAc) Washing & Drying Washing & Drying Extraction (EtOAc)->Washing & Drying Concentration Concentration Washing & Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: General workflow for the synthesis of N1-substituted derivatives.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

Protocol:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate with the microbial suspension.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions in 96-well plate Inoculation Inoculation Serial Dilutions->Inoculation Microbial Inoculum Microbial Inoculum Microbial Inoculum->Inoculation Standardized Incubation Incubation Inoculation->Incubation e.g., 37°C, 24h Visual Inspection Visual Inspection Incubation->Visual Inspection Determine Growth MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow for MIC determination by broth microdilution.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

  • Reconstitute purified tubulin protein in a suitable buffer (e.g., G-PEM buffer containing GTP).

  • Prepare various concentrations of the test compound in the same buffer.

  • In a 96-well plate, mix the tubulin solution with the test compound or vehicle control.

  • Initiate polymerization by incubating the plate at 37°C.

  • Monitor the increase in absorbance at 340 nm over time using a microplate reader. The absorbance increase corresponds to the formation of microtubules.

  • Calculate the percentage of inhibition by comparing the rate of polymerization in the presence of the compound to the vehicle control.

G cluster_tubulin Tubulin Polymerization cluster_inhibitor Inhibitor Action αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Microtubule (Increased Absorbance at 340nm) αβ-Tubulin Dimers->Microtubule Polymerization (37°C, GTP) Test Compound Test Compound Test Compound->αβ-Tubulin Dimers Binds to dimers

Caption: Mechanism of tubulin polymerization inhibition.

Conclusion and Future Directions

While direct experimental data on the structure-activity relationship of this compound derivatives remains limited, the analysis of structurally similar compounds provides a strong foundation for guiding future research. The proposed SAR suggests that modifications at the N1 position and fine-tuning of the 2-alkyl substituent are promising avenues for developing potent antimicrobial and anticancer agents. The experimental protocols provided herein offer a clear roadmap for the synthesis and biological evaluation of novel derivatives within this chemical class. Further investigation is warranted to validate these predictive models and to fully elucidate the therapeutic potential of this compound derivatives.

Validating the Antimicrobial Potential of 2-Isopropyl-4-nitro-1H-imidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the potential antimicrobial activity of the novel compound 2-Isopropyl-4-nitro-1H-imidazole. As direct experimental data for this specific molecule is not yet publicly available, this document serves as a validation roadmap, outlining the expected antimicrobial profile based on the well-established characteristics of the nitroimidazole class of antibiotics. The performance of this class is compared against standard broad-spectrum antibacterial and antifungal agents, supported by established experimental data from existing literature.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. The following table presents a comparative summary of the expected activity of a typical nitroimidazole, such as metronidazole, against a representative anaerobic bacterium, alongside the established MIC values for ciprofloxacin (an antibacterial) and fluconazole (an antifungal) against common aerobic bacteria and a fungus.

This comparison highlights the distinct spectrum of activity inherent to nitroimidazoles. While ciprofloxacin and fluconazole are effective against a broad range of aerobic bacteria and fungi, respectively, the primary strength of the nitroimidazole class lies in its potent activity against anaerobic bacteria. It is important to note that under standard aerobic laboratory conditions, nitroimidazoles like metronidazole exhibit minimal to no activity against aerobic bacteria such as Staphylococcus aureus and Escherichia coli, and they are not effective against fungi like Candida albicans. Therefore, direct MIC comparisons against these organisms are not scientifically pertinent and are intentionally omitted from the primary comparison.

Antimicrobial Agent Microorganism Type Reported MIC Range (µg/mL)
Nitroimidazole (e.g., Metronidazole) Bacteroides fragilisAnaerobic Bacterium0.16 - 2.5[1]
Staphylococcus aureusAerobic BacteriumInactive
Escherichia coliAerobic BacteriumInactive
Candida albicansFungus (Yeast)Inactive
Ciprofloxacin Staphylococcus aureusAerobic Bacterium0.25 - 1.0
Escherichia coliAerobic Bacterium≤0.06 - 1.0
Candida albicansFungus (Yeast)Inactive
Fluconazole Staphylococcus aureusAerobic BacteriumInactive
Escherichia coliAerobic BacteriumInactive
Candida albicansFungus (Yeast)0.25 - 4.0

Experimental Protocols

To validate the antimicrobial activity of this compound, the following standardized experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Microbial Cultures: Prepare fresh overnight cultures of the test microorganisms in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast). Adjust the turbidity of the cultures to a 0.5 McFarland standard.
  • 96-Well Microtiter Plates: Use sterile, U-bottom 96-well plates.
  • Growth Media: Sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for yeast).

2. Procedure:

  • Add 100 µL of sterile broth to all wells of the microtiter plate.
  • Add 100 µL of the test compound stock solution to the first well of each row to be tested.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a gradient of decreasing compound concentrations.
  • Prepare a standardized inoculum of the test microorganism by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
  • Add 100 µL of the standardized inoculum to each well.
  • Include a positive control (broth and inoculum, no compound) and a negative control (broth only) on each plate.
  • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for yeast. For anaerobic bacteria, incubation must be performed in an anaerobic environment.

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.

Visualizing the Mechanism and Workflow

To better understand the mode of action of nitroimidazoles and the experimental process, the following diagrams are provided.

G cluster_0 Anaerobic Bacterium Nitroimidazole Nitroimidazole Entry Cellular Uptake Nitroimidazole->Entry Reduction Reduction of Nitro Group Entry->Reduction Radical Reactive Nitro Radical Anion Reduction->Radical Damage DNA Damage & Protein Dysfunction Radical->Damage Death Cell Death Damage->Death

Caption: General signaling pathway for the antimicrobial action of nitroimidazoles.

G Start Start Prepare Prepare Compound Stock & Microbial Cultures Start->Prepare Dilute Serial Dilution of Compound in 96-Well Plate Prepare->Dilute Inoculate Inoculate with Standardized Microbial Suspension Dilute->Inoculate Incubate Incubate under Appropriate Conditions (Aerobic/Anaerobic) Inoculate->Incubate Read Visually Determine MIC (Lowest Concentration with No Growth) Incubate->Read End End Read->End

Caption: Experimental workflow for MIC determination by broth microdilution.

References

Comparative Analysis of Synergistic Effects Between Nitroimidazole-Class Antibiotics and Macrolides

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Antimicrobial Drug Development

Introduction

The rise of antibiotic resistance necessitates innovative therapeutic strategies, among which combination therapy to achieve synergy is a promising approach. This guide provides a comparative overview of the potential synergistic effects of nitroimidazole-class antibiotics, with a focus on compounds structurally related to 2-Isopropyl-4-nitro-1H-imidazole, when combined with other antibiotics. Due to a lack of specific published studies on this compound, this document will use data from well-researched 5-nitroimidazoles, such as tinidazole, as a representative model to explore potential synergistic interactions with macrolide antibiotics like clarithromycin.

Nitroimidazoles are a class of antibiotics primarily effective against anaerobic bacteria and certain protozoa.[] Their mechanism of action involves the reduction of their nitro group within the microbial cell, leading to the production of cytotoxic free radicals that disrupt DNA integrity and lead to cell death.[2][3] When combined with other antibiotics that have different mechanisms of action, such as macrolides that inhibit protein synthesis, there is potential for synergistic activity, which can enhance efficacy and combat resistance.

Quantitative Data Summary: Nitroimidazole and Macrolide Synergy

The following table summarizes hypothetical data based on findings from studies on similar nitroimidazoles, such as the combination of tinidazole and clarithromycin against Helicobacter pylori.[4] The Fractional Inhibitory Concentration (FIC) index is a common metric to quantify synergy, where an FIC index of ≤ 0.5 indicates a synergistic interaction.[5]

Antibiotic CombinationTarget OrganismMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
Nitroimidazole (e.g., Tinidazole) H. pylori0.0940.0240.51 (Additive)Additive to slight synergy
Macrolide (e.g., Clarithromycin) H. pylori0.0320.016

Note: Data is illustrative and based on published results for tinidazole and clarithromycin to model the potential interactions of this compound.[4] The interpretation of the FIC index can vary, with some literature defining strong additivity for values between 0.5 and 1.0.[6]

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[7][8]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells[7]

  • Stock solutions of the nitroimidazole compound and the combination antibiotic, prepared at a concentration that is at least double the highest concentration to be tested[7]

Procedure:

  • Dispense 50 µL of broth into each well of a 96-well plate.

  • Create serial dilutions of the nitroimidazole antibiotic (Drug A) along the x-axis of the plate and the second antibiotic (Drug B) along the y-axis. This results in a matrix of wells containing decreasing concentrations of both drugs.

  • Control wells for each antibiotic alone are also prepared to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Inoculate each well with 100 µL of the standardized bacterial suspension (final volume in each well will be 200 µL).

  • Incubate the plates at 35-37°C for 18-24 hours under appropriate atmospheric conditions (e.g., anaerobic for anaerobic bacteria).[7]

  • Following incubation, determine the MIC for each drug alone and for each combination by visual inspection of turbidity or by using a plate reader. The MIC is the lowest concentration that completely inhibits visible growth.

Calculation of the Fractional Inhibitory Concentration (FIC) Index

The interaction is quantified by calculating the FIC index using the following formulas:[5][9]

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FIC Index = FIC of Drug A + FIC of Drug B

The results are interpreted as follows:[5][10]

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

Visualizations

Mechanism of Action and Synergy Pathway

General Mechanism of Nitroimidazole Action and Synergy cluster_nitro Nitroimidazole Action cluster_combo Combination Antibiotic Action Nitro Nitroimidazole (Prodrug) Reduction Nitroreductase (in anaerobic bacteria) Nitro->Reduction Radicals Reactive Nitro Radicals Reduction->Radicals DNA_Damage DNA Strand Breakage Radicals->DNA_Damage Cell_Death_N Bacterial Cell Death DNA_Damage->Cell_Death_N Synergy Synergistic Effect Cell_Death_N->Synergy Combo_Ab e.g., Macrolide Protein_Syn Inhibition of Protein Synthesis Combo_Ab->Protein_Syn Cell_Death_C Bacterial Cell Death Protein_Syn->Cell_Death_C Cell_Death_C->Synergy Checkerboard Assay Workflow A Prepare Serial Dilutions of Drug A (x-axis) and Drug B (y-axis) in 96-well plate C Inoculate all wells (except blanks) A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate plate (e.g., 24h at 37°C) C->D E Read MICs for each drug alone and in combination D->E F Calculate FIC for Drug A and FIC for Drug B E->F G Calculate FIC Index (FIC_A + FIC_B) F->G H Interpret Results: Synergy, Additive, or Antagonism G->H

References

A Comparative Guide to Cross-Resistance with 2-Isopropyl-4-nitro-1H-imidazole and Other Nitroimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield any specific cross-resistance studies directly involving 2-Isopropyl-4-nitro-1H-imidazole. The following guide provides a comprehensive overview of the known mechanisms of resistance and cross-resistance within the broader 5-nitroimidazole class of compounds, featuring well-studied drugs such as metronidazole and tinidazole. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the potential cross-resistance profile of novel nitroimidazole derivatives like this compound based on the established principles of this drug class.

Overview of 5-Nitroimidazole Action and Resistance

5-nitroimidazoles are a class of antimicrobial agents effective against anaerobic bacteria and certain protozoa. Their mechanism of action relies on the reduction of the nitro group within the microbial cell, a process that generates cytotoxic nitro radicals.[1] These radicals then induce damage to microbial DNA, leading to cell death.[2]

Resistance to 5-nitroimidazoles is a growing concern and can arise through various mechanisms. A primary mechanism involves the decreased activity of nitroreductase enzymes, which are responsible for activating the prodrug.[3][4][5][6][7] This reduction in activation prevents the formation of the toxic radicals necessary for antimicrobial activity. Other resistance mechanisms include alterations in drug efflux, enhanced DNA repair systems, and metabolic shifts that bypass the pathways involved in drug activation.[7] In Trichomonas vaginalis, resistance is often associated with the differential expression of enzymes involved in energy production and antioxidant defenses.[2][8][9][10]

Cross-Resistance within the 5-Nitroimidazole Class

Cross-resistance among different 5-nitroimidazole derivatives is a well-documented phenomenon.[11] This is largely because they share a common mechanism of activation. If a microbe develops resistance to one 5-nitroimidazole by, for example, downregulating the necessary activating enzymes, it is likely to be resistant to other drugs in the same class that rely on the same activation pathway.

Studies have shown a strong correlation between resistance to metronidazole and tinidazole in T. vaginalis.[12][13][14] Isolates with increased resistance to metronidazole generally exhibit decreased sensitivity to tinidazole, although tinidazole may still be more potent in some cases.[12][13][14]

Quantitative Data on Nitroimidazole Susceptibility

The following tables summarize the minimum inhibitory concentration (MIC) and minimum lethal concentration (MLC) data for metronidazole and tinidazole against susceptible and resistant strains of Trichomonas vaginalis, a common protozoan parasite treated with 5-nitroimidazoles. This data illustrates the quantitative differences in drug susceptibility and the existence of cross-resistance.

Table 1: Aerobic Minimum Lethal Concentrations (MLCs) of Metronidazole and Tinidazole for T. vaginalis

Isolate StatusMetronidazole MLC (µg/mL)Tinidazole MLC (µg/mL)
Susceptible< 50< 6.3
Resistant≥ 50≥ 6.3

Data derived from studies on in vitro susceptibility of T. vaginalis.[13]

Table 2: Example of Cross-Resistance in Metronidazole-Resistant T. vaginalis

IsolateMetronidazole MLC (µg/mL)Tinidazole MLC (µg/mL)
Case 140050 (Intermediate Resistance)

This data is from a case study of a patient with a metronidazole-resistant T. vaginalis infection.[12]

Experimental Protocols for Susceptibility Testing

Standardized methods are crucial for determining the susceptibility of microorganisms to antimicrobial agents. The following are common protocols used for testing nitroimidazoles against anaerobic bacteria and protozoa.

a) Agar Dilution Method [15][16][17][18] This is a reference method for determining the Minimum Inhibitory Concentration (MIC).

  • Media Preparation: A suitable agar medium (e.g., Wilkins-Chalgren agar or Brucella agar with supplements) is prepared.

  • Drug Incorporation: Serial twofold dilutions of the nitroimidazole are incorporated into the molten agar before it solidifies. A control plate with no drug is also prepared.

  • Inoculum Preparation: A standardized suspension of the test organism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: A small, standardized volume of the inoculum is spotted onto the surface of the agar plates.

  • Incubation: Plates are incubated under appropriate anaerobic conditions.

  • Interpretation: The MIC is the lowest concentration of the drug that completely inhibits visible growth.

b) Broth Microdilution Method [15][16] This method is also used to determine the MIC.

  • Media Preparation: A suitable broth medium is used.

  • Drug Dilution: Serial dilutions of the nitroimidazole are prepared in microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the test organism.

  • Incubation: The microtiter plates are incubated under anaerobic conditions.

  • Interpretation: The MIC is the lowest drug concentration that prevents visible turbidity (growth). This method can also be used to determine the minimum bactericidal concentration (MBC) by subculturing from the clear wells onto drug-free agar.

c) Disk Diffusion Method [15][16][17][18] This is a qualitative or semi-quantitative method.

  • Plate Preparation: A suitable agar medium is poured into petri dishes.

  • Inoculation: The entire surface of the agar is swabbed with a standardized inoculum of the test organism.

  • Disk Application: Paper disks impregnated with a standard amount of the nitroimidazole are placed on the agar surface.

  • Incubation: Plates are incubated under anaerobic conditions.

  • Interpretation: The diameter of the zone of growth inhibition around the disk is measured. The size of the zone correlates with the susceptibility of the organism.

Visualizing Nitroimidazole Activation and Resistance Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways involved in 5-nitroimidazole activation and the mechanisms leading to resistance.

Nitroimidazole_Activation 5-Nitroimidazole 5-Nitroimidazole Nitroreductases Nitroreductases (e.g., PFOR, Ferredoxin) 5-Nitroimidazole->Nitroreductases Reduction Nitro_Radical Cytotoxic Nitro Radical Anion DNA_Damage DNA Damage & Cell Death Nitro_Radical->DNA_Damage Nitroreductases->Nitro_Radical Activation Electrons Low-Redox Electrons Electrons->Nitroreductases Metabolism Anaerobic Metabolism Metabolism->Electrons

Caption: General pathway of 5-nitroimidazole activation in anaerobic microbes.

Nitroimidazole_Resistance cluster_activation Normal Activation Pathway cluster_resistance Resistance Mechanisms 5-Nitroimidazole_S 5-Nitroimidazole Nitroreductase_S Active Nitroreductase 5-Nitroimidazole_S->Nitroreductase_S Reduction Nitro_Radical_S Cytotoxic Radical Nitroreductase_S->Nitro_Radical_S Cell_Death_S Cell Death Nitro_Radical_S->Cell_Death_S 5-Nitroimidazole_R 5-Nitroimidazole Nitroreductase_R Inactive/Reduced Nitroreductase 5-Nitroimidazole_R->Nitroreductase_R No_Radical_R No/Reduced Cytotoxic Radical Nitroreductase_R->No_Radical_R Cell_Survival_R Cell Survival No_Radical_R->Cell_Survival_R

Caption: Comparison of nitroimidazole action in susceptible vs. resistant cells.

Hypothetical Cross-Resistance Profile of this compound

Based on its chemical structure, we can hypothesize about the potential cross-resistance profile of this compound.

  • Nitroimidazole Core: As a nitroimidazole, its activity is likely dependent on the reductive activation of the nitro group. Therefore, it would be susceptible to the same primary resistance mechanisms as other nitroimidazoles, namely, the reduced activity of nitroreductase enzymes. This suggests a high potential for cross-resistance with other 5-nitroimidazoles like metronidazole and tinidazole in organisms that have developed resistance through this mechanism.

  • 4-Nitro Position: The position of the nitro group can influence the drug's activity. While most clinically used antimicrobial nitroimidazoles are 5-nitroimidazoles, some 4-nitroimidazoles have shown potent activity, for instance, against Mycobacterium tuberculosis.[19][20][21] The structural requirements for the activity of 4- and 5-nitroimidazoles can be different.[19][20][21] This could potentially lead to some differences in the cross-resistance profile, although the fundamental reliance on reductive activation remains.

  • 2-Isopropyl Group: The substituent at the 2-position of the imidazole ring is known to affect the drug's properties, including its spectrum of activity and pharmacokinetic profile. Structure-activity relationship studies on other nitroimidazoles have shown that modifications at this position can significantly impact efficacy.[22] The isopropyl group is a bulky, lipophilic moiety. While it is difficult to predict its precise effect without experimental data, it could influence the drug's interaction with the active site of activating enzymes or its cellular uptake. It is conceivable that this structural difference might allow it to overcome resistance in some strains, or conversely, it might be a poorer substrate for the activating enzymes in others.

References

In Vivo Efficacy of Nitroimidazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Nitroimidazole compounds represent a critical class of antimicrobial agents effective against a range of anaerobic bacteria and protozoa. More recently, bicyclic nitroimidazoles have emerged as potent drugs against Mycobacterium tuberculosis. This guide provides an objective comparison of the in vivo efficacy of key nitroimidazole compounds, supported by experimental data from preclinical studies.

Anti-tuberculosis Nitroimidazoles: Delamanid, Pretomanid, and TBA-354

The development of delamanid, pretomanid, and the next-generation candidate TBA-354 has been a significant advancement in the fight against drug-resistant tuberculosis. Preclinical studies in murine models are crucial for evaluating their bactericidal activity.

Mechanism of Action: Bioactivation of Nitroimidazoles in Mycobacterium tuberculosis

Delamanid and pretomanid are prodrugs that require activation within the mycobacterium. This process is initiated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the reduced cofactor F420. This activation leads to the generation of reactive nitrogen species, including nitric oxide. These reactive species have a dual mechanism of action: they inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall, and act as respiratory poisons, leading to bacterial cell death.[1][2][3][4][5] Resistance can emerge through mutations in the genes involved in the F420 biosynthetic pathway or in the ddn gene itself.[1][3]

Nitroimidazole_Activation cluster_Mycobacterium Mycobacterium Cell Nitroimidazole Nitroimidazole Prodrug (Delamanid, Pretomanid) Ddn Ddn (Nitroreductase) Nitroimidazole->Ddn enters cell ReactiveIntermediates Reactive Nitrogen Species (e.g., Nitric Oxide) Ddn->ReactiveIntermediates activates prodrug Resistance Resistance (mutations in ddn, fbiA-C, fgd1) Ddn->Resistance F420_ox Cofactor F420 (oxidized) Fgd1 Fgd1 (G6P Dehydrogenase) F420_ox->Fgd1 is reduced by F420_red Cofactor F420H2 (reduced) F420_red->Ddn provides reducing equivalent Fgd1->F420_red Fgd1->Resistance G6P Glucose-6-Phosphate G6P->Fgd1 MycolicAcid Mycolic Acid Synthesis ReactiveIntermediates->MycolicAcid inhibits RespiratoryPoisoning Respiratory Poisoning ReactiveIntermediates->RespiratoryPoisoning causes CellDeath Bacterial Cell Death MycolicAcid->CellDeath leads to RespiratoryPoisoning->CellDeath leads to

Bioactivation pathway of nitroimidazoles in M. tuberculosis.
Comparative Efficacy Data

The following tables summarize the in vivo efficacy of delamanid, pretomanid, and TBA-354 in murine models of tuberculosis. The primary metric for efficacy is the reduction in bacterial load, measured in colony-forming units (CFU) in the lungs.

Table 1: Efficacy of Nitroimidazoles in a Murine Model of Chronic Tuberculosis

Compound Dose (mg/kg/day) Treatment Duration Mean Log10 CFU Reduction in Lungs (vs. Control) Reference
Delamanid 30 8 weeks Significant reduction (outperformed by 30 mg/kg TBA-354) [6]
Pretomanid (PA-824) 100 3 weeks Less than TBA-354 at the same dose [6]
TBA-354 30 8 weeks Outperformed delamanid at the same dose [6]

| TBA-354 | 100 | 3 weeks | Superior to pretomanid at the same dose |[6] |

Note: Direct numerical values for CFU reduction were not consistently provided across all sources in a directly comparable format, but relative performance was indicated.

Table 2: Efficacy of Delamanid Monotherapy in a Murine Model of Tuberculosis

Dose Treatment Duration Mean Log10 CFU Reduction in Lungs Reference

| Various doses | 3 weeks | ~2.0 |[7] |

Table 3: Contribution of Pretomanid to Combination Regimens in Murine Models

Regimen Mouse Model Efficacy Outcome Reference
BPaL vs. BL BALB/c Increased bactericidal activity, prevented bedaquiline resistance [8]
BPaMZ vs. BMZ BALB/c & Nude ~1.0 log10 greater CFU reduction after 1 month [8]

| BPaMZ vs. BMZ | C3HeB/FeJ | Increased median survival (≥60 vs. 21 days), 2.4 log10 CFU reduction |[8] |

(B: Bedaquiline, P: Pretomanid, L: Linezolid, M: Moxifloxacin, Z: Pyrazinamide)

Experimental Protocols

The following provides a generalized experimental workflow for assessing the in vivo efficacy of anti-tuberculosis nitroimidazoles in a murine model of chronic infection.

TB_Workflow Infection Infection BALB/c mice infected with M. tuberculosis via aerosol Establishment Chronic Phase Infection allowed to establish (e.g., 49-70 days) Infection->Establishment Treatment Treatment Oral gavage with vehicle or drug for specified duration (e.g., 3-8 weeks, 5 days/week) Establishment->Treatment Washout Washout 3-day period to prevent drug carryover Treatment->Washout Euthanasia Organ Harvest Mice euthanized, lungs aseptically removed Washout->Euthanasia Analysis Efficacy Analysis Lung homogenates plated to determine CFU counts Euthanasia->Analysis

Workflow for murine model of chronic TB infection.

Detailed Methodology:

  • Animal Model: BALB/c mice are commonly used.[8][9] For modeling advanced disease with caseous necrosis, C3HeB/FeJ mice may be employed.[8]

  • Infection: Mice are infected with a low-dose aerosol of M. tuberculosis (e.g., H37Rv strain) to establish a respiratory infection.[9]

  • Treatment Initiation: Treatment typically begins after a chronic infection has been established, around 49 to 70 days post-infection.[9]

  • Drug Administration: Compounds are administered via oral gavage, usually 5 days a week for a duration of 3 to 8 weeks.[6][9]

  • Efficacy Assessment: Following a washout period to eliminate residual drug, mice are euthanized, and their lungs are harvested. The lungs are homogenized and plated on appropriate media to enumerate the bacterial load (CFU).[9]

Antiparasitic Nitroimidazoles: Metronidazole and Derivatives

Metronidazole is a cornerstone for treating infections caused by protozoa such as Giardia lamblia, Trichomonas vaginalis, and Leishmania species. Research is ongoing to develop derivatives with improved efficacy and reduced side effects.

Comparative Efficacy Data

Table 4: In Vivo Efficacy of Nitroimidazoles Against Leishmaniasis

Compound Dose Treatment Duration Efficacy Outcome Animal Model Reference
Metronidazole Derivative (15i) Not specified Not specified >80% inhibition of parasite burden in liver and spleen BALB/c mice (L. donovani) [10]
Metronidazole Derivatives (7 & 8) Not specified Not specified 96% reduction in lesion size; 63% cure rate Mice (L. mexicana or L. braziliensis) [11]
Delamanid 30 mg/kg (b.i.d) 5 days Sterile cures BALB/c mice (L. donovani) [12]

| Delamanid | 1 mg/kg (b.i.d) | 5 days | 86.3% suppression of parasitemia | BALB/c mice (L. donovani) |[12] |

Table 5: In Vivo Efficacy of Nitroimidazoles Against Giardiasis

Compound Dosing Regimen Efficacy (Parasitological Cure) Reference
Tinidazole Single oral dose (50 mg/kg) 94% [13]
Metronidazole Single oral dose (60 mg/kg) 56% [13]
Metronidazole 3-day therapy (50 mg/kg/day) 93% [13]

| Metronidazole Derivatives (a & b) | Not specified | Effective after 2 and 4 days | Infected mice |[14] |

Experimental Protocols
  • Leishmaniasis Model: BALB/c mice are infected with Leishmania species (e.g., L. donovani amastigotes).[10][12] Efficacy is determined by measuring the parasite burden in the liver and spleen or by the reduction in lesion size for cutaneous leishmaniasis.[10][11]

  • Giardiasis Model: Mice are infected with Giardia lamblia cysts.[14] Treatment efficacy is assessed by examining for the presence of cysts and trophozoites in fecal samples or intestinal contents.[14] A luciferase reporter system can also be used for non-invasive monitoring of infection.[15]

Conclusion

This guide highlights the in vivo efficacy of several key nitroimidazole compounds against tuberculosis and parasitic infections. In the realm of anti-tuberculosis drugs, TBA-354 has demonstrated superior or at least comparable potency to delamanid and pretomanid in preclinical murine models.[6] For parasitic diseases, derivatives of metronidazole and repurposed drugs like delamanid show significant promise.[10][12] However, it is crucial to note that direct head-to-head comparisons across different studies are challenging due to variations in experimental protocols. The data presented here should serve as a valuable resource for researchers in the field of antimicrobial drug development.

References

A Comparative Guide to the Biological Activity of 2-Isopropyl vs. 2-Methyl Nitroimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 2-isopropyl-nitroimidazoles and 2-methyl-nitroimidazoles. While direct comparative quantitative data is limited in publicly available literature, this document synthesizes existing research to highlight key differences in their activity, physicochemical properties, and potential therapeutic applications. The information is intended to guide further research and drug development efforts in the field of nitroimidazole-based therapeutics.

Introduction

Nitroimidazoles are a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiprotozoal, anticancer, and radiosensitizing properties. Their mechanism of action is primarily dependent on the reductive activation of the nitro group under hypoxic conditions, leading to the formation of cytotoxic radical species that induce cellular damage, particularly to DNA. The substitution at the 2-position of the imidazole ring is known to significantly influence the compound's lipophilicity, metabolic stability, and ultimately, its biological efficacy. This guide focuses on the comparison between 2-isopropyl and 2-methyl substituted nitroimidazoles, two closely related analogs with potentially distinct pharmacological profiles.

Physicochemical Properties and Inferred Biological Activity

The substitution at the 2-position of the nitroimidazole ring directly impacts the molecule's physicochemical properties, which in turn govern its biological activity. The isopropyl group is bulkier and more lipophilic than the methyl group.

Property2-Isopropyl-nitroimidazole2-Methyl-nitroimidazoleImplication for Biological Activity
Lipophilicity (LogP) HigherLowerIncreased lipophilicity can enhance cell membrane penetration, potentially leading to better uptake by target cells and microorganisms. However, excessively high lipophilicity can lead to poor aqueous solubility and non-specific toxicity.
Metabolic Stability Potentially HigherPotentially LowerThe bulkier isopropyl group may sterically hinder enzymatic metabolism, leading to a longer biological half-life and sustained therapeutic effect. This has been anecdotally reported for 1-methyl-2-isopropyl-5-nitroimidazole in antitrichomonal studies.
Partition Coefficient Closer to ideal for some applicationsMay be suboptimalFor certain biological activities, an optimal partition coefficient is crucial for efficient transport to the site of action. It has been suggested that 1-methyl-2-isopropyl-5-nitroimidazole has a partition coefficient close to the ideal value of 1.0 for antitrichomonal activity.

Comparative Biological Activity

While direct, side-by-side quantitative comparisons are scarce, the following sections summarize the known biological activities for each class of compounds based on available literature.

Antitrichomonal Activity

Early research suggests that 2-isopropyl-nitroimidazoles may exhibit superior in vivo antitrichomonal activity compared to their straight-chain alkyl counterparts. A 1967 study reported that 1-methyl-2-isopropyl-5-nitroimidazole demonstrated greater in vivo potency than the corresponding 2-n-propyl analog. This was attributed to a presumed longer metabolic half-life of the isopropyl derivative.

Table 1: Antitrichomonal Activity Data (Illustrative)

CompoundOrganismAssayEndpointResult
1-Methyl-2-isopropyl-5-nitroimidazoleTrichomonas vaginalisIn vivo (mouse model)Curative Dose (CD50)Reportedly more potent than 2-n-propyl analog
Metronidazole (a 2-methyl-5-nitroimidazole)Trichomonas vaginalisIn vitroMIC0.12 - 6.25 µg/mL

Note: The data in this table is illustrative and compiled from different sources, therefore direct comparison should be made with caution.

Anticancer and Radiosensitizing Activity

Table 2: Radiosensitizing and Cytotoxic Activity Data (Illustrative)

CompoundCell LineActivityEndpointResult
Misonidazole (a 2-nitroimidazole derivative)Various cancer cell linesRadiosensitizationSensitizer Enhancement Ratio (SER)~1.5 - 2.5 at non-toxic concentrations
Representative 2-methyl-nitroimidazoleVarious cancer cell linesCytotoxicityIC50Varies depending on the specific compound and cell line

Note: This table presents general data for related compounds in the absence of specific data for 2-isopropyl-nitroimidazoles.

Antitubercular Activity

Structure-activity relationship studies on nitroimidazoles as antitubercular agents have shown that modifications at various positions, including the 2-position, can significantly impact activity. Increased lipophilicity has, in some cases, been correlated with improved activity against Mycobacterium tuberculosis. This suggests that 2-isopropyl-nitroimidazoles could be promising candidates for antitubercular drug discovery, although specific data is lacking.

Table 3: Antitubercular Activity Data (Illustrative)

CompoundStrainAssayEndpointResult
Representative 2-methyl-nitroimidazole (e.g., Metronidazole)M. tuberculosis (anaerobic)MIC determinationMICActive under anaerobic conditions
Pretomanid (a bicyclic 2-nitroimidazole)M. tuberculosisMIC determinationMICHighly potent against replicating and non-replicating bacteria

Note: This table provides context with related compounds due to the absence of specific data for 2-isopropyl-nitroimidazoles.

Mechanism of Action

The general mechanism of action for nitroimidazoles involves a multi-step process that is initiated under hypoxic conditions.

Nitroimidazole_Mechanism_of_Action cluster_cell Nitroimidazole Nitroimidazole Cell_Membrane Cell_Membrane Nitroimidazole->Cell_Membrane Passive Diffusion Nitroreductase Nitroreductase Microbial_Cell Anaerobic Bacterium / Protozoan / Hypoxic Tumor Cell Nitro_Radical_Anion Nitro_Radical_Anion Nitroreductase->Nitro_Radical_Anion Reduction (e-) Reactive_Nitroso_Intermediate Reactive_Nitroso_Intermediate Nitro_Radical_Anion->Reactive_Nitroso_Intermediate Further Reduction DNA_Damage DNA_Damage Reactive_Nitroso_Intermediate->DNA_Damage Interaction with DNA Cell_Death Cell_Death DNA_Damage->Cell_Death Apoptosis / Necrosis

Caption: General mechanism of action of nitroimidazoles.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of nitroimidazole derivatives.

Minimum Inhibitory Concentration (MIC) Determination for Anaerobic Bacteria

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of an anaerobic bacterium.

Methodology:

  • Preparation of Inoculum: A pure culture of the anaerobic bacterium is grown in an appropriate broth medium (e.g., supplemented Brucella broth) under anaerobic conditions (e.g., in an anaerobic chamber or using GasPak jars) to a turbidity equivalent to a 0.5 McFarland standard.

  • Drug Dilution: A serial two-fold dilution of the test compound (2-isopropyl or 2-methyl nitroimidazole) is prepared in a 96-well microtiter plate using the same broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The microtiter plate is incubated under anaerobic conditions at 37°C for 48-72 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. Positive and negative growth controls are included in each assay.

MIC_Workflow start Start prep_inoculum Prepare Anaerobic Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Nitroimidazole Compound serial_dilution->inoculate incubate Incubate under Anaerobic Conditions (37°C, 48-72h) inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end Clonogenic_Assay_Workflow start Start seed_cells Seed Cancer Cells start->seed_cells induce_hypoxia Induce Hypoxia seed_cells->induce_hypoxia drug_treatment Treat with Nitroimidazole induce_hypoxia->drug_treatment irradiate Irradiate Cells drug_treatment->irradiate incubate Incubate for Colony Formation (7-14 days) irradiate->incubate stain_count Stain and Count Colonies incubate->stain_count analyze Calculate Surviving Fraction and SER stain_count->analyze end End analyze->end

A Comparative Guide to the Structural Confirmation of Synthesized 2-Isopropyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for confirming the molecular structure of synthesized 2-Isopropyl-4-nitro-1H-imidazole. It outlines the requisite analytical techniques, presents expected quantitative data, and offers a comparative analysis with a structurally related, well-characterized compound, Metronidazole. The methodologies and data presented herein are intended to guide researchers, scientists, and drug development professionals in the rigorous process of molecular structure elucidation.

Primary Analytical Techniques for Structural Elucidation

The confirmation of a synthesized organic compound's structure is a multi-faceted process that relies on the convergence of data from several spectroscopic techniques.[1][2][3] The most critical methods for unequivocally determining the molecular architecture of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[4][5] NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while MS reveals the molecular weight and fragmentation patterns.[1][2][4] IR spectroscopy is instrumental in identifying the presence of specific functional groups.[5][6]

Predicted Spectroscopic Data for this compound

The following tables summarize the anticipated quantitative data from the primary spectroscopic techniques. These values are predicted based on established chemical principles and data from analogous nitroimidazole structures.[7][8][9][10]

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Imidazole N-H ~13.5 - 14.5 Broad Singlet N/A 1H
Imidazole C5-H ~8.0 - 8.5 Singlet N/A 1H
Isopropyl CH ~3.0 - 3.5 Septet ~6.8 1H

| Isopropyl CH₃ | ~1.2 - 1.4 | Doublet | ~6.8 | 6H |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Imidazole C2 ~150 - 155
Imidazole C4 ~145 - 150
Imidazole C5 ~120 - 125
Isopropyl CH ~25 - 30

| Isopropyl CH₃ | ~20 - 25 |

Table 3: Predicted Infrared (IR) Spectroscopic Data

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (imidazole) 3100 - 3300 Medium, Broad
C-H Stretch (aliphatic) 2850 - 3000 Medium
C=N Stretch (imidazole ring) 1580 - 1650 Medium
NO₂ Asymmetric Stretch 1510 - 1560 Strong
NO₂ Symmetric Stretch 1340 - 1380 Strong

| Imidazole Ring Vibrations | 1400 - 1500 | Medium-Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

Analysis Type Predicted Value / Fragment
Molecular Formula C₆H₉N₃O₂
Exact Mass 155.0695
[M+H]⁺ (ESI-MS) m/z 156.0768

| Key Fragments (EI-MS) | m/z 113 ([M-NO₂]⁺), m/z 43 ([C₃H₇]⁺) |

Comparative Analysis: this compound vs. Metronidazole

Metronidazole, a 2-methyl-5-nitro-1H-imidazole derivative, serves as a useful comparator. While both molecules share the core nitroimidazole scaffold, their distinct substituents lead to clear, identifiable differences in their spectroscopic data. This comparison is crucial for confirming that the synthesized product is indeed the target molecule and not a related isomer or analog.

Table 5: Comparative Spectroscopic Features

Feature This compound (Predicted) Metronidazole (Literature Data) Key Differentiator
¹H NMR Signals for an isopropyl group: a septet (~3.2 ppm) and a doublet (~1.3 ppm). Signals for a hydroxyethyl group: two triplets (~4.5 ppm and ~3.7 ppm). Presence of isopropyl signals vs. hydroxyethyl signals.
¹³C NMR Resonances corresponding to an isopropyl group (~27 ppm and ~22 ppm). Resonances for a hydroxyethyl group (~60 ppm and ~45 ppm). Distinct aliphatic carbon chemical shifts.
IR Spectrum C-H stretching bands for an isopropyl group (~2970 cm⁻¹). A broad O-H stretching band for the alcohol group (~3200-3400 cm⁻¹). Presence of a strong, broad O-H band in Metronidazole.

| Mass Spectrum | Loss of a propyl fragment (m/z 43). | Loss of a hydroxyethyl fragment (m/z 45). | Different fragmentation patterns corresponding to the N1-substituent. |

Experimental Workflow and Protocols

The following diagram illustrates the logical workflow for the synthesis and structural confirmation process.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation A Synthesized Crude Product B Purification (e.g., Column Chromatography) A->B C Purified Compound B->C D ¹H & ¹³C NMR Spectroscopy C->D E Mass Spectrometry (MS) C->E F Infrared (IR) Spectroscopy C->F G Observed Experimental Data D->G E->G F->G J Data Correlation & Review G->J H Predicted Spectroscopic Data (From Tables 1-4) H->J I Comparative Analysis (vs. Metronidazole) I->J K Structure Confirmed J->K Data Match L Structure Revision Needed J->L Discrepancy Found

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Isopropyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of 2-Isopropyl-4-nitro-1H-imidazole is a critical component of laboratory safety and environmental responsibility. Due to its classification as a nitroimidazole, this compound should be managed as a hazardous chemical waste, adhering to stringent protocols to mitigate potential risks to personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound.

I. Hazard Classification and Waste Management

While specific hazardous waste codes under the Resource Conservation and Recovery Act (RCRA) may not be explicitly assigned to this compound, its structural relationship to other nitroimidazoles, which are noted for potential toxicity, necessitates its management as a hazardous pharmaceutical waste.[1] All personnel handling this compound must be trained on its specific hazards and the disposal procedures outlined in this document, in accordance with federal, state, and local regulations.

Key Waste Management Data

Waste StreamContainer TypeLabeling RequirementsStorage Location
Solid Waste (Contaminated PPE, weigh boats, pipette tips)Designated, sealed, leak-proof hazardous waste container"Hazardous Waste," "this compound," "Solid Waste"Designated, secure, well-ventilated satellite accumulation area
Liquid Waste (Aqueous solutions, organic solvents)Designated, sealed, leak-proof hazardous waste container"Hazardous Waste," "this compound," "Liquid Waste" (specify solvent)Designated, secure, well-ventilated satellite accumulation area

II. Step-by-Step Disposal Protocol

This protocol is designed to minimize exposure and prevent environmental contamination.

1. Personal Protective Equipment (PPE): Before handling this compound or its waste, ensure the following PPE is worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.

2. Waste Segregation: Proper segregation is crucial to prevent dangerous chemical reactions.

  • Solid Waste: Collect all solid materials contaminated with this compound, including unused or expired compound, contaminated labware (e.g., weigh boats, pipette tips), and personal protective equipment (gloves, etc.), in a designated hazardous waste container.[1]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof hazardous waste container.[1]

3. Containerization and Labeling:

  • Use dedicated, chemically compatible, and leak-proof containers for waste collection.

  • Clearly label all hazardous waste containers with "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid Waste Contaminated with this compound").[1]

4. Waste Storage:

  • Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.[1]

  • Keep containers tightly closed except when adding waste.[2]

  • Ensure secondary containment is used for liquid waste to prevent the spread of material in case of a leak.[2]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1]

  • Do not dispose of this compound waste down the drain or in the regular trash.[1][3]

III. Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Alert Personnel: Immediately alert personnel in the area.[1]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Wear PPE: Don appropriate PPE before addressing the spill.

  • Containment: Contain the spill with an absorbent material.[1]

  • Collection: Carefully collect the absorbent material and any contaminated debris and place it in the designated hazardous solid waste container.[1]

  • Decontamination: Clean the spill area with a suitable decontaminating solution and dispose of all cleaning materials as hazardous waste.[1]

  • Reporting: Report the spill to your laboratory supervisor and EHS office.[1]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound start Waste Generation (Solid or Liquid) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Contaminated PPE, Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact end Proper Disposal ehs_contact->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Isopropyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Isopropyl-4-nitro-1H-imidazole

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental contamination.

Hazard Identification and Summary

While specific toxicological data for this compound is not extensively documented, the hazards can be inferred from safety data sheets for structurally related nitroimidazole compounds. The primary hazards include:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes severe skin burns.[2]

  • Eye Damage: Causes serious eye damage.[2]

  • Reproductive Toxicity: May damage fertility or an unborn child.[2][3]

  • Combustibility: The compound is combustible and can form explosive mixtures with air upon intense heating.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The level of PPE required depends on the task being performed.

Activity Required Personal Protective Equipment
Routine Handling (Weighing, Transferring) Gloves: Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[4] Eye Protection: Chemical safety goggles and a face shield.[4] Body Protection: A disposable, back-closing gown made of polyethylene-coated polypropylene or a similar laminate material.[4][5] Respiratory Protection: Work within a certified chemical fume hood.[6] Other: Disposable head, hair, and shoe covers.[4]
Spill Cleanup Gloves: Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[4] Eye Protection: Chemical safety goggles and a face shield.[4] Body Protection: Impermeable, disposable gown.[4][5] Respiratory Protection: An elastomeric half-mask with a multi-gas cartridge and P100 filter may be required for larger spills outside of a containment hood.[7] Other: Disposable head, hair, and shoe covers.[4]
Waste Disposal Gloves: Chemical-resistant nitrile gloves.[8] Eye Protection: Safety glasses with side shields or goggles.[8] Body Protection: Laboratory coat.[8]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and compliance.

Step-by-Step Handling Protocol

Preparation:

  • Obtain Special Instructions: Ensure all safety precautions have been read and understood before handling.[2]

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[6]

  • Gather Materials: Assemble all necessary equipment, including PPE, spill kits, and designated waste containers, before starting work.

  • Don PPE: Put on all required PPE as detailed in the table above.

Handling:

  • Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.[9]

  • Portioning: When weighing or transferring the substance, use spark-proof tools.[10]

  • Avoid Contact: Prevent any contact with skin and eyes.[9]

  • No Personal Items: Do not eat, drink, or smoke in the handling area.[1]

Post-Handling:

  • Decontamination: Wipe down the work surface with an appropriate deactivating solution, followed by a thorough cleaning.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of all disposable PPE as hazardous waste.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste.

Waste Segregation and Collection:

  • Designated Containers: Use clearly labeled, leak-proof containers for all waste contaminated with the compound.[8]

  • Solid Waste: Collect contaminated items such as gloves, weighing paper, and pipette tips in a designated solid waste container.[8]

  • Liquid Waste: Collect any solutions containing the compound in a separate, compatible liquid waste container.

  • Container Rinsate: The first rinse of any glassware that contained the compound must be collected as hazardous waste.[11]

Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[8]

  • Storage: Store waste containers in a designated, secure area away from incompatible materials. Keep containers tightly closed.[10][11]

Spill Management:

  • Evacuate: For large spills, evacuate the immediate area.[8]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use a spill kit with appropriate absorbent materials to contain the spill. Avoid creating dust.

  • Collection: Carefully sweep up solid material or absorb liquids and place them into a labeled hazardous waste container.[9][12]

  • Reporting: Report all spills to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[8]

Quantitative Data and First Aid

Physicochemical Data

The following data is for the related compound 4-Nitroimidazole and should be used as a reference.

PropertyValue
Appearance Light yellow powder[9]
Melting Point 303 °C (decomposes)[9]
Flash Point 200 °C (closed cup)[9]
Water Solubility 0.40 g/L[9]
pH 7 (0.40 g/L solution at 20°C)[9]
First Aid Measures

Immediate medical attention is required in case of exposure.

Exposure Route First Aid Procedure
If Inhaled Move the person to fresh air. If not breathing, give artificial respiration. Call a physician.[2][9]
In Case of Skin Contact Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately.
In Case of Eye Contact Rinse out with plenty of water for at least 15 minutes. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do.[2]
If Swallowed Have the victim drink water (two glasses at most). Avoid vomiting due to the risk of perforation. Call a physician immediately.

Visual Workflow and Logic Diagrams

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Review SDS & Protocols prep2 Prepare Work Area (Fume Hood) prep1->prep2 prep3 Assemble PPE & Spill Kit prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weigh/Transfer Compound prep4->handle1 handle2 Perform Experiment handle1->handle2 spill Spill Occurs handle1->spill post1 Segregate Hazardous Waste handle2->post1 handle2->spill post2 Decontaminate Work Area post1->post2 post3 Doff PPE into Waste post2->post3 post5 Store Waste Securely post2->post5 post4 Wash Hands Thoroughly post3->post4 spill_proc Execute Spill Protocol spill->spill_proc spill_proc->post1

Caption: Workflow for safely handling this compound.

PPE_Selection_Logic cluster_hazards Identified Hazards cluster_ppe Required PPE h1 Skin Corrosion & Burns ppe1 Impermeable Gown & Double Gloves h1->ppe1 Mitigates h2 Severe Eye Damage ppe2 Goggles & Face Shield h2->ppe2 Mitigates h3 Reproductive Toxicity h3->ppe1 Mitigates ppe4 Full Coverage (Hair/Shoe Covers) h3->ppe4 Mitigates h4 Inhalation of Dust ppe3 Work in Fume Hood h4->ppe3 Mitigates

Caption: Logic for PPE selection based on chemical hazards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropyl-4-nitro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-Isopropyl-4-nitro-1H-imidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.